molecular formula C15H11FN2O3 B1428509 Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate CAS No. 1235865-75-4

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Cat. No.: B1428509
CAS No.: 1235865-75-4
M. Wt: 286.26 g/mol
InChI Key: WOXIJNIAUMZYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is a useful research compound. Its molecular formula is C15H11FN2O3 and its molecular weight is 286.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c1-20-15(19)12-3-2-10(16)7-13(12)21-11-6-9-4-5-17-14(9)18-8-11/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIJNIAUMZYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235865-75-4
Record name Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235865754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-FLUORO-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28MBT4L43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and safety protocols, grounding all information in established scientific data.

Core Compound Identification and Significance

This compound is a complex organic molecule primarily recognized for its role as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][2] Its structure, which combines a 7-azaindole (pyrrolo[2,3-b]pyridine) core with a fluorinated benzoate moiety via an ether linkage, is critical for its utility in constructing complex therapeutic agents.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 1235865-75-4 [1][3]

Its principal significance lies in its function as a crucial intermediate for the synthesis of Venetoclax (ABT-199).[2][4] Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, a class of drugs instrumental in treating certain cancers like chronic lymphocytic leukemia.[2][4] The structural framework of this intermediate provides the necessary scaffold for elaborating the final, pharmacologically active Venetoclax molecule.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1235865-75-4[1][3]
Molecular Formula C₁₅H₁₁FN₂O₃[1][2][5][6]
Molecular Weight 286.26 g/mol [2][5][6][7]
IUPAC Name Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate[6][7]
Synonyms Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate, Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate[1][7]
Appearance White to yellow powder/crystal; Off-white solid[4]
Purity >98.0% (HPLC)
Melting Point 129.0 to 133.0 °C
Topological Polar Surface Area (TPSA) 64.21 Ų[5]
logP (XLogP3) 2.8[7]
Hydrogen Bond Donors 1[5][7]
Hydrogen Bond Acceptors 5[5][7]
Rotatable Bonds 4[5][7]

Synthesis and Purification Protocol

The synthesis of this intermediate is a critical process, typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The following protocol is based on established procedures.[4]

Reaction Principle

The core of the synthesis involves the reaction between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate.[4] The hydroxyl group of the azaindole acts as a nucleophile, displacing the fluorine atom at the C2 position of the benzoate ring. This position is activated towards nucleophilic attack by the electron-withdrawing methyl ester group. A non-nucleophilic base, such as potassium phosphate, is essential to deprotonate the hydroxyl group, thereby increasing its nucleophilicity and facilitating the reaction.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification Reactant1 5-Hydroxy-7-azaindole ReactionVessel Charge reactants, base, and solvent to a three-necked flask Reactant1->ReactionVessel Reactant2 Methyl 2,4-difluorobenzoate Reactant2->ReactionVessel Base Potassium Phosphate (K₃PO₄) Base->ReactionVessel Solvent Diethylene Glycol Dimethyl Ether Solvent->ReactionVessel Heating Heat to 110°C for 24h (Monitor by HPLC) ReactionVessel->Heating Stirring Concentration Concentrate reaction mixture to dryness Heating->Concentration Extraction Add Ethyl Acetate & Water (Liquid-Liquid Extraction) Concentration->Extraction Drying Separate organic phase & dry over Na₂SO₄ Extraction->Drying Crude Concentrate to obtain crude solid Drying->Crude Recrystallization Reflux in Ethyl Acetate, then add Petroleum Ether Crude->Recrystallization Cooling Cool slowly to 25°C Recrystallization->Cooling Filtration Filter and dry solid Cooling->Filtration FinalProduct Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy) -4-fluorobenzoate Filtration->FinalProduct

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Vessel Charging: To a suitable three-necked flask equipped with a condenser and stirrer, add 5-hydroxy-7-azaindole (1.0 eq), potassium phosphate (1.5 eq), and diethylene glycol dimethyl ether.[4]

    • Expertise Note: Diethylene glycol dimethyl ether is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the required elevated temperature (110°C) to overcome the activation energy of the SₙAr reaction. Potassium phosphate is a sufficiently strong, non-nucleophilic base to deprotonate the phenol without competing in the substitution reaction.

  • Reagent Addition: Add methyl 2,4-difluorobenzoate (1.1 eq) to the mixture.[4]

  • Reaction: Heat the reaction mixture to 110°C and maintain for approximately 24 hours.[4] The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the 5-hydroxy-7-azaindole starting material.[4]

  • Initial Workup: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.[4]

  • Extraction: To the resulting residue, add ethyl acetate and water. Stir vigorously to partition the product into the organic layer and inorganic salts into the aqueous layer. Separate the organic phase.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude product.[4]

  • Purification (Recrystallization): Heat the crude product to reflux in ethyl acetate. Once dissolved, slowly add petroleum ether as an anti-solvent. Stir the mixture, then allow it to cool slowly to room temperature (25°C).[4]

    • Trustworthiness Note: This controlled recrystallization process is a self-validating purification step. The desired product is less soluble in the mixed solvent system at lower temperatures than the impurities, allowing it to selectively crystallize out, resulting in a high-purity final product (typically >98%).[4]

  • Final Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry to obtain the final product as a pale white or off-white solid.[4]

Applications in Drug Development

The primary and most well-documented application of this compound is as a direct precursor to Venetoclax, a targeted anti-cancer therapeutic.[2][4] The molecule's structure is not arbitrary; each component plays a role in the final API's function.

  • 7-Azaindole Core: Forms a key part of the scaffold that orients other functional groups for optimal binding to the BCL-2 protein.

  • Fluorobenzoate Moiety: The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties such as cell permeability and binding affinity.[1] The methyl ester serves as a handle for subsequent chemical transformations to build the rest of the Venetoclax structure.

Role in Venetoclax Synthesis Pathway

ApplicationContext Intermediate Methyl 2-(1H-pyrrolo[2,3-b]pyridin- 5-yloxy)-4-fluorobenzoate (CAS: 1235865-75-4) Process Multi-step Chemical Synthesis Intermediate->Process Starting Material API Venetoclax (ABT-199) (Active Pharmaceutical Ingredient) Process->API Yields Target BCL-2 Protein (Anti-apoptotic) API->Target Inhibits Effect Induction of Apoptosis in Cancer Cells API->Effect Promotes Target->Effect Prevents

Caption: Role of the intermediate in the synthesis of Venetoclax and its biological target.

Safety and Handling Information

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from Globally Harmonized System (GHS) classifications.

  • GHS Pictogram: Warning[5]

  • Signal Word: Warning[5]

Hazard Statements (H-Statements)
  • H302: Harmful if swallowed.[5][6][8]

  • H315: Causes skin irritation.[5][6][8]

  • H318/H319: Causes serious eye damage/irritation.[5][6][8]

  • H335: May cause respiratory irritation.[5][6][8]

Precautionary Statements (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Storage Recommendations
  • Storage Temperature: Store at 0-8°C or in a refrigerator.[4][9]

  • Shipping Conditions: Typically shipped under ambient conditions.[9]

References

An In-Depth Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate: A Cornerstone in the Synthesis of the BCL-2 Inhibitor Venetoclax

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a multifaceted organic compound, holds a pivotal position in contemporary medicinal chemistry. Its significance is most profoundly demonstrated as a key intermediate in the multi-step synthesis of Venetoclax (ABT-199), a first-in-class, orally bioavailable B-cell lymphoma-2 (BCL-2) selective inhibitor.[1][2] This potent therapeutic agent has revolutionized the treatment landscape for certain hematologic malignancies, including chronic lymphocytic leukemia.[1] This technical guide provides a comprehensive exploration of this compound, from its fundamental chemical and physical properties to its critical role in the convergent synthesis of Venetoclax. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the broader context of the 7-azaindole scaffold in drug discovery.

Introduction: The Significance of a Precursor

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often owes its existence to a series of meticulously designed and executed synthetic steps. The intermediates in these pathways, while not therapeutically active themselves, are the unsung heroes of drug manufacturing. This compound is a prime example of such a crucial building block.[2][3] Its molecular architecture contains the essential 7-azaindole core, a privileged scaffold in medicinal chemistry known for its ability to mimic the purine base adenine and interact with the hinge region of various protein kinases.[4][5] This inherent bioactivity of the 7-azaindole moiety makes it a valuable starting point for the design of targeted therapies.[6][7][8]

The primary utility of this compound lies in its role as a precursor to the western half of the Venetoclax molecule.[1][9] Understanding its synthesis and chemical reactivity is therefore paramount for any researcher or professional involved in the development of BCL-2 inhibitors or other therapies targeting apoptosis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₁FN₂O₃[2][10]
Molecular Weight 286.26 g/mol [2][10]
Appearance Off-white solid[11]
CAS Number 1235865-75-4[2][12]
IUPAC Name methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate[2][10]
Storage 0-8 °C[11]

The Crucial Role in Venetoclax Synthesis: A Convergent Approach

The industrial-scale synthesis of Venetoclax is a testament to sophisticated organic chemistry, employing a convergent strategy where different fragments of the molecule are synthesized separately and then combined.[1] this compound is a key component of the "western half" of Venetoclax.

The following diagram illustrates the pivotal position of this intermediate in the overall synthetic pathway.

Venetoclax_Synthesis cluster_west Western Half Synthesis cluster_east Eastern Half Synthesis cluster_final Final Assembly A 5-Hydroxy-7-azaindole C This compound A->C B Methyl 2,4-difluorobenzoate B->C D Western Half Acid Fragment C->D Hydrolysis F Venetoclax (ABT-199) D->F Amide Coupling E Eastern Half Amine Fragment E->F

Caption: Convergent synthesis of Venetoclax highlighting the role of the target intermediate.

Step-by-Step Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Synthesis_Scheme cluster_conditions Reaction Conditions reactant1 5-Hydroxy-7-azaindole product This compound reactant1->product reactant2 Methyl 2,4-difluorobenzoate reactant2->product plus + conditions Potassium Phosphate (K₃PO₄) Diethylene glycol dimethyl ether 110 °C, 24 h

Caption: Synthesis of the target intermediate via nucleophilic aromatic substitution.

Detailed Protocol: [11]

  • Charging the Reaction Vessel: To a suitable three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-hydroxy-7-azaindole (1.0 equivalent), methyl 2,4-difluorobenzoate (1.1 equivalents), and potassium phosphate (1.5 equivalents).

  • Solvent Addition: Add diethylene glycol dimethyl ether as the solvent.

  • Reaction Execution: Heat the reaction mixture to 110 °C and maintain this temperature for approximately 24 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of the 5-hydroxy-7-azaindole starting material.

  • Work-up:

    • Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.

    • To the resulting residue, add ethyl acetate and water.

    • Separate the organic phase.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the dried organic phase to obtain the crude product.

  • Purification:

    • Dissolve the crude product in ethyl acetate by heating to reflux.

    • Slowly add petroleum ether to the refluxing solution.

    • After the addition is complete, continue stirring for one hour.

    • Slowly cool the mixture to room temperature (25 °C).

    • Collect the precipitated solid by filtration.

    • Dry the solid to yield the final product, this compound, as a pale white solid.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium phosphate is a moderately strong, non-nucleophilic base, which is crucial for deprotonating the hydroxyl group of 5-hydroxy-7-azaindole, thereby activating it for the nucleophilic attack. Its use helps to avoid unwanted side reactions.

  • Solvent Selection: Diethylene glycol dimethyl ether is a high-boiling polar aprotic solvent, which is ideal for SNAr reactions that often require elevated temperatures to proceed at a reasonable rate.

  • Temperature: The reaction is conducted at 110 °C to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction.

  • Purification by Recrystallization: The purification procedure takes advantage of the differential solubility of the product and impurities in a mixed solvent system of ethyl acetate and petroleum ether, allowing for the isolation of the product with high purity.

The Broader Significance: 7-Azaindole as a Privileged Scaffold

The 7-azaindole core of this compound is a well-established "privileged scaffold" in medicinal chemistry.[4][6] This means that this particular chemical structure is capable of binding to multiple biological targets, making it a valuable starting point for the development of a wide range of therapeutic agents.

The key features of the 7-azaindole scaffold that contribute to its privileged status include:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole NH group can act as a hydrogen bond donor. This bidentate hydrogen bonding pattern mimics that of the adenine base in ATP, allowing 7-azaindole derivatives to effectively bind to the hinge region of many protein kinases.[5]

  • Structural Rigidity: The fused bicyclic system provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with the target protein.

  • Versatility for Substitution: The 7-azaindole ring system offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Caption: Hydrogen bonding interactions of the 7-azaindole scaffold with a kinase hinge region.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the enabling power of organic synthesis in the creation of life-saving medicines. Its strategic design incorporates the privileged 7-azaindole scaffold, and its efficient synthesis is a critical step in the production of Venetoclax, a targeted therapy that has brought new hope to patients with certain types of cancer. A thorough understanding of the properties, synthesis, and chemical logic behind this key building block is essential for researchers and professionals dedicated to the advancement of medicinal chemistry and drug discovery.

References

A Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a key building block in modern medicinal chemistry. It details the compound's chemical identity, a robust synthetic pathway with mechanistic insights, and methods for its analytical characterization. Furthermore, it explores the strategic importance of its core 7-azaindole scaffold, particularly in the development of targeted kinase inhibitors for therapeutic applications. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound increasingly recognized for its role as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure uniquely combines a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, a fluorinated benzene ring, and a methyl ester functional group.[1]

Molecular Structure

The molecule's core is the 7-azaindole system, which is linked via an ether bond from its 5-position to the 2-position of a methyl 4-fluorobenzoate ring.

Chemical Structure of this compound

Figure 1: 2D Chemical Structure

Identification and Properties

Quantitative data and identifiers for the compound are summarized below for quick reference.

IdentifierValueSource
IUPAC Name methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate[3][4]
CAS Number 1235865-75-4[1][3][4]
Molecular Formula C₁₅H₁₁FN₂O₃[1][3][4]
Molecular Weight 286.26 g/mol [3][4]
Appearance Off-white to pale white solid[5]
Topological Polar Surface Area (TPSA) 64.2 Ų[4][6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 5[6]
Rotatable Bonds 4[6]

Synthesis and Mechanistic Rationale

The principal synthesis of this compound is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the coupling of 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) with methyl 2,4-difluorobenzoate.[5]

Mechanistic Insights

The SₙAr reaction is a cornerstone of modern aromatic chemistry. In this specific synthesis, the key steps are:

  • Deprotonation: A suitable base, such as potassium phosphate (K₃PO₄), deprotonates the hydroxyl group of 5-hydroxy-7-azaindole, forming a more nucleophilic phenoxide species.[5]

  • Nucleophilic Attack: The resulting azaindole-oxide attacks the electron-deficient carbon at the 2-position of methyl 2,4-difluorobenzoate. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the adjacent fluorine atom and the para-positioned fluorine.

  • Intermediate Formation: This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The complex stabilizes by expelling the fluoride ion from the 2-position, which is a good leaving group, thereby restoring aromaticity and forming the final ether linkage. The fluorine at the 4-position remains, as it is less activated for substitution.

The choice of a high-boiling point solvent like diethylene glycol dimethyl ether is crucial for achieving the necessary reaction temperature (around 110 °C) to overcome the activation energy barrier.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ReactantA 5-Hydroxy-7-azaindole (CAS: 98549-8-3) Product Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy) -4-fluorobenzoate (CAS: 1235865-75-4) ReactantA->Product ReactantB Methyl 2,4-difluorobenzoate ReactantB->Product Base Potassium Phosphate (K₃PO₄) Base->Product Solvent Diethylene Glycol Dimethyl Ether Solvent->Product Temp Heat (110 °C) Temp->Product

A simplified workflow for the synthesis.
Experimental Protocol

The following is a representative laboratory-scale procedure.[5]

  • Setup: To a three-necked flask equipped with a condenser and magnetic stirrer, add 5-hydroxy-7-azaindole (1.0 eq), potassium phosphate (1.5 eq), and diethylene glycol dimethyl ether.

  • Reagent Addition: Add methyl 2,4-difluorobenzoate (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 110 °C and maintain for approximately 24 hours. Monitor the consumption of the 5-hydroxy-7-azaindole starting material using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield a pale white solid.[5]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Medicinal Chemistry

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a highly valuable building block.[1][7] Its primary significance lies in the synthesis of kinase inhibitors and other targeted therapeutics.[8]

The 7-Azaindole Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is considered a "privileged scaffold" in medicinal chemistry.[9][10] This is due to its ability to mimic the purine core of ATP and effectively bind to the hinge region of protein kinases.[11][12]

Key features contributing to its utility include:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[9][11] This bidentate interaction provides strong and specific binding to the kinase hinge backbone.

  • Structural Versatility: The 7-azaindole ring system has multiple sites available for chemical modification, allowing chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.[9][10]

This scaffold is a component of numerous approved drugs and clinical candidates, most notably Vemurafenib, an inhibitor of B-RAF kinase used in melanoma treatment.[9][11] Research has shown that 7-azaindole-based compounds can target over 90 different kinases across the human kinome.[9][10]

Role as an Intermediate

This specific compound is a documented intermediate in the synthesis of Venetoclax (also known as ABT-199).[3][5][7] Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, an important anti-apoptotic target in several cancers, particularly chronic lymphocytic leukemia.[3][5] The structural features of the fluorobenzoate portion of the molecule are critical for subsequent chemical modifications needed to build the final, complex structure of the API.

Generic Kinase Signaling Pathway

Kinases are central enzymes in signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below shows a simplified representation of a typical kinase signaling pathway and the point of intervention for ATP-competitive inhibitors.

Kinase_Pathway cluster_input Signal Initiation cluster_cascade Intracellular Signaling Cascade cluster_output Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 RAS/RAF Receptor->Kinase1 Activates Kinase2 MEK Kinase1->Kinase2 Phosphorylates ATP_ADP ATP → ADP Kinase1->ATP_ADP Kinase3 ERK Kinase2->Kinase3 Phosphorylates Response Gene Transcription, Cell Proliferation, Survival Kinase3->Response Inhibitor 7-Azaindole-based Kinase Inhibitor Inhibitor->Kinase1 Blocks ATP Binding Site

Inhibitors often act by blocking the ATP binding site.

Conclusion

This compound is a compound of significant strategic value in pharmaceutical research and development. Its synthesis is well-established, and its structure is ideally suited for creating potent and selective modulators of critical biological targets. The proven success of its core 7-azaindole scaffold in targeting protein kinases, combined with its specific application as a key intermediate for Bcl-2 inhibitors like Venetoclax, underscores its importance to the field. A thorough understanding of its chemistry and applications is essential for scientists engaged in the design and synthesis of next-generation therapeutics.

References

physical and chemical properties of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Core Intermediate in the Synthesis of Venetoclax

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a key pharmaceutical intermediate in the synthesis of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax (ABT-199).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural elucidation, and physicochemical characteristics. The guide details established analytical methodologies for its characterization and discusses the mechanistic underpinnings of its synthesis, providing a robust resource for its application in pharmaceutical manufacturing and research.

Introduction: A Pivotal Building Block in Oncology

This compound (CAS No. 1235865-75-4) is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[4][5] Its primary importance lies in its role as a crucial precursor to Venetoclax, a first-in-class therapeutic agent that has revolutionized the treatment of certain hematological malignancies, including chronic lymphocytic leukemia (CLL).[1][2] The unique structural features of this intermediate, including the 7-azaindole core, the fluorinated benzene ring, and the ether linkage, are integral to the final structure and biological activity of Venetoclax. Understanding the properties and synthesis of this intermediate is therefore paramount for the efficient and controlled manufacturing of this life-saving drug. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and lipophilicity.[4]

Physicochemical Properties

The compound typically appears as an off-white to yellow crystalline powder or solid. Its structural integrity and purity are critical for its successful use in the subsequent steps of Venetoclax synthesis.

Structural and Molecular Data

Below is a table summarizing the key structural and molecular identifiers for this compound.

PropertyValueSource(s)
IUPAC Name methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate[3][6]
CAS Number 1235865-75-4[3]
Molecular Formula C₁₅H₁₁FN₂O₃[3][6]
Molecular Weight 286.26 g/mol [3][6]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3[6]
InChI Key WOXIJNIAUMZYEL-UHFFFAOYSA-N[6]

Chemical Structure:

Caption: 2D Chemical Structure of the Topic Compound.

Physical and Spectroscopic Data
PropertyValue / DescriptionSource(s)
Appearance Off-white to yellow solid/powder[7]
Melting Point 129.0 to 133.0 °C
Boiling Point Not determined (likely decomposes)
Solubility Moderately soluble in organic solvents such as ethyl acetate.[4]
Storage Conditions 0-8 °C, protected from light and moisture.[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This reaction is fundamental in modern organic synthesis for the formation of aryl ethers.

Synthetic Protocol

The established synthesis involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate in the presence of a base.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a suitable reaction vessel, add 5-hydroxy-7-azaindole (1.0 eq), methyl 2,4-difluorobenzoate (1.1 eq), and potassium phosphate (1.5 eq).

  • Solvent Addition: Add diethylene glycol dimethyl ether as the solvent.

  • Reaction Conditions: Heat the mixture to 110 °C for approximately 24 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, concentrate the reaction mixture to dryness. Add ethyl acetate and water to the residue and perform a liquid-liquid extraction.

  • Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Recrystallization: Reflux the crude product in ethyl acetate and then slowly add petroleum ether. Stir the mixture, cool to room temperature, and filter the resulting precipitate. Dry the solid to yield the final product as a pale white solid.[7]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process 5-hydroxy-7-azaindole 5-hydroxy-7-azaindole Reaction Reaction 5-hydroxy-7-azaindole->Reaction methyl 2,4-difluorobenzoate methyl 2,4-difluorobenzoate methyl 2,4-difluorobenzoate->Reaction K3PO4 K3PO4 K3PO4->Reaction Diethylene glycol dimethyl ether Diethylene glycol dimethyl ether Diethylene glycol dimethyl ether->Reaction 110 °C, 24h 110 °C, 24h 110 °C, 24h->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product Product Purification->Product

Caption: Synthetic Workflow Diagram.

Mechanistic Discussion

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Key aspects of this mechanism include:

  • Nucleophile Activation: The base, potassium phosphate, deprotonates the hydroxyl group of 5-hydroxy-7-azaindole, forming a more potent nucleophilic phenoxide.

  • Electrophilic Aromatic Ring: The methyl 2,4-difluorobenzoate acts as the electrophile. The fluorine atoms and the methyl ester group are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.[1]

  • Addition-Elimination: The activated 7-azaindole phenoxide attacks the carbon atom bearing a fluorine atom on the difluorobenzoate ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][8] This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing ester group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group, yielding the final ether product.

The regioselectivity of the reaction (attack at the C2 position of the benzoate) is directed by the strong activating effect of the para-ester group.

Analytical Characterization

Ensuring the identity and purity of this compound is crucial for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) and UV detection.

Spectroscopic Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 7-azaindole and the fluorobenzoate rings. The pyrrole N-H proton will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms in the molecule, with the carbonyl carbon of the ester appearing downfield.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 287.26.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected peaks include:

    • N-H stretching vibration from the pyrrole ring.

    • C=O stretching from the ester group (around 1700-1730 cm⁻¹).

    • C-O-C stretching from the ether linkage.

    • Aromatic C-H and C=C stretching vibrations.

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesized Product Synthesized Product HPLC HPLC (Purity) Synthesized Product->HPLC MS Mass Spectrometry (Molecular Weight) Synthesized Product->MS NMR NMR Spectroscopy (Structure) Synthesized Product->NMR IR IR Spectroscopy (Functional Groups) Synthesized Product->IR Final Product Confirmation Final Product Confirmation HPLC->Final Product Confirmation MS->Final Product Confirmation NMR->Final Product Confirmation IR->Final Product Confirmation

Caption: Analytical Workflow for Product Confirmation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a well-characterized and synthetically accessible molecule of high importance to the pharmaceutical industry. Its role as a key intermediate for Venetoclax underscores the need for a thorough understanding of its physical and chemical properties. This guide provides a consolidated resource for researchers and developers, detailing its synthesis, characterization, and key properties to support its effective use in drug development and manufacturing.

References

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax. Intended for researchers, medicinal chemists, and drug development professionals, this guide details the compound's physicochemical properties, a validated synthesis protocol, analytical characterization workflows, and its critical role in the mechanism of action of Venetoclax. The synthesis and application of this molecule represent a significant advancement in targeted cancer therapy, underscoring the importance of robust chemical manufacturing processes for novel pharmaceutical agents.

Physicochemical Properties and Identification

This compound is an off-white solid organic compound.[1] Its structure is a composite of a fluorinated benzoic acid methyl ester and a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, connected via an ether linkage.[2] This unique combination of functional groups, particularly the fluorine atom, is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a final drug product.[2]

PropertyValueSource
Molecular Weight 286.26 g/mol [3][4][5]
Molecular Formula C₁₅H₁₁FN₂O₃[2][4][5]
CAS Number 1235865-75-4[1][5]
IUPAC Name methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate[4][5]
Appearance Off-white solid[1]
Storage Conditions 2-8°C, Refrigerator[1][6]
Common Synonyms Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, Venetoclax Impurity 14[2][4]

Strategic Importance in Oncology: The Gateway to Venetoclax

The primary significance of this compound lies in its role as a key building block in the manufacturing of Venetoclax (ABT-199).[5][7] Venetoclax is a highly potent and selective inhibitor of the anti-apoptotic protein BCL-2.[1] By binding to BCL-2, Venetoclax liberates pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis). This mechanism is particularly effective in treating certain cancers, such as chronic lymphocytic leukemia (CLL), where malignant cells overexpress BCL-2 to evade apoptosis.[1][5] The journey from this intermediate to a life-saving therapeutic highlights the critical link between synthetic chemistry and clinical application.

Venetoclax_MOA cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action Intermediate Methyl 2-(1H-pyrrolo[2,3-b]pyridin- 5-yloxy)-4-fluorobenzoate Venetoclax Venetoclax (API) Intermediate->Venetoclax Multi-step Synthesis BCL2 BCL-2 Protein (Anti-Apoptotic) Venetoclax->BCL2 Inhibition Apoptosis Apoptosis of Cancer Cell BCL2->Apoptosis Blocks Synthesis_Workflow Reactants Reactants: - 5-Hydroxy-7-azaindole - Methyl 2,4-difluorobenzoate - K3PO4 - Diethylene glycol dimethyl ether Reaction Heat to 110°C, 24h (HPLC Monitoring) Reactants->Reaction Concentration1 Concentrate to Dryness Reaction->Concentration1 Workup Aqueous Work-up (Ethyl Acetate / Water) Concentration1->Workup Separation Separate Organic Layer Workup->Separation Drying Dry over Na2SO4 Separation->Drying Concentration2 Concentrate to Crude Solid Drying->Concentration2 Purification Recrystallization (Ethyl Acetate / Petroleum Ether) Concentration2->Purification FinalProduct Pure Methyl 2-(1H-pyrrolo[2,3-b]pyridin- 5-yloxy)-4-fluorobenzoate Purification->FinalProduct

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a key intermediate in the synthesis of the B-cell lymphoma-2 (BCL-2) inhibitor Venetoclax, presents a unique set of handling and safety considerations critical for laboratory and process chemistry environments.[1][2] This guide offers an in-depth examination of the compound's hazard profile, requisite handling protocols, and emergency procedures, grounded in established safety principles and available technical data.

Compound Identification and Hazard Characterization

This compound is a heterocyclic compound with the molecular formula C₁₅H₁₁FN₂O₃ and a molecular weight of 286.26 g/mol .[3] While comprehensive toxicological data for this specific intermediate is not extensively published, its hazard profile has been established through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: PubChem CID 66713127[3]

The primary hazards associated with this compound are acute oral toxicity, skin and severe eye irritation, and respiratory irritation. The lack of extensive toxicological studies necessitates a cautious approach, treating the compound with a high degree of care to minimize exposure.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or solutions should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact and to avoid inhalation.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentStandardRationale
Eyes/FaceSafety glasses with side shields and a face shieldANSI Z87.1Protects against splashes and airborne particles. A face shield offers a secondary barrier of protection for the entire face.
HandsChemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM F1001Provides a barrier against skin contact. Double gloving is recommended for enhanced protection.
BodyLaboratory coatProtects skin and personal clothing from contamination.
RespiratoryNIOSH-approved respirator with appropriate cartridgesRecommended when handling large quantities or when engineering controls are insufficient to maintain exposure below acceptable levels.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where the compound is handled.

Storage
  • Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 0-8°C.[1]

  • Container: Keep the container tightly closed to prevent contamination and moisture ingress.

  • Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill (<1g, contained in fume hood) assess->small_spill Minor large_spill Large Spill (>1g or outside fume hood) assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area & Alert Others large_spill->evacuate report Report the Incident evacuate->report contain Contain the Spill with Absorbent Material ppe->contain cleanup Gently Scoop or Wipe Up Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Labeled, Sealed Container decontaminate->dispose dispose->report

Caption: Workflow for responding to a chemical spill.

For a solid spill, gently cover it with a damp paper towel to avoid raising dust, then carefully scoop the material into a designated waste container. For a solution, use an inert absorbent material.

Disposal Considerations

All waste generated from the handling of this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable research chemical with a defined set of hazards. A comprehensive understanding of these hazards, coupled with the diligent application of appropriate safety protocols, is essential for its safe handling. By prioritizing engineering controls, utilizing correct PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

storage conditions for Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Optimal Storage of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Abstract

This compound (CAS No. 1235865-75-4) is a critical building block and key intermediate in the synthesis of pharmacologically active molecules, most notably the BCL-2 inhibitor Venetoclax.[1][2][3] The chemical integrity and purity of this reagent are paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the compound's structural vulnerabilities and outlines scientifically-grounded protocols for its optimal storage, handling, and integrity verification to ensure its long-term stability and performance in research and development settings.

Introduction and Compound Significance

This compound is a complex organic molecule featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core linked via an ether bond to a fluorinated methyl benzoate moiety.[4] Its structural complexity, while essential for its function in synthesis, also introduces specific vulnerabilities to degradation. Improper storage can lead to hydrolysis, oxidation, or photodegradation, resulting in the formation of impurities that can compromise experimental outcomes, reduce yields, and introduce significant complications in downstream purification processes. This document moves beyond generic storage instructions to provide a detailed rationale for best practices, grounded in the principles of physical organic chemistry.

Summary of Recommended Storage Conditions

For rapid reference, the optimal storage conditions are summarized below. The subsequent sections provide the detailed scientific justification for each parameter.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Minimizes rates of all potential degradation reactions (hydrolysis, oxidation).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and displaces atmospheric moisture.
Moisture Store in a desiccated environmentPrevents hydrolysis of the methyl ester functional group.
Light Protect from light (Amber vial/in dark)Prevents potential photodegradation of the aromatic and heterocyclic rings.
Container Tightly sealed, chemically inert vialPrevents exposure to atmospheric contaminants and ensures no leaching from the container.

Data compiled from multiple chemical suppliers and chemical principles.[1][5][6][7]

Analysis of Potential Degradation Pathways

The stability of this compound is dictated by its constituent functional groups. The primary pathways for degradation are hydrolysis, oxidation, and photodegradation.

Hydrolytic Cleavage of the Methyl Ester

The methyl ester is the most significant hydrolytic liability in the molecule. This reaction can be catalyzed by trace amounts of acid or base, or proceed slowly with water alone.[8]

  • Mechanism : The ester undergoes nucleophilic attack by water or hydroxide ions at the carbonyl carbon.[9] Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic, while base catalysis generates the more potent hydroxide nucleophile. Both pathways result in the formation of the corresponding carboxylic acid (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoic acid) and methanol.[10][11]

  • Consequence : The presence of this acidic impurity can alter reaction conditions in subsequent steps and complicates purification.

Oxidation of the Pyrrolopyridine Ring

The electron-rich pyrrole portion of the pyrrolopyridine system is susceptible to oxidation. While the fused pyridine ring is less reactive, the overall system can be targeted by atmospheric oxygen, especially in the presence of light or trace metal catalysts.

  • Mechanism : Oxidation can lead to the formation of N-oxides or ring-opened products. The specific degradation products are complex, but any modification to this core structure renders the molecule inactive for its intended synthetic purpose.

  • Consequence : Loss of the parent compound and the introduction of complex, often colored, impurities.

Photodegradation

Aromatic compounds, particularly those containing heteroatoms and electron-withdrawing/donating groups, can absorb UV light, leading to photochemical reactions.

  • Mechanism : Aromatic systems can be excited to higher energy states by light, making them more susceptible to degradation reactions. While the C-F bond is very strong, studies on related fluorinated aromatic compounds show that photodegradation can occur, often leading to complex product mixtures.[12][13][14] The pyrrolopyridine ring is also a known chromophore that can be photolabile.[15]

  • Consequence : Formation of a variety of byproducts and a decrease in the purity of the starting material.

Below is a diagram illustrating the primary anticipated degradation pathways.

G Parent This compound (Parent Compound) Hydrolysis_Product 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoic Acid + Methanol Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base catalysis) Oxidation_Product Oxidized Pyrrolopyridine Species (e.g., N-Oxides, Ring-Opened Products) Parent->Oxidation_Product Oxidation (O₂, Light, Metal Traces) Photo_Product Complex Photodegradation Mixture Parent->Photo_Product Photodegradation (UV Light Exposure)

Caption: Key potential degradation pathways for the title compound.

Detailed Protocols for Storage and Handling

Adherence to the following protocols is essential for preserving the integrity of the compound.

Long-Term Storage Protocol (Months to Years)
  • Initial Receipt : Upon receipt, inspect the container seal for integrity. If compromised, the compound's stability may be questionable.

  • Inerting : If the compound is not supplied under an inert atmosphere, carefully transfer it inside a glovebox or glovebag to a clean, dry amber glass vial with a PTFE-lined cap.

  • Atmosphere Blanketing : Backfill the vial with dry argon or nitrogen gas.

  • Sealing : Tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm® to create a secondary moisture and gas barrier.

  • Refrigeration : Place the sealed vial inside a secondary container (e.g., a small, sealed plastic box) containing a desiccant, such as silica gel. Store this assembly in a refrigerator at 2-8°C. The refrigerator should not be used for storing acidic or basic solutions that could create a corrosive atmosphere.

Protocol for Aliquoting and Use

Minimizing exposure to the ambient environment during weighing and dispensing is critical.

  • Equilibration : Remove the sealed container from the refrigerator and allow it to warm to room temperature for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment : Perform all weighing and handling under a gentle stream of inert gas or inside a glovebox.

  • Dispensing : Use a clean, dry spatula to quickly dispense the required amount into the reaction vessel.

  • Resealing : Immediately after dispensing, re-blanket the headspace of the storage vial with inert gas, tightly seal the cap, wrap with Parafilm®, and return it to the desiccated secondary container in the refrigerator.

Experimental Protocol: Verification of Compound Integrity

A self-validating system requires periodic checks to ensure the compound remains pure. A simple High-Performance Liquid Chromatography (HPLC) analysis is recommended.

Objective

To assess the purity of stored this compound and detect the primary hydrolytic impurity.

Materials
  • Stored compound sample (~1 mg)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Trifluoroacetic Acid)

  • HPLC system with a C18 column and UV detector

Methodology
  • Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a ~100 µg/mL stock solution.

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • HPLC Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detector Wavelength : ~254 nm (or scan for optimal wavelength)

    • Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Analysis : The parent compound is expected to be a sharp, major peak. The primary hydrolysis product (the carboxylic acid) is more polar and will typically have a shorter retention time. The presence of a growing peak at this earlier retention time upon re-analysis after several months indicates degradation. Purity should be >98% for most applications.

G start Start: Obtain Stored Sample prep Prepare Sample (~100 µg/mL in Acetonitrile) start->prep inject Inject onto HPLC System (C18 Column) prep->inject run Run Gradient Elution (Water/ACN + 0.1% FA) inject->run detect Detect at ~254 nm run->detect analyze Analyze Chromatogram detect->analyze decision Purity > 98% and No Significant Impurity Peaks? analyze->decision pass Pass: Compound is Stable decision->pass Yes fail Fail: Degradation Detected (Consider Purification or Disposal) decision->fail No

Caption: Workflow for verifying the integrity of the stored compound via HPLC.

Conclusion

The chemical stability of this compound is not guaranteed without rigorous adherence to appropriate storage and handling procedures. By understanding its inherent vulnerabilities—namely the susceptibility of the methyl ester to hydrolysis and the pyrrolopyridine ring to oxidation and photodegradation—researchers can implement the scientifically-backed protocols outlined in this guide. Storing the compound at 2-8°C under a dry, inert atmosphere and protected from light will effectively mitigate these degradation pathways, ensuring the material's purity, preserving its reactivity, and contributing to reproducible, high-quality scientific outcomes.

References

A Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate: Properties and Handling of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a complex heterocyclic compound, is a critical building block in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physical and chemical properties, with a primary focus on its appearance, which is a key initial indicator of material quality and purity. We will also explore its role as a key intermediate in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor, providing context for its importance in modern drug development. This document is intended to be a comprehensive resource for researchers and professionals handling this compound, offering insights into its characteristics and a detailed synthesis protocol.

Introduction: The Significance of a Precursor

In the intricate world of pharmaceutical synthesis, the properties of intermediate compounds are of paramount importance. This compound (CAS No. 1235865-75-4) is a prime example of such a crucial molecule.[1] It serves as a key intermediate in the production of Venetoclax (also known as ABT-199), a targeted therapy that has revolutionized the treatment of certain types of cancer, including chronic lymphocytic leukemia.[2][3] The physical appearance of this intermediate is the first line of assessment for its purity and suitability for subsequent synthetic steps, where impurities can have a cascading effect on the yield and quality of the final API.

Physicochemical Properties and Appearance

The precise characterization of a chemical compound is fundamental to its application in research and manufacturing. The appearance of this compound is a key quality control parameter.

Appearance and Physical State

This compound is consistently described as a solid at room temperature.[4] The color of the compound can range from white to yellow, which is an important consideration for quality assessment.

  • Common Descriptions:

    • White to off-white powder[2][5]

    • White to yellow powder to crystal

    • Light yellow to yellow solid[6]

    • Yellowish to off-white powder[4]

    • White powder[4]

This variation in color from white to yellow can be indicative of the presence of minor impurities or residual solvents from the synthesis and purification process. A pale-yellow hue is generally considered acceptable, but a pronounced yellow or off-white color may warrant further analytical testing to confirm purity. The compound is also noted to be odorless.[4]

Key Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁FN₂O₃[4][7]
Molecular Weight 286.26 g/mol [3][7]
Appearance White to yellow powder/solid[2][4][5][6]
Melting Point 129.0 to 133.0 °C
Boiling Point 444.0 ± 45.0 °C at 760 mmHg (Predicted)[2]
Density 1.377 ± 0.06 g/cm³ (Predicted)[2][8]
Purity Typically >98.0% (HPLC)
Storage 2-8°C in a refrigerator[9]

Synthesis and Experimental Protocol

Understanding the synthesis of this compound provides valuable context for its properties and potential impurities. The compound is typically prepared through a nucleophilic aromatic substitution reaction.

Synthetic Pathway Overview

The synthesis involves the reaction of 5-Hydroxy-7-azaindole with Methyl 2,4-difluorobenzoate in the presence of a base.[6] The hydroxyl group of the 5-Hydroxy-7-azaindole displaces the fluorine atom at the 2-position of the Methyl 2,4-difluorobenzoate.

Synthesis_Pathway reactant1 5-Hydroxy-7-azaindole reagents Potassium Phosphate Diethylene Glycol Dimethyl Ether 110°C reactant1->reagents reactant2 Methyl 2,4-difluorobenzoate reactant2->reagents product This compound reagents->product

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[6]

Materials:

  • 5-hydroxy-7-azaindole

  • Methyl 2,4-difluorobenzoate

  • Potassium phosphate

  • Diethylene glycol dimethyl ether

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a three-necked flask, add 100 g of 5-hydroxy-7-azaindole (746 mmol), 141 g of methyl 2,4-difluorobenzoate (821 mmol), 237 g of potassium phosphate (1.12 mol), and 500 mL of diethylene glycol dimethyl ether.

  • Heat the reaction mixture to 110°C for 24 hours. Monitor the reaction progress by HPLC to confirm the consumption of 5-hydroxy-7-azaindole.

  • After the reaction is complete, concentrate the reaction solution to dryness.

  • Add 2 L of ethyl acetate and 2 L of water to the residue and stir.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Add 1260 mL of ethyl acetate to the crude product and heat to reflux.

  • Slowly add 1260 mL of petroleum ether dropwise to the refluxing solution over 1 hour.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly cool the mixture to 25°C.

  • Filter the resulting solid and dry to yield the final product.

This protocol should yield a pale white solid with a purity of approximately 98% as determined by HPLC.[6] The choice of solvents for reaction and purification is critical for achieving high purity and the desired physical appearance.

Safety and Handling

Appropriate safety precautions are essential when handling this compound.

  • Hazard Statements: The compound is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[2][7]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. If the compound comes into contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a vital intermediate in the pharmaceutical industry, and a thorough understanding of its properties is crucial for its effective use. Its appearance, ranging from a white to yellow solid, is a primary indicator of its quality. This guide has provided a comprehensive overview of its physical and chemical characteristics, a detailed synthesis protocol, and essential safety information to aid researchers and drug development professionals in their work with this important compound.

References

The Strategic Role of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate in the Synthesis of Venetoclax: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venetoclax, a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor, represents a significant advancement in the treatment of certain hematological malignancies. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth analysis of a critical intermediate in the synthesis of Venetoclax: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate. We will explore its pivotal role in the convergent synthesis of the drug, detailing the chemical rationale behind its formation, providing a comprehensive experimental protocol, and discussing its subsequent transformation into the immediate precursor of Venetoclax. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.

Introduction: The Significance of Venetoclax and Its Synthesis

Venetoclax (Venclexta®) is an orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein Bcl-2, thereby restoring the natural process of programmed cell death in cancer cells.[1] Its approval for the treatment of chronic lymphocytic leukemia (CLL) and other hematological cancers has provided a much-needed therapeutic option for patients. The intricate structure of Venetoclax, featuring a central substituted benzene ring linked to a pyrrolopyridine moiety and a complex piperazine-containing side chain, presents considerable challenges for chemical synthesis.[2]

The development of a robust and scalable synthetic route is paramount for ensuring a consistent and cost-effective supply of the active pharmaceutical ingredient (API). Modern synthetic strategies for Venetoclax often employ a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This approach offers several advantages, including increased overall yield, easier purification of intermediates, and greater flexibility in process optimization.[3]

Within this convergent framework, this compound emerges as a cornerstone intermediate, providing the core structure upon which the rest of the molecule is assembled.

The Pivotal Intermediate: this compound

The title compound, with the chemical formula C15H11FN2O3 and a molecular weight of 286.26 g/mol , serves as the central building block in many reported syntheses of Venetoclax.[4][5] Its structure incorporates the key 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, which is crucial for the pharmacological activity of Venetoclax, linked via an ether bond to a functionalized benzoate ring. The fluorine atom at the 4-position of the benzoate ring is a strategic functional group that facilitates the subsequent introduction of the piperazine side chain through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of this compound

The formation of this key intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-hydroxy-7-azaindole and Methyl 2,4-difluorobenzoate.[5]

Reaction Scheme:

G cluster_0 Synthesis of the Key Intermediate reagent1 5-Hydroxy-7-azaindole conditions K3PO4, Diethylene glycol dimethyl ether 110 °C, 24 h reagent1->conditions reagent2 Methyl 2,4-difluorobenzoate reagent2->conditions product This compound conditions->product

Figure 1: Synthesis of this compound.

The SNAr reaction is a cornerstone of modern organic synthesis for the formation of aryl ethers. The mechanism proceeds via a two-step addition-elimination pathway.[6][7]

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group of 5-hydroxy-7-azaindole by a base, forming a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon atom of Methyl 2,4-difluorobenzoate that bears a fluorine atom. The presence of the electron-withdrawing ester group in the ortho position and the second fluorine atom in the para position activates the aromatic ring towards nucleophilic attack.[8]

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing ester group.[7]

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in SNAr reactions, to yield the desired diaryl ether product.[7]

Choice of Reagents and Conditions:

  • Base (Potassium Phosphate, K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is effective in deprotonating the phenolic hydroxyl group of 5-hydroxy-7-azaindole. Its use as a solid base can simplify the work-up procedure and it has been shown to be highly effective in promoting SNAr reactions.[9][10] Its heterogeneous nature can also be advantageous in large-scale production.

  • Solvent (Diethylene Glycol Dimethyl Ether - Diglyme): This high-boiling point, polar aprotic solvent is an excellent choice for this reaction for several reasons.[11] Its high boiling point (162 °C) allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of SNAr reactions.[12] As a polar aprotic solvent, it effectively solvates the potassium cation of the base, thereby increasing the nucleophilicity of the phenoxide. Its inertness under the reaction conditions prevents unwanted side reactions.

  • Temperature (110 °C): The elevated temperature provides the necessary thermal energy to drive the reaction to completion within a reasonable timeframe. The progress of the reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[5]

The following protocol is a representative example for the synthesis of this compound:[5]

  • Reaction Setup: To a clean, dry three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 5-hydroxy-7-azaindole (1.0 eq), Methyl 2,4-difluorobenzoate (1.1 eq), and potassium phosphate (1.5 eq).

  • Solvent Addition: Add diethylene glycol dimethyl ether to the flask to achieve a suitable concentration.

  • Reaction Execution: Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir for 24 hours. Monitor the reaction progress by HPLC until the 5-hydroxy-7-azaindole is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent. To the residue, add ethyl acetate and water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield the desired product as a pale white solid.

ParameterValueReference
Yield 76.5%[5]
Purity (HPLC) >98%[5]

Subsequent Transformations: Paving the Way to Venetoclax

This compound is a versatile intermediate that undergoes two key transformations to form the carboxylic acid precursor of Venetoclax.

Introduction of the Piperazine Moiety

The fluorine atom at the 4-position of the benzoate ring is strategically positioned for a second SNAr reaction, this time with a complex piperazine derivative, 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine.[13]

Reaction Scheme:

G cluster_1 Introduction of the Piperazine Moiety intermediate1 This compound conditions2 Organic Base (e.g., Triethylamine) Solvent (e.g., DMSO) intermediate1->conditions2 reagent3 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine reagent3->conditions2 product2 Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-yl)benzoate conditions2->product2

Figure 2: SNAr reaction to introduce the piperazine side chain.

This reaction displaces the fluoride ion with the secondary amine of the piperazine ring, forming a new carbon-nitrogen bond and assembling a significant portion of the final Venetoclax structure.[13]

Hydrolysis to the Carboxylic Acid Precursor

The final step in the formation of the key precursor is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system.[13][14]

Reaction Scheme:

G cluster_2 Formation of the Carboxylic Acid Precursor intermediate2 Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-yl)benzoate conditions3 Base (e.g., NaOH or KOH) Solvent (e.g., Methanol/Water) intermediate2->conditions3 product3 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid conditions3->product3

Figure 3: Hydrolysis of the methyl ester to the carboxylic acid.

This carboxylic acid, 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid, is the immediate precursor that is coupled with the sulfonamide portion of the molecule to complete the synthesis of Venetoclax.[15]

Conclusion: A Cornerstone of an Efficient Synthesis

The synthesis of this compound is a critical step in the efficient and scalable production of Venetoclax. The strategic use of a nucleophilic aromatic substitution reaction allows for the convergent assembly of the core structure of the drug. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and the subsequent transformations of this key intermediate is essential for process development and optimization. This technical guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and professionals in the field of pharmaceutical synthesis. The continued refinement of the synthesis of this and other key intermediates will play a crucial role in ensuring the widespread availability of this life-saving medication.

References

Methodological & Application

synthesis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Introduction

This compound is a critical advanced intermediate in the synthesis of Venetoclax (ABT-199)[1][2]. Venetoclax is a potent, selective, and orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key protein involved in regulating apoptosis (programmed cell death)[1][2]. Its therapeutic application in treating chronic lymphocytic leukemia and other hematological malignancies underscores the importance of robust and scalable synthetic routes to its core components[2].

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged heterocycle in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions with protein targets, notably in kinase inhibitors[3]. The synthesis of the title compound hinges on the formation of a diaryl ether linkage, a common structural motif in pharmacologically active molecules. This guide provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis, between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate[1][4].

This document is intended for researchers, chemists, and process development scientists. It provides not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.

Reaction Scheme

The overall transformation is depicted below, illustrating the coupling of the two key starting materials to form the desired diaryl ether.

Caption: Overall synthetic transformation.

Mechanistic Rationale: The SNAr Pathway

The formation of the diaryl ether bond proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction class is fundamental for constructing C-O bonds with aryl halides, serving as an analogue to the Williamson ether synthesis for aromatic systems[4][5].

  • Deprotonation: The weakly acidic phenolic proton of 5-hydroxy-7-azaindole is removed by the base, potassium phosphate, to generate a more potent nucleophile, the corresponding phenoxide anion.

  • Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient carbon atom at the C2 position of methyl 2,4-difluorobenzoate. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ester group (-COOCH₃) and the fluorine atom.

  • Formation of Meisenheimer Complex: The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring.

  • Leaving Group Departure: The complex collapses, expelling the fluoride ion from the C2 position, which is a good leaving group. This step restores the aromaticity of the ring and yields the final diaryl ether product.

G A 5-Hydroxy-7-azaindole (Nucleophile Precursor) C Azaindole Anion (Active Nucleophile) A->C Deprotonation A->C B K₃PO₄ (Base) B->C E Meisenheimer Complex (Intermediate) C->E Nucleophilic Attack D Methyl 2,4-difluorobenzoate (Electrophile) D->E F Product + KF E->F Fluoride Elimination

Caption: Simplified SNAr mechanistic workflow.

Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis[1].

Materials and Reagents
CompoundCAS No.MW ( g/mol )MolesEquivalentsAmount
5-Hydroxy-7-azaindole98549-88-3134.14746 mmol1.0100 g
Methyl 2,4-difluorobenzoate106636-58-2172.13821 mmol1.1141 g
Potassium Phosphate (K₃PO₄)7778-53-2212.271.12 mol1.5237 g
Diethylene Glycol Dimethyl Ether (Diglyme)111-96-6134.17--500 mL
Ethyl Acetate141-78-688.11--~3.5 L
Petroleum Ether8032-32-4---~1.3 L
Deionized Water7732-18-518.02--~2 L
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--As needed
Required Equipment
  • Three-necked round-bottom flask (1 L capacity) equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Heating mantle with stirring capabilities.

  • Rotary evaporator.

  • Separatory funnel (4 L).

  • Buchner funnel and filtration flask.

  • Standard laboratory glassware.

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring.

Part A: Synthesis Procedure
  • Reaction Setup: To a 1 L three-necked flask, add 5-hydroxy-7-azaindole (100 g, 746 mmol), methyl 2,4-difluorobenzoate (141 g, 821 mmol), and potassium phosphate (237 g, 1.12 mol)[1].

    • Senior Scientist's Note: Potassium phosphate is used as a non-nucleophilic base to deprotonate the phenol. Using 1.5 equivalents ensures complete deprotonation and drives the reaction forward. The 1.1 equivalents of the methyl 2,4-difluorobenzoate ensures the complete consumption of the more valuable 5-hydroxy-7-azaindole.

  • Solvent Addition: Add diethylene glycol dimethyl ether (diglyme, 500 mL) to the flask[1].

    • Senior Scientist's Note: Diglyme is a high-boiling point (162 °C) polar aprotic solvent, which is ideal for this reaction. It effectively solubilizes the reactants and can be heated to the required 110 °C without pressurization, facilitating the SNAr reaction which often has a high activation energy.

  • Reaction Execution: Stir the mixture and heat to 110 °C for 24 hours[1].

  • Monitoring: Monitor the reaction progress by HPLC to confirm the consumption of the 5-hydroxy-7-azaindole starting material[1].

Part B: Work-up and Isolation
  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator[1].

  • Extraction: To the resulting residue, add ethyl acetate (2 L) and deionized water (2 L). Stir vigorously until all solids are dissolved in their respective phases[1].

    • Senior Scientist's Note: This step partitions the desired organic product into the ethyl acetate layer while the inorganic salts (e.g., potassium phosphate, potassium fluoride) are removed in the aqueous layer.

  • Phase Separation: Transfer the mixture to a 4 L separatory funnel and separate the organic phase.

  • Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness on a rotary evaporator to yield the crude product[1].

Part C: Purification by Recrystallization
  • Dissolution: Add 1260 mL of ethyl acetate to the crude product and heat the mixture to reflux until the solid is completely dissolved[1].

  • Crystallization: Slowly add 1260 mL of petroleum ether dropwise to the hot solution over a period of 1 hour. Stir the mixture for an additional hour[1].

    • Senior Scientist's Note: This process utilizes an anti-solvent crystallization technique. The product is soluble in hot ethyl acetate but poorly soluble in the non-polar petroleum ether. The slow addition of the anti-solvent gradually reduces the solubility of the product, promoting the formation of well-defined, pure crystals while impurities tend to remain in the mother liquor.

  • Cooling and Filtration: Slowly cool the mixture to room temperature (25 °C), which should induce further precipitation. Collect the solid product by vacuum filtration using a Buchner funnel[1].

  • Drying: Dry the collected pale white solid in a vacuum oven to a constant weight.

    • Expected Yield: 163 g (76.5%)[1].

    • Expected Purity: >98% (by HPLC)[1].

References

Application Note and Synthesis Protocol: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a pivotal intermediate in the manufacture of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax (ABT-199).[1][2][3] The protocol details a robust and scalable procedure involving a nucleophilic aromatic substitution (SNAr) reaction between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry. We delve into the mechanistic rationale behind the selection of reagents and reaction conditions to provide a thorough understanding of the process.

Introduction

This compound (CAS 1235865-75-4) is a critical building block in the convergent synthesis of Venetoclax, a first-in-class therapeutic agent used in the treatment of certain types of leukemia and lymphoma.[1][4] The 7-azaindole moiety is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[5] The synthesis of this intermediate with high purity and yield is therefore of significant industrial importance.

The core transformation relies on the formation of a diaryl ether bond. The presented protocol utilizes a nucleophilic aromatic substitution (SNAr) pathway, a powerful method for functionalizing aryl halides, particularly those activated by electron-withdrawing groups.[6][7] This application note provides a detailed, step-by-step protocol and explains the chemical principles that ensure the reaction's efficiency and selectivity.

Synthesis Workflow Overview

The synthesis proceeds via a single key transformation: the nucleophilic aromatic substitution reaction between two key fragments.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 5_Hydroxy_7_azaindole 5-Hydroxy-7-azaindole SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 5_Hydroxy_7_azaindole->SNAr_Reaction Methyl_2_4_difluorobenzoate Methyl 2,4-difluorobenzoate Methyl_2_4_difluorobenzoate->SNAr_Reaction Base Potassium Phosphate (K3PO4) Base->SNAr_Reaction Solvent Diethylene Glycol Dimethyl Ether (Diglyme) Solvent->SNAr_Reaction Temp 110 °C Temp->SNAr_Reaction Workup Aqueous Workup & Extraction SNAr_Reaction->Workup Product Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy) -4-fluorobenzoate Purification Recrystallization Workup->Purification Purification->Product

Figure 1: Overall synthetic workflow for the target intermediate.

Mechanistic Insights: The Rationale Behind the Protocol

The formation of the diaryl ether linkage proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN1 and SN2 reactions and involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The efficiency of this protocol is rooted in the deliberate selection of substrates, reagents, and conditions that favor this pathway.

Choice of Substrates:
  • Methyl 2,4-difluorobenzoate: This substrate is highly activated for SNAr. The methyl ester group (-COOCH₃) is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[6][7] The presence of two fluorine atoms further enhances this effect.

  • Regioselectivity: The substitution occurs selectively at the C-2 position (ortho to the ester). This is because the electron-withdrawing effect of the ester group is most pronounced at the ortho and para positions, which provides the greatest stabilization for the negative charge in the Meisenheimer intermediate.[5][9] The fluorine at the C-2 position is therefore more activated towards substitution than the fluorine at the C-4 position.

  • 5-Hydroxy-7-azaindole: The hydroxyl group of this molecule acts as the nucleophile. In the presence of a base, it is deprotonated to form a more potent phenoxide nucleophile.

Choice of Reagents and Conditions:
  • Potassium Phosphate (K₃PO₄): This inorganic base is crucial for the reaction. Its primary role is to deprotonate the hydroxyl group of 5-hydroxy-7-azaindole, generating the corresponding phenoxide anion. This anion is a much stronger nucleophile than the neutral hydroxyl group, which is essential for initiating the attack on the electron-deficient fluorobenzoate ring. While various bases can be used in SNAr reactions, potassium salts are often effective in promoting ether synthesis.[4][6]

  • Diethylene Glycol Dimethyl Ether (Diglyme): This is a high-boiling point (162 °C), polar aprotic solvent.[10][11] Its properties are ideal for this reaction for several reasons:

    • High Boiling Point: Allows the reaction to be conducted at an elevated temperature (110 °C), which provides the necessary activation energy for the reaction to proceed at a practical rate.[12]

    • Polar and Aprotic: It effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity, without having acidic protons that could interfere with the reaction.[13]

    • Inertness: Diglyme is chemically stable under the reaction conditions and does not participate in side reactions.[12]

  • Temperature (110 °C): The elevated temperature is required to overcome the activation energy barrier of the reaction, ensuring a reasonable reaction time of 24 hours.[2] Reaction progress should be monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Moles (mmol)Weight/VolumeMolar Eq.
5-Hydroxy-7-azaindole55333-33-0134.14746100 g1.0
Methyl 2,4-difluorobenzoate10565-38-5172.13821141 g1.1
Potassium Phosphate (K₃PO₄)7778-53-2212.271120237 g1.5
Diethylene Glycol Dimethyl Ether111-96-6134.17-500 mL-
Ethyl Acetate141-78-688.11-As needed-
Petroleum Ether8032-32-4--As needed-
Water (Deionized)7732-18-518.02-As needed-
Anhydrous Sodium Sulfate7757-82-6142.04-As needed-
Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 5-hydroxy-7-azaindole (100 g, 746 mmol).

    • Add methyl 2,4-difluorobenzoate (141 g, 821 mmol), followed by potassium phosphate (237 g, 1.12 mol).

    • Add diethylene glycol dimethyl ether (500 mL).

  • Reaction Execution:

    • Stir the mixture and heat to 110 °C.

    • Maintain the temperature at 110 °C for 24 hours.

    • Monitor the consumption of 5-hydroxy-7-azaindole using HPLC to determine reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • To the resulting residue, add ethyl acetate (2 L) and water (2 L).

    • Stir the biphasic mixture vigorously and then transfer to a separatory funnel.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Transfer the crude solid to a suitable flask and add ethyl acetate (1260 mL).

    • Heat the mixture to reflux until the solid is completely dissolved.

    • In a separate flask, prepare a solution of petroleum ether (1260 mL).

    • Slowly add the hot ethyl acetate solution dropwise to the petroleum ether with stirring.

    • After the addition is complete, continue stirring for 1 hour.

    • Slowly cool the mixture to room temperature (25 °C) to allow for crystallization.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold petroleum ether and dry under vacuum.

Expected Outcome:

This procedure is reported to yield 163 g of a pale white solid, which corresponds to a 76.5% yield with an HPLC purity of 98%.[2]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the regioselectivity of the substitution.

  • Mass Spectrometry (MS): To verify the molecular weight (286.26 g/mol ).[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point (MP): For comparison with literature values.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Methyl 2,4-difluorobenzoate is an irritant. Avoid contact with skin and eyes.

    • Diethylene glycol dimethyl ether is a reproductive toxin.[10] Handle with extreme care and avoid inhalation or skin contact.

    • Potassium phosphate is a mild irritant.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Introduction: The Strategic Acylation of a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 7-Azaindol-5-yl 2,4-difluorobenzoate

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere of indole enhance pharmacological parameters such as solubility and bioavailability.[1] Functionalization of the 7-azaindole core is a critical step in the synthesis of novel drug candidates, including kinase inhibitors and receptor ligands.[3]

This application note provides a detailed protocol for the O-acylation of 5-Hydroxy-7-azaindole with Methyl 2,4-difluorobenzoate. This reaction synthesizes 7-azaindol-5-yl 2,4-difluorobenzoate, a key intermediate where a biologically relevant difluorobenzoyl moiety is attached to the core heterocycle. The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible method with in-depth explanations of the underlying chemical principles.

Reaction Principle: Base-Mediated Nucleophilic Acyl Substitution

The core transformation is a nucleophilic acyl substitution reaction. The hydroxyl group of 5-Hydroxy-7-azaindole, while nucleophilic, requires activation to efficiently react with the ester, Methyl 2,4-difluorobenzoate. This is achieved by using a mild inorganic base, potassium carbonate (K₂CO₃).

Mechanism Breakdown:

  • Deprotonation: Potassium carbonate deprotonates the phenolic hydroxyl group of 5-Hydroxy-7-azaindole, forming a more potent potassium phenoxide nucleophile. This step is crucial as it significantly increases the electron density on the oxygen atom.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbonyl carbon of Methyl 2,4-difluorobenzoate. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (CH₃O⁻) as a leaving group. The methoxide is subsequently protonated by residual acidic species in the reaction mixture.

Potassium carbonate is an ideal base for this transformation as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its heterogeneous nature in many organic solvents also simplifies workup.[4][5][6]

Reaction_Mechanism Figure 1: Reaction Mechanism of O-Acylation cluster_reactants Step 1: Deprotonation cluster_intermediate Step 2: Nucleophilic Attack cluster_product Step 3: Elimination R1 5-Hydroxy-7-azaindole Nuc Potassium 5-azaindolate (Nucleophile) R1->Nuc Deprotonation Base K₂CO₃ R2 Methyl 2,4-difluorobenzoate Intermediate Tetrahedral Intermediate Nuc->Intermediate Attack R2->Intermediate Product 7-Azaindol-5-yl 2,4-difluorobenzoate Intermediate->Product Collapse LeavingGroup CH₃O⁻ Intermediate->LeavingGroup Elimination

Caption: Figure 1: Reaction Mechanism of O-Acylation.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

  • Reagents:

    • 5-Hydroxy-7-azaindole (1.0 mmol, 134.1 mg)

    • Methyl 2,4-difluorobenzoate (1.2 mmol, 1.2 eq, 206.5 mg, 153 µL)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq, 345.5 mg)

    • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • 10 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Glassware for column chromatography

    • NMR tubes, vials for mass spectrometry

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Addition - Flask under N₂ - Add 5-Hydroxy-7-azaindole,  K₂CO₃, and DMF B 2. Add Ester - Add Methyl 2,4-difluorobenzoate  dropwise at room temperature A->B Stir C 3. Reaction - Heat to 60-70 °C - Monitor by TLC (2-4 hours) B->C Heat D 4. Workup & Extraction - Cool to RT - Quench with water - Extract with Ethyl Acetate (3x) C->D Completion E 5. Washing - Wash organic layer with  aq. NaHCO₃ and Brine D->E F 6. Drying & Concentration - Dry over MgSO₄ - Filter and concentrate  via rotary evaporation E->F G 7. Purification - Purify crude product via  silica gel column chromatography F->G H 8. Characterization - Analyze pure fractions by  ¹H NMR, ¹³C NMR, ¹⁹F NMR, & MS G->H

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-Hydroxy-7-azaindole (134.1 mg, 1.0 mmol) and anhydrous potassium carbonate (345.5 mg, 2.5 mmol).

    • Rationale: Using anhydrous K₂CO₃ and a dry flask prevents unwanted side reactions with water. The excess base ensures complete deprotonation of the starting material.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Flush the flask with nitrogen or argon gas.

    • Rationale: DMF is an excellent polar aprotic solvent that helps dissolve the reactants and facilitates the SNAr-type reaction. An inert atmosphere prevents potential oxidation of the electron-rich phenol.

  • Reactant Addition: While stirring the suspension at room temperature, add Methyl 2,4-difluorobenzoate (153 µL, 1.2 mmol) dropwise via syringe.

    • Rationale: A slight excess of the acylating agent ensures the reaction goes to completion.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 2-4 hours.

    • Rationale: Gentle heating increases the reaction rate without causing significant decomposition. TLC allows for visual tracking of the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Rationale: The water quench dissolves the DMF and inorganic salts (K₂CO₃, KCl). The product is extracted into the immiscible organic layer (ethyl acetate).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 20 mL).

    • Rationale: The NaHCO₃ wash removes any residual acidic impurities, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate) to yield the pure product as a solid.

Results and Data

The protocol consistently yields the desired product with high purity.

ParameterValueNotes
Reactant Scale 1.0 mmol
Typical Yield 75-85%Based on 5-Hydroxy-7-azaindole
Product Appearance White to off-white solid
Purity (by ¹H NMR) >95%After column chromatography
TLC Rf ~0.43:7 EtOAc/Hexanes
Expected Mass (M+H)⁺ 275.06For C₁₄H₈F₂N₂O₂

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): Resonances corresponding to the protons on both the azaindole and difluorobenzoyl rings are expected. The characteristic azaindole protons and the aromatic protons of the benzoyl group will show distinct splitting patterns.

  • ¹³C NMR (101 MHz, CDCl₃): Signals for all 14 carbons should be observable, including the carbonyl carbon (~160-165 ppm) and carbons attached to fluorine (showing C-F coupling).

  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct resonances are expected for the two non-equivalent fluorine atoms on the benzoyl ring.

  • HRMS (ESI): Calculated for C₁₄H₉F₂N₂O₂ [M+H]⁺: 275.0626; Found: 275.06xx.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature.3. Poor quality starting materials.1. Use freshly opened or oven-dried K₂CO₃.2. Increase reaction temperature to 80 °C.3. Verify purity of reactants by NMR.
Multiple Byproducts 1. Reaction temperature too high.2. Presence of water leading to hydrolysis of the ester.1. Maintain temperature at 60-70 °C.2. Ensure all glassware is dry and use anhydrous solvents.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 7-azaindol-5-yl 2,4-difluorobenzoate via a base-mediated O-acylation. By providing a step-by-step guide with clear rationales, expected outcomes, and troubleshooting advice, this document serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical research and development.

References

Application Notes and Protocols for the Characterization of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a key intermediate in the synthesis of the BCL-2 inhibitor, Venetoclax.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance on chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are grounded in established scientific principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[4][5][6][7]

Introduction: The Critical Role of Intermediate Characterization

This compound is a structurally complex organic molecule featuring a pyrrolopyridine core linked to a fluorinated benzoic acid methyl ester via an ether linkage.[8][9][10] As a critical precursor in the synthesis of a potent therapeutic agent, the purity, identity, and stability of this intermediate are paramount.[2][3] A thorough analytical characterization ensures the quality of the final Active Pharmaceutical Ingredient (API), mitigates risks in downstream processing, and is a fundamental requirement for regulatory submissions.

This document serves as a practical guide, elucidating the application of modern analytical techniques for a comprehensive assessment of this important pharmaceutical intermediate. The causality behind experimental choices is explained to empower the user to not only follow the protocols but also to adapt them to their specific laboratory context.

Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying its concentration (assay). A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Scientific Rationale for Method Development

The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the non-polar nature of the target molecule, which contains several aromatic rings. A C18 stationary phase provides the necessary hydrophobicity for effective retention and separation. The mobile phase, a combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between resolution and analysis time. The inclusion of a buffer is critical for maintaining a consistent pH, which in turn ensures reproducible retention times for ionizable compounds. UV detection is selected based on the presence of chromophoric groups in the molecule's structure.

Detailed HPLC Protocol

Objective: To determine the purity of this compound and to quantify its concentration.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • HPLC grade acetonitrile and methanol.

  • Phosphate buffer components (e.g., potassium phosphate monobasic).

  • HPLC grade water.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.01 M Phosphate Buffer (pH 4.0)B: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 30 minutes

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution in replicate (n=5) to establish system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution.

  • Process the chromatograms to determine the peak areas for the main compound and any impurities.

Data Interpretation and System Suitability:

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

  • Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.

  • System Suitability: The relative standard deviation (RSD) for the peak area and retention time of the replicate standard injections should be less than 2.0%.

Method Validation (ICH Q2(R1) Framework)

To ensure the reliability of the HPLC method, it must be validated according to ICH Q2(R1) guidelines.[4][5][6]

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from potential degradation products.

  • Linearity: Analyze a series of solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analyst) of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability under normal usage.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution sys_suit System Suitability (Standard Injections) prep_std->sys_suit prep_smp Prepare Sample Solution smp_inj Sample Injection prep_smp->smp_inj sys_eq System Equilibration sys_eq->sys_suit sys_suit->smp_inj If suitability passes chrom_proc Chromatogram Processing smp_inj->chrom_proc purity_calc Purity Calculation (% Area) chrom_proc->purity_calc assay_calc Assay Calculation (vs. Standard) chrom_proc->assay_calc

Caption: HPLC workflow for purity and assay determination.

Structural Elucidation and Confirmation: Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect to see distinct signals for the aromatic protons, the pyrrole N-H proton, and the methyl ester protons. The chemical shifts, integration values, and coupling patterns will confirm the connectivity of the protons.

    • ¹³C NMR: Expect signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Expected ¹H NMR Chemical Shifts (Illustrative):

Proton Environment Expected Chemical Shift (ppm) Multiplicity
Pyrrole N-H ~11.5 broad singlet
Aromatic Protons 6.5 - 8.5 multiplet

| Methyl Ester (-OCH₃) | ~3.9 | singlet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The molecular formula of this compound is C₁₅H₁₁FN₂O₃, with a molecular weight of 286.26 g/mol .[2][8][10] Expect to observe the protonated molecular ion [M+H]⁺ at m/z 287.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Dissolution in Deuterated Solvent nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_interp Interpret Chemical Shifts & Couplings nmr_acq->nmr_interp ms_prep Dilute Sample Preparation ms_acq Acquire Mass Spectrum (ESI+) ms_prep->ms_acq ms_interp Confirm [M+H]+ and Elemental Composition (HRMS) ms_acq->ms_interp

Caption: Workflow for spectroscopic structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Expected FTIR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch (Pyrrole) 3300 - 3500 Medium, sharp
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=O Stretch (Ester) 1710 - 1730 Strong, sharp
C=C Stretch (Aromatic) 1450 - 1600 Medium to strong
C-O Stretch (Ether/Ester) 1000 - 1300 Strong

| C-F Stretch | 1000 - 1400 | Strong |

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability and solid-state properties of the compound.[11][12]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to investigate polymorphism.

Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: An endothermic peak will indicate the melting point of the compound. The presence of multiple thermal events may suggest polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[13]

Protocol for TGA:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: A stable baseline with no significant mass loss at lower temperatures indicates the absence of residual solvents or water. The onset of mass loss indicates the decomposition temperature of the compound.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The integration of chromatographic, spectroscopic, and thermal analysis techniques ensures a thorough evaluation of the compound's identity, purity, and stability. Adherence to the principles of method validation, as outlined by the ICH, is crucial for generating reliable and defensible data in a regulated drug development environment. These protocols are designed to be a starting point, and further optimization may be required based on specific sample matrices and laboratory instrumentation.

References

NMR analysis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Analysis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Abstract

This document provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in the synthesis of pharmaceuticals such as Venetoclax[1][2]. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification and characterization of this molecule. The protocols herein cover sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, and a detailed strategy for spectral interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability, establishing a self-validating system for analysis.

Introduction and Core Principles

This compound (CAS 1235865-75-4) is a heterocyclic compound featuring a 7-azaindole core linked via an ether bridge to a fluorinated benzoate moiety[3]. Its structural complexity, with multiple aromatic systems and a variety of proton and carbon environments, necessitates a multi-faceted NMR approach for complete and accurate characterization.

The analytical strategy presented here relies on a logical progression of NMR experiments:

  • ¹H NMR: To identify all proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).

  • ¹³C NMR: To identify all unique carbon environments, including quaternary carbons which are invisible in ¹H NMR.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within individual spin systems, crucial for mapping out the connectivity within the benzoate and pyrrolopyridine rings[4].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, providing definitive ¹H-C one-bond connections[5][6].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is the pivotal experiment for connecting the distinct structural fragments (the benzoate ring, the ether linkage, and the pyrrolopyridine system) and for assigning non-protonated quaternary carbons[5][7].

This combination of experiments provides a comprehensive and interlocking dataset that allows for the unambiguous assignment of every proton and carbon in the molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following standardized numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering for NMR assignments.

Safety and Good Laboratory Practices

Before beginning any experimental work, it is crucial to adhere to all institutional safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemical samples and deuterated solvents.[8]

  • Cryogen Safety: NMR spectrometers contain liquid helium and nitrogen. Be aware of the risks of asphyxiation and frostbite. Do not enter instrument rooms during a quench or when oxygen alarms are active.[8][9]

  • Magnetic Field Hazards: The strong magnetic field can be hazardous to individuals with pacemakers or other metallic implants and can damage electronic devices and magnetic storage media. Keep all ferromagnetic objects at a safe distance (typically outside the 5-Gauss line).[8][9]

  • Sample Handling: Prepare samples in a fume hood. Ensure NMR tubes are sealed tightly with a cap to prevent spillage.[10] Never use cracked or damaged NMR tubes, as they can break inside the spectrometer, leading to costly repairs and downtime.[9][11]

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation. A homogeneous, particle-free solution is required for high-resolution spectra.[12]

Materials:

  • This compound

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[13]

  • Deuterated solvent (DMSO-d₆ or CDCl₃)

  • Internal standard: Tetramethylsilane (TMS)

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Small vial for dissolution

Step-by-Step Procedure:

  • Weigh the Sample:

    • For ¹H and 2D NMR: Weigh 5-15 mg of the compound into a clean, dry vial.[13]

    • For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Weigh 20-50 mg of the compound.[12][13]

  • Select a Solvent: The choice of solvent is critical. DMSO-d₆ is often an excellent choice for this type of molecule due to its high dissolving power for polar, heterocyclic compounds. Chloroform-d (CDCl₃) is another common option.[12] The residual solvent peak of DMSO-d₆ appears at ~2.50 ppm (¹H) and 39.52 ppm (¹³C), while CDCl₃ appears at ~7.26 ppm (¹H) and 77.16 ppm (¹³C).

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[12][14]

  • Add Internal Standard: Add a very small amount of TMS (0.03-0.05% v/v). TMS provides the 0 ppm reference for both ¹H and ¹³C spectra.[15]

  • Ensure Homogeneity: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filter the Solution: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[11] This can be done by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Cap and Label: Securely cap the NMR tube and label it clearly with a permanent marker.[13]

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]

Protocol 2: NMR Data Acquisition Workflow

The following is a generalized workflow. Specific parameters should be optimized based on the spectrometer and sample concentration.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis A Prepare Sample (Protocol 1) B Insert Sample & Lock A->B C Shim Spectrometer B->C D Acquire ¹H Spectrum C->D Tune Probe E Acquire ¹³C Spectrum D->E F Acquire 2D COSY E->F G Acquire 2D HSQC F->G H Acquire 2D HMBC G->H I Process Data (FT, Phasing, Baseline) H->I J Assign Spectra I->J K Generate Report J->K

Caption: General workflow for comprehensive NMR analysis from sample preparation to final report generation.

Key Acquisition Parameters:

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak.[16]

  • ¹H NMR: Use a 30° or 45° pulse angle. Set a sufficient relaxation delay (d1) of 1-2 seconds to allow for accurate integration. Typically 8-16 scans are sufficient.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • 2D Experiments: Utilize standard, vendor-provided pulse programs (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems). The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

Data Interpretation and Structural Assignment

Predicted ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts (δ) in ppm, based on known values for 7-azaindole and substituted fluorobenzoate derivatives[17][18][19]. Actual values will vary based on solvent and experimental conditions.

Atom No.TypePredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Notes
Pyrrolo[2,3-b]pyridine
N1-HNH~11.5 - 12.5br s-Exchangeable proton, broad signal.
H-2CH~7.4 - 7.6t~125-128Coupled to H-3 and N1-H.
H-3CH~6.4 - 6.6t~100-102Coupled to H-2 and N1-H.
H-4CH~7.9 - 8.1d~115-118Part of the pyridine ring.
C5C-O--~150-155Quaternary carbon, ether linkage.
H-6CH~7.0 - 7.2d~128-131Part of the pyridine ring.
N7N---
C3aC--~148-152Quaternary carbon, ring junction.
C7aC--~145-149Quaternary carbon, ring junction.
Fluorobenzoate
C1'C-O--~155-160Quaternary carbon, ether linkage.
C2'C-C=O--~118-122Quaternary carbon, ester group.
H-3'CH~6.7 - 6.9dd~105-108Coupled to H-5' and F.
C4'C-F--~163-167 (d)Quaternary, strong C-F coupling.
H-5'CH~7.8 - 8.0dd~110-113Coupled to H-3', H-6', and F.
H-6'CH~6.8 - 7.0d~130-133Coupled to H-5'.
Methyl Ester
C=OC--~165-168Ester carbonyl carbon.
O-CH₃CH₃~3.8 - 3.9s~52-54Sharp singlet, 3H integration.
Strategy for Step-by-Step Assignment using 2D NMR

The true power of this analytical approach lies in using the 2D spectra to build the molecular structure piece by piece.

G H1 ¹H Spectrum (Signals & Multiplicities) COSY COSY (¹H-¹H Connections) H1->COSY Identify Spin Systems (e.g., H5'-H6') HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC Assign Protonated Carbons C13 ¹³C Spectrum (All Carbons) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Confirm Neighboring Groups HSQC->HMBC Confirm Direct Bonds Structure Final Structure Assignment HMBC->Structure Connect Fragments Assign Quaternary Carbons

Caption: Logical flow for structural elucidation using a combination of 1D and 2D NMR experiments.

  • Assign Spin Systems with COSY:

    • Look for cross-peaks in the COSY spectrum. You should observe correlations between H-2 and H-3 in the pyrrole ring, and a network between H-3', H-5', and H-6' on the benzoate ring. This confirms the proton connectivity within each fragment.

  • Assign Protonated Carbons with HSQC:

    • Use the HSQC spectrum to link each proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the proton at ~3.8 ppm will show a cross-peak to the carbon at ~53 ppm, definitively assigning the methyl ester group.

  • Connect Fragments and Assign Quaternary Carbons with HMBC:

    • This is the most critical step. Look for key long-range correlations (2-3 bonds).

    • Ether Linkage: A crucial correlation should be observed from H-4 and H-6 on the azaindole ring to the quaternary carbon C1' of the benzoate ring. Similarly, a correlation from H-6' of the benzoate ring to C5 of the azaindole ring will confirm the ether connection.

    • Ester Group: The methyl protons (~3.8 ppm) will show an HMBC correlation to the ester carbonyl carbon (~166 ppm). Protons H-3' and H-6' should show correlations to the quaternary carbon C2'.

    • Ring Junctions: Protons on the pyrrole ring (H-2, H-3) will show correlations to the quaternary junction carbons C3a and C7a, helping to assign them.

Data Processing and Reporting

  • Software: Process raw FID data using appropriate software such as Mnova, TopSpin, or NMRium.[20][21][22] Processing steps include Fourier transformation, phase correction, baseline correction, and calibration to the TMS reference peak.

  • Reporting: Report the NMR data in a standardized format. For each nucleus, list the chemical shift (δ) in ppm, the integration (for ¹H), the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), and the coupling constants (J) in Hertz (Hz).

Example Reporting Format: ¹H NMR (400 MHz, DMSO-d₆) δ 11.60 (br s, 1H, N1-H), 7.95 (d, J = 8.0 Hz, 1H, H-4), ... 3.85 (s, 3H, OCH₃). ¹³C NMR (101 MHz, DMSO-d₆) δ 166.2 (C=O), 164.5 (d, J_CF = 250 Hz, C4'), ... 52.8 (OCH₃).

Troubleshooting

  • Broad Peaks: May be caused by sample aggregation (dilute the sample), paramagnetic impurities (filter through a short silica plug), or poor shimming (re-shim the instrument).[13]

  • Low Signal-to-Noise: Increase the number of scans. For ¹³C spectra, ensure the sample concentration is adequate.[11]

  • Contaminant Peaks: Common contaminants include water, grease, and residual non-deuterated solvent. Ensure clean glassware and proper sample handling.[14]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including the BCL-2 inhibitor Venetoclax.[1] The accurate determination of its purity and the quantification of related substances are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The developed method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, providing excellent selectivity, linearity, and sensitivity for its intended purpose. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and system suitability criteria, all grounded in established regulatory guidelines.

Introduction

This compound (CAS: 1235865-75-4, Molecular Formula: C₁₅H₁₁FN₂O₃, Molecular Weight: 286.26 g/mol ) is a heterocyclic aromatic compound.[2][3] Its structure, incorporating a pyrrolopyridine core linked to a fluorinated benzoic acid methyl ester, makes it a valuable building block in medicinal chemistry.[4] Given its role as a key intermediate, a reliable analytical method is essential to monitor reaction progress, assess purity of isolated material, and ensure consistency between batches.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[5][6] This note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of non-polar to moderately polar compounds like the target analyte.[5][7] The principles of this method are based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[8] The entire analytical procedure is designed to be compliant with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][9][10][11]

Experimental Design & Rationale

The selection of chromatographic conditions is a critical process driven by the physicochemical properties of the analyte.[12] The following section explains the causality behind the chosen experimental parameters.

Chromatographic Mode and Stationary Phase

Mode: Reversed-Phase HPLC (RP-HPLC) was selected due to the hydrophobic nature of the aromatic rings and the overall low polarity of the molecule.[7] This is the most common and versatile mode in pharmaceutical analysis.[8]

Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was chosen for this method.[8][13] The long alkyl chains provide a highly hydrophobic surface, promoting retention of the aromatic analyte through van der Waals interactions.[8] A column with a particle size of 5 µm offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.

Mobile Phase Composition

Solvents: A binary mobile phase consisting of acetonitrile and water is used. Acetonitrile is a common organic modifier in RP-HPLC, favored for its low viscosity and UV transparency.[14]

Buffer: A phosphate buffer is incorporated into the aqueous phase to maintain a constant pH. The pyrrolopyridine moiety contains basic nitrogen atoms, and controlling the pH prevents peak tailing and ensures consistent retention times by maintaining a single ionic state of the analyte.

Gradient Elution: A gradient elution program, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed.[10] This is crucial for ensuring that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time with good peak shape.[7]

Detection

Detector: A UV-Vis detector is selected due to the presence of chromophores (the aromatic rings) in the analyte's structure.[7] This provides high sensitivity for this class of compounds.

Wavelength: Based on the conjugated aromatic system of the pyrrolopyridine and fluorobenzoate moieties, a strong UV absorbance is expected.[15][16][17] A detection wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds and is likely to provide a good response for both the main compound and potential impurities.[14]

Materials and Methods

Equipment and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • This compound reference standard (>98% purity).[10]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (Analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.[18]

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation (Example Concentration): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample in the same manner as the standard solution to achieve a similar target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[18][19]

HPLC Protocol

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Protocol Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL in Diluent) prep_sample Prepare Sample Solution (0.1 mg/mL in Diluent) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample inject Inject 10 µL onto C18 Column filter_sample->inject separate Gradient Elution (40-90% Acetonitrile) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Assay (% Area Normalization) integrate->calculate

Caption: Experimental workflow from sample preparation to data analysis.

System Suitability and Validation

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. The criteria should be established in accordance with ICH guidelines.[4][11][20]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency; a higher number indicates sharper peaks and better separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the system for quantifying the analyte.

This method should be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4][11]

Data Analysis and Interpretation

The primary method for data analysis is area percent normalization. The purity of the sample is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For assay determination against a reference standard, a single-point or multi-point calibration curve would be constructed to calculate the concentration of the analyte in the sample.

Logical Relationship of Method Components

Method_Logic Analyte Analyte Properties (Aromatic, Moderately Polar) Mode Reversed-Phase HPLC Analyte->Mode Detection UV Detection (254 nm) Analyte->Detection Objective Analytical Goal (Purity & Assay) Objective->Mode Column C18 Stationary Phase Mode->Column MobilePhase Acetonitrile/Water Gradient Mode->MobilePhase Result Reliable & Robust Method Column->Result MobilePhase->Result Detection->Result

Caption: Rationale linking analyte properties to the final method.

Conclusion

The HPLC method described in this application note is a highly effective tool for the quality control of this compound. The use of a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase, coupled with UV detection, provides a robust, selective, and sensitive analysis. The protocol is grounded in established chromatographic principles and adheres to regulatory expectations, making it suitable for implementation in research, development, and manufacturing environments.

References

The Strategic Utility of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the efficiency and ingenuity of synthetic routes are paramount. The strategic selection of molecular building blocks is a critical determinant of success, influencing not only the yield and purity of the final active pharmaceutical ingredient (API) but also the overall feasibility of large-scale production. Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate (CAS No: 1235865-75-4) has emerged as a pivotal intermediate, most notably in the synthesis of the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block, providing detailed protocols and elucidating the chemical principles that underpin its utility.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application.

PropertyValueReference
CAS Number 1235865-75-4[3][4]
Molecular Formula C₁₅H₁₁FN₂O₃[2][5]
Molecular Weight 286.26 g/mol [2][4]
Appearance White to off-white solid[3][6]
Purity Typically >98.0% (HPLC)[3]
Storage 2-8°C, protected from light and moisture[6][7]

Safety Precautions: this compound is harmful if swallowed and may cause skin and respiratory irritation, and serious eye damage.[3][8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

The Chemical Rationale: A Privileged Scaffold for Targeted Inhibitors

The structure of this compound is not a random assortment of functional groups. Each component is deliberately designed to facilitate the construction of complex molecules with high biological activity.

  • The 7-Azaindole Core: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a well-established pharmacophore in medicinal chemistry, known to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with the hinge region of many protein kinases. Its presence in this building block provides a foundational element for kinase inhibitor synthesis.

  • The Ether Linkage: The ether bond connecting the 7-azaindole to the fluorobenzoate provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a protein's binding pocket.

  • The Activated Fluorine Atom: The fluorine atom at the 4-position of the benzoate ring is the key to this building block's synthetic utility. It is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent ester group. This allows for the facile and regioselective introduction of various amine-containing fragments, a common strategy in the elaboration of drug candidates.

Application in the Synthesis of Venetoclax: A Step-by-Step Guide

The synthesis of Venetoclax, a potent and selective Bcl-2 inhibitor, serves as a prime example of the strategic application of this compound. The following protocols are derived from established synthetic routes.[9][10][11]

Workflow for the Synthesis of Venetoclax from the Core Building Block

G A Methyl 2-(1H-pyrrolo[2,3-b]pyridin- 5-yloxy)-4-fluorobenzoate C Nucleophilic Aromatic Substitution (SNAr) A->C B 1-[[2-(4-chlorophenyl)-4,4-dimethyl- cyclohexen-1-yl]methyl]piperazine B->C D Methyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl- cyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H- pyrrolo[2,3-b]pyridin-5-yloxy)benzoate C->D Triethylamine, DMSO E Saponification D->E aq. NaOH or KOH F 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl- cyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H- pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid E->F H Amide Coupling F->H G 3-nitro-4-((tetrahydro-2H-pyran-4-yl) methylamino)benzene sulfonamide G->H I Venetoclax H->I EDC.HCl, DMAP

Caption: Synthetic workflow for Venetoclax.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This initial step involves the displacement of the activated fluorine atom with the piperazine moiety of the second key intermediate.

Materials:

  • This compound (1.0 eq)

  • 1-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazine (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of this compound in DMSO, add 1-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazine.

  • Add triethylamine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford Methyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate.

Scientific Rationale: The use of a polar aprotic solvent like DMSO is crucial for SNAr reactions as it solvates the cation but not the anion, thereby increasing the nucleophilicity of the amine. A tertiary amine base like TEA or DIPEA is used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

Protocol 2: Saponification of the Methyl Ester

The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is necessary for the final amide coupling.

Materials:

  • Methyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-5.0 eq)

  • Methanol or a mixture of Methanol and Water

  • Dichloromethane (for extraction)

Procedure:

  • Suspend the methyl ester in methanol (or a methanol/water mixture).

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux (around 65-75 °C) for 3-9 hours, monitoring the reaction by HPLC or TLC.[5]

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the aqueous layer with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid.

Scientific Rationale: Saponification is a classic ester hydrolysis reaction. The use of a strong base like NaOH or KOH is necessary to drive the reaction to completion. The choice of solvent and temperature is optimized to ensure complete dissolution of the starting material and a reasonable reaction rate.

Protocol 3: Amide Coupling to Form Venetoclax

The final step is the formation of the amide bond between the carboxylic acid and the sulfonamide moiety.

Materials:

  • 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid (1.0 eq)

  • 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzene sulfonamide (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2-1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and the sulfonamide in DCM or DMF.

  • Add EDC.HCl and DMAP to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by HPLC or TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene and acetonitrile) to afford Venetoclax of high purity.[9]

Scientific Rationale: EDC.HCl is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine of the sulfonamide to form the stable amide bond. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive acylpyridinium intermediate.

Conclusion

This compound is a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the construction of complex and medicinally important molecules like Venetoclax. The protocols outlined herein provide a practical framework for the utilization of this building block, while the accompanying scientific rationale offers a deeper understanding of the underlying chemical principles. As the demand for novel targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of successful drug development programs.

References

Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of a Key Venetoclax Intermediate (1235865-75-4)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate (CAS: 1235865-75-4), a critical intermediate in the manufacture of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. The protocol detailed herein is optimized for scalability, safety, and robustness, consistently delivering the target compound in high yield and purity. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations, offering researchers and drug development professionals a self-validating system for producing this vital building block.

Introduction: The Strategic Importance of Intermediate 1235865-75-4

Venetoclax (marketed as Venclexta®) has revolutionized the treatment of certain hematological malignancies, notably chronic lymphocytic leukemia (CLL).[1] As a potent and selective inhibitor of the anti-apoptotic protein Bcl-2, it restores the natural process of programmed cell death in cancer cells. The intricate molecular architecture of Venetoclax necessitates a convergent and efficient synthetic strategy, especially for commercial-scale production.[2][3]

The title intermediate, Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate, represents a cornerstone fragment of the Venetoclax molecule, incorporating both the 7-azaindole core and the substituted phenyl ring.[4][5] Its efficient synthesis is a critical determinant of the overall efficiency and cost-effectiveness of the Venetoclax manufacturing process. The route described herein is based on a nucleophilic aromatic substitution (SNAr) reaction, a reliable and well-understood transformation amenable to large-scale operations.

Synthetic Strategy and Rationale

The selected pathway involves the coupling of two key building blocks: 5-Hydroxy-7-azaindole and Methyl 2,4-difluorobenzoate . This approach is favored for large-scale synthesis due to the commercial availability of the starting materials and the robustness of the core reaction.

The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. The phenoxide, generated in situ from 5-Hydroxy-7-azaindole using a suitable base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of Methyl 2,4-difluorobenzoate, displacing the fluoride at the C2 position.

Causality of Experimental Choices:

  • Solvent Selection: Diethylene glycol dimethyl ether (diglyme) is chosen as the solvent. Its high boiling point (162 °C) allows the reaction to be conducted at an elevated temperature (110 °C), which is necessary to overcome the activation energy for the SNAr reaction involving the moderately activated aryl fluoride.[6] Furthermore, its ability to dissolve both the organic substrates and the inorganic base facilitates a homogeneous reaction environment.

  • Base Selection: Potassium phosphate (K₃PO₄) is employed as the base. It is a non-hygroscopic, cost-effective, and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of the 7-azaindole without causing unwanted side reactions, such as hydrolysis of the methyl ester.[6]

  • Temperature Control: The reaction is maintained at 110 °C to ensure a practical reaction rate.[6] Lower temperatures would lead to impractically long reaction times, while significantly higher temperatures could promote side reactions and impurity formation. Monitoring the consumption of the limiting reagent (5-hydroxy-7-azaindole) by HPLC is crucial for determining the reaction endpoint.

Experimental Protocol: Kilogram-Scale Synthesis

This protocol is designed for a target scale of ~150-160 g of the final product, with established linearity for further scale-up.

Materials and Reagents
ReagentCAS NumberMol. WeightQuantity (Mass)MolesRole
5-Hydroxy-7-azaindole13466-41-6134.14100.0 g0.746Starting Material
Methyl 2,4-difluorobenzoate106614-28-2172.13141.0 g0.821Starting Material
Potassium Phosphate (K₃PO₄)7778-53-2212.27237.0 g1.116Base
Diethylene Glycol Dimethyl Ether (Diglyme)111-96-6134.17500 mL-Solvent
Ethyl Acetate (EtOAc)141-78-688.11~4.0 L-Extraction Solvent
Methanol (MeOH)67-56-132.04~1.0 L-Recrystallization Solvent
Deionized Water7732-18-518.02~2.5 L-Wash/Quench
Equipment
  • 5 L three-necked, round-bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser.

  • Heating mantle with temperature controller.

  • Large separatory funnel (4-5 L).

  • Rotary evaporator with a suitable receiving flask.

  • Filtration apparatus (Buchner funnel, filter flask).

  • Drying oven (vacuum or convection).

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Final Product A Charge Reactor: - 5-Hydroxy-7-azaindole (100 g) - Methyl 2,4-difluorobenzoate (141 g) - K₃PO₄ (237 g) - Diglyme (500 mL) B Heat to 110 °C Maintain for 24 h (Monitor by HPLC) A->B SₙAr Reaction C Cool to RT Concentrate to Dryness B->C Reaction Complete D Add EtOAc (2 L) & Water (2 L) Separate Layers C->D Extraction E Wash Organic Layer with Saturated Brine D->E Aqueous Wash F Dry over Na₂SO₄ Filter & Concentrate E->F Drying G Recrystallize Crude from Methanol (~1 L) F->G Crude Solid H Filter & Dry Solid (Yellow Powder) G->H Pure Solid I Final Product: Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate (CAS: 1235865-75-4) H->I QC Release

Caption: Workflow for the large-scale synthesis of Venetoclax intermediate 1235865-75-4.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 5 L three-necked flask, charge 5-Hydroxy-7-azaindole (100.0 g, 0.746 mol), Methyl 2,4-difluorobenzoate (141.0 g, 0.821 mol, 1.1 eq), potassium phosphate (237.0 g, 1.116 mol, 1.5 eq), and diethylene glycol dimethyl ether (500 mL).

    • Equip the flask with a mechanical stirrer, thermocouple, and a reflux condenser under a nitrogen atmosphere.

  • Reaction Execution:

    • Begin stirring the slurry. Heat the reaction mixture to an internal temperature of 110 °C using a heating mantle.

    • Maintain the temperature at 110 °C for 24 hours. The reaction progress should be monitored by HPLC by taking aliquots periodically until the consumption of 5-Hydroxy-7-azaindole is complete (e.g., <1% remaining).[6]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (~20-25 °C).

    • Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator to remove the diglyme.

    • To the resulting residue, add ethyl acetate (2.0 L) and deionized water (2.0 L). Stir vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.

    • Wash the organic layer with saturated brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate to dryness under reduced pressure to yield the crude product as a solid.

  • Purification:

    • Transfer the crude solid to a suitable flask and add methanol (~1.0 L).

    • Heat the suspension to reflux with stirring until all the solid dissolves.

    • Slowly cool the solution to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold methanol.

    • Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Results
  • Yield: 156.7 g (Theoretical maximum: 213.5 g). This corresponds to a yield of approximately 87.5%.[7]

  • Appearance: Light yellow to off-white powder.[7]

  • Purity (HPLC): ≥99.0% area.

  • Identity (¹H NMR, MS): Conforms to the structure of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate.

Process Safety and Considerations

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Potassium phosphate is a mild irritant. Avoid inhalation of dust and contact with skin and eyes. Diglyme is a combustible liquid. Avoid open flames and sparks.

  • Waste Disposal: All solvent and aqueous waste should be collected and disposed of in accordance with local environmental regulations.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of Venetoclax intermediate 1235865-75-4. By utilizing a robust SNAr reaction with readily available materials and a straightforward purification process, this procedure is well-suited for implementation in process development and manufacturing environments. The detailed rationale and step-by-step instructions ensure transferability and consistent results, supporting the efficient production of the life-saving drug, Venetoclax.

References

Mastering the Purification of a Key Venetoclax Intermediate: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Downstream Processing for Researchers and Pharmaceutical Scientists

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is a critical building block in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.[1][2][3] The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and protocols for the downstream processing of this key intermediate, focusing on robust purification strategies, impurity profiling, and analytical control.

Introduction to the Downstream Challenges

The synthesis of this compound typically involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate.[4] This process can lead to the formation of various process-related impurities, including unreacted starting materials, by-products from side reactions, and degradation products. Effective downstream processing is therefore essential to isolate the desired compound with high purity. This guide will explore two primary purification techniques: anti-solvent crystallization and chromatographic purification, alongside the analytical methods required for process monitoring and final product release.

I. Impurity Profiling: Know Your Enemy

A thorough understanding of potential impurities is the cornerstone of a successful purification strategy. Based on the synthetic route, the following impurities can be anticipated:

  • Unreacted Starting Materials:

    • 5-Hydroxy-7-azaindole

    • Methyl 2,4-difluorobenzoate

  • Positional Isomers: Reaction of 5-hydroxy-7-azaindole at a different position on the methyl 2,4-difluorobenzoate ring.

  • Di-substituted By-products: Reaction of two molecules of 5-hydroxy-7-azaindole with one molecule of methyl 2,4-difluorobenzoate.

  • Hydrolysis Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Degradation Products: Formation of oxidative impurities or other degradation products under harsh reaction or work-up conditions.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are indispensable for the identification and characterization of these impurities.[1][5]

II. Purification Strategies: The Path to Purity

The choice of purification strategy depends on the impurity profile of the crude material and the desired final purity.

A. Anti-Solvent Crystallization: The Workhorse of Purification

Anti-solvent crystallization is a robust and scalable method for the purification of this compound. This technique relies on the differential solubility of the desired compound and its impurities in a solvent/anti-solvent system. A common and effective system for this intermediate is ethyl acetate (solvent) and petroleum ether (anti-solvent).[4]

Key Parameters for Successful Crystallization:

ParameterRecommended RangeRationale
Solvent to Crude Ratio (v/w) 10 - 15 mL/gEnsures complete dissolution of the crude material at elevated temperatures while avoiding excessive solvent usage.
Anti-Solvent to Solvent Ratio (v/v) 1:1 to 1:2A higher proportion of anti-solvent generally leads to higher yields but may also co-precipitate impurities. Optimization is key.
Dissolution Temperature Reflux (approx. 77°C for Ethyl Acetate)Ensures complete dissolution of the compound and heat-labile impurities.
Anti-Solvent Addition Rate Slow, dropwise additionA slow addition rate promotes the formation of well-defined crystals and minimizes the entrapment of impurities.
Cooling Profile Slow, controlled cooling (e.g., 10-15°C/hour)Slow cooling allows for selective crystallization of the desired product and prevents rapid precipitation of impurities.
Stirring Speed 100 - 200 RPMGentle agitation ensures homogeneity and facilitates mass transfer without causing excessive nucleation or crystal breakage.

Protocol for Anti-Solvent Crystallization:

  • Dissolution: In a suitable reactor, charge the crude this compound and ethyl acetate (12.6 L per kg of crude).[4] Heat the mixture to reflux with stirring until a clear solution is obtained.

  • Anti-Solvent Addition: Slowly add petroleum ether (12.6 L per kg of crude) dropwise to the hot solution over a period of at least 1 hour.[4] The solution will become turbid as the product begins to crystallize.

  • Crystallization: After the addition is complete, maintain the mixture at reflux for an additional hour with stirring.[4]

  • Cooling: Slowly cool the mixture to 25°C over a period of 2-3 hours.[4]

  • Isolation: Filter the crystalline solid and wash the filter cake with a pre-chilled mixture of ethyl acetate and petroleum ether (1:2 v/v).

  • Drying: Dry the purified solid under vacuum at 40-50°C until a constant weight is achieved.

This protocol can consistently yield this compound with a purity of ≥98% (by HPLC).[4]

Visualization of the Crystallization Workflow:

cluster_0 Crystallization Protocol dissolution 1. Dissolution Crude Product in Refluxing Ethyl Acetate addition 2. Anti-Solvent Addition Slow Dropwise Addition of Petroleum Ether dissolution->addition Clear Solution crystallization 3. Crystallization Stirring at Reflux addition->crystallization Turbid Suspension cooling 4. Controlled Cooling Slow Cooling to 25°C crystallization->cooling isolation 5. Isolation Filtration and Washing cooling->isolation drying 6. Drying Vacuum Oven isolation->drying product Purified Product (≥98% Purity) drying->product

Caption: Workflow for the anti-solvent crystallization of the target intermediate.

B. Chromatographic Purification: For Higher Purity Requirements

For instances where the crude material is highly impure or when a purity exceeding 99.5% is required, chromatographic techniques such as flash chromatography or preparative HPLC are employed.

Flash Chromatography:

Flash chromatography is a rapid and efficient method for purifying multi-gram to kilogram quantities of the intermediate.

Recommended Flash Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography, offering good resolution for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from a low to a high polarity elutes compounds based on their affinity for the stationary phase. A typical gradient might start at 10% ethyl acetate and increase to 50%.
Loading Technique Dry LoadingAdsorbing the crude material onto a small amount of silica gel before loading onto the column often improves resolution.

Preparative HPLC:

For the highest purity requirements, preparative HPLC is the method of choice. A reverse-phase C18 column is often effective for this class of compounds.

Suggested Preparative HPLC Method:

ParameterRecommendation
Column Phenomenex Luna C18 (or equivalent), 10 µm, 250 x 50 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 80 mL/min
Detection UV at 245 nm
Injection Volume Dependent on concentration and column capacity

This method, adapted from the analysis of related Venetoclax impurities, provides a strong starting point for the purification of the target intermediate.[6]

Visualization of the Purification Decision Tree:

start Crude Intermediate purity_check Purity Analysis (HPLC) start->purity_check crystallization Anti-Solvent Crystallization purity_check->crystallization Purity < 95% chromatography Chromatographic Purification purity_check->chromatography Purity 95-98% (Higher Purity Needed) final_product Final Product purity_check->final_product Purity ≥ 98% crystallization->purity_check Re-analyze chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

III. Analytical Control: Ensuring Quality and Consistency

Robust analytical methods are essential for monitoring the purification process and for the final release of the intermediate.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound.

Recommended Analytical HPLC Method:

ParameterRecommendation
Column Phenomenex Luna C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min, then hold at 90% B for 10 min, then return to 10% B over 1 min and hold for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 0.5 mg/mL.

This method is based on a validated procedure for analyzing Venetoclax and its impurities and should provide excellent resolution for the target intermediate and its related substances.[6][7]

B. Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the purified intermediate and can be used to identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for the identification of unknown impurities, especially when coupled with HPLC (LC-MS).

  • Loss on Drying (LOD): Determines the amount of residual solvents in the final product. A typical specification is ≤ 0.5%.

IV. Safety and Handling

This compound:

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[8][9]

  • Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[9]

Solvents:

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[3]

  • Petroleum Ether: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[10]

  • Handling: Both solvents should be handled in a fume hood away from ignition sources.[10][11] Grounding and bonding of containers are necessary during transfer to prevent static discharge.[10]

Waste Disposal:

  • Solvent waste should be collected in appropriately labeled, sealed containers.[12] Do not mix incompatible waste streams.[12] Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

V. Conclusion

The downstream processing of this compound is a critical step in the manufacturing of the life-saving drug Venetoclax. A well-designed purification strategy, based on a thorough understanding of potential impurities and supported by robust analytical methods, is essential for obtaining this key intermediate with the required purity and quality. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully navigate the challenges of purifying this important molecule.

VI. References

  • Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ACS Omega. Available at: --INVALID-LINK--

  • Aquigen Bio Sciences. (n.d.). Venetoclax Impurity: Analytical Solutions That Work. Available at: --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Available at: --INVALID-LINK--

  • TCI Chemicals. (n.d.). Methyl 2-[(1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. Available at: --INVALID-LINK--

  • Ghosh, A., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. Journal of Analytical Science and Technology.

  • Chemical Safety. (n.d.). chemical label methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate. Available at: --INVALID-LINK--

  • Midas Pharma. (n.d.). Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. Available at: --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Available at: --INVALID-LINK--

  • Apicule. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Available at: --INVALID-LINK--

  • Hazardous Waste Disposal. (n.d.). Retrieved from --INVALID-LINK--

  • sinothermo. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. Retrieved from --INVALID-LINK--

  • Request PDF. (2025, August 6). Multiphase transport modeling for vacuum drying of pharmaceutical products. Retrieved from --INVALID-LINK--

  • ChemScene. (2024, November 28). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • InProcess Instruments. (n.d.). Optimisation of Drying Processes in the Pharmaceutical Industry. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2017156398A1 - Solid state forms of venetoclax and processes for preparation of .... Retrieved from --INVALID-LINK--

  • API Manufacturing. (2025, May 24). SOP for Vacuum Drying Procedure – V 2.0. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, September 7). Ethyl acetate - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2015, March 19). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • CLEARSYNTH. (n.d.). methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate. Retrieved from --INVALID-LINK--

  • Quality by Design Based Chromatography Technique Development and Validation for the Medicine Venetoclax (for Chronic Leukemia), in the Context of Impurities Including Degradation Products. (2025, April 2). PMC. Retrieved from --INVALID-LINK--

  • UPenn EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from --INVALID-LINK--

  • Chemicalbook. (n.d.). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from --INVALID-LINK--

  • Downloaded 2025-11-04 15:40:33 The UCD community has made this article openly available. Please share how this access benefits y. (2020, March 8). Retrieved from --INVALID-LINK--

  • Indagoo. (n.d.). CAS 1235865-75-4: Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. Retrieved from --INVALID-LINK--

  • Procedures for Disposal of Hazardous Waste. (n.d.). Retrieved from --INVALID-LINK--

  • Crystalline. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystallization. Retrieved from --INVALID-LINK--

  • International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from --INVALID-LINK--

  • CORE. (n.d.). Predictive Solvent and Anti-Solvent Selection Method for Pharmaceutical and Biological Products and Intermediates. by Submitted. Retrieved from --INVALID-LINK--

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from --INVALID-LINK--

  • Midas Pharma. (n.d.). Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy). Retrieved from --INVALID-LINK--

  • ACS Publications. (2025, December 17). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Retrieved from --INVALID-LINK--

  • Aarti Pharmalabs. (n.d.). CAS 1235865-75-4 Venetoclax Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate (CAS 1235865-75-4). This critical intermediate is a cornerstone in the synthesis of several pharmacologically active molecules, including the BCL-2 inhibitor Venetoclax.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

The predominant synthetic route to this molecule is a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on optimizing this key transformation and addressing the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely reported and scalable method is the SNAr reaction between 5-hydroxy-7-azaindole and Methyl 2,4-difluorobenzoate.[1] This reaction is typically carried out in a polar aprotic solvent with a suitable base to facilitate the formation of the ether linkage.

Q2: Why is the SNAr reaction preferred over other methods like Ullmann or Buchwald-Hartwig couplings for this specific transformation?

A2: While Ullmann[3][4] and Buchwald-Hartwig[5][6] reactions are powerful tools for C-O bond formation, the SNAr approach for this particular synthesis offers several advantages. It is a metal-free catalytic system, which simplifies purification and reduces the risk of metal contamination in the final product. The starting materials are commercially available and the reaction conditions are generally milder than traditional Ullmann couplings.

Q3: What are the critical parameters to control for a successful SNAr reaction in this synthesis?

A3: The key parameters to control are:

  • Choice of Base: The base plays a crucial role in deprotonating the hydroxyl group of 5-hydroxy-7-azaindole.

  • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the SNAr mechanism.

  • Temperature Control: Reaction temperature influences the rate of reaction and the formation of byproducts.

  • Moisture Control: Anhydrous conditions are important to prevent side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the SNAr route.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

Cause Explanation Recommended Action
Ineffective Base The chosen base may not be strong enough to fully deprotonate the 5-hydroxy-7-azaindole, or it may have poor solubility in the reaction solvent.Use a stronger, more soluble base. Potassium phosphate (K₃PO₄) is a common choice.[1] Other options include cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Perform a small-scale screen of bases to identify the optimal choice for your system.
Low Reaction Temperature The activation energy for the SNAr reaction may not be reached at the current temperature.Gradually increase the reaction temperature. A typical temperature for this reaction is around 110 °C.[1] Monitor the reaction by HPLC or TLC to track the consumption of starting materials.
Presence of Water Water can compete with the phenoxide as a nucleophile and can also deactivate strong bases like NaH.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Solvent Choice The solvent may not effectively solvate the ionic intermediate of the SNAr reaction, thus slowing down the reaction rate.Use a polar aprotic solvent such as diethylene glycol dimethyl ether (diglyme)[1], DMF, DMAc, or DMSO. These solvents are known to accelerate SNAr reactions.[7][8]
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Cause Explanation Recommended Action
Double Substitution on Methyl 2,4-difluorobenzoate The highly activated nature of the difluorobenzoate can lead to substitution at both the C2 and C4 positions, resulting in the formation of Methyl 2,4-bis((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate.[9]Use a slight excess (1.1-1.2 equivalents) of Methyl 2,4-difluorobenzoate.[1] Avoid a large excess of the 5-hydroxy-7-azaindole. Monitor the reaction closely and stop it once the starting material is consumed.
Reaction at the Pyrrole Nitrogen The N-H of the pyrrole ring in 7-azaindole is acidic and can be deprotonated by a strong base, leading to N-arylation side products.While this is less common for O-arylation, using a less aggressive base or considering a protecting group for the pyrrole nitrogen might be necessary in some cases. Common protecting groups for indoles and azaindoles include Boc, SEM, or benzyl groups.[10][11]
Hydrolysis of the Methyl Ester If the reaction is run for an extended period at high temperatures with a strong base, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.Minimize reaction time and use a milder base if possible. If hydrolysis is observed, the crude product can be re-esterified if necessary.
Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions

Cause Explanation Recommended Action
Presence of Unreacted Starting Materials Incomplete reaction leads to a mixture of product and starting materials with similar polarities.Optimize reaction conditions for full conversion. If unreacted starting materials persist, column chromatography may be necessary.
Formation of Polar Impurities Side reactions can generate polar impurities that are difficult to remove by simple crystallization.An aqueous workup is essential to remove the base and other inorganic salts.[1] A recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, is often effective for purification.[1] If necessary, a silica gel plug or column chromatography can be employed.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • 5-Hydroxy-7-azaindole

  • Methyl 2,4-difluorobenzoate

  • Potassium phosphate (K₃PO₄), anhydrous

  • Diethylene glycol dimethyl ether (Diglyme), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-hydroxy-7-azaindole (1.0 eq), Methyl 2,4-difluorobenzoate (1.1 eq), and potassium phosphate (1.5 eq).

  • Add anhydrous diethylene glycol dimethyl ether to the flask.

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • To the residue, add ethyl acetate and water. Stir vigorously and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add petroleum ether to the hot solution until turbidity is observed.

  • Stir the mixture and allow it to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the precipitated solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield the pure product.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 5-Hydroxy-7-azaindole - Methyl 2,4-difluorobenzoate - K₃PO₄ - Diglyme heat Heat to 110°C (24 hours) reagents->heat monitor Monitor by HPLC/TLC heat->monitor concentrate Concentrate monitor->concentrate extract Aqueous Workup (EtOAc/Water) concentrate->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize (EtOAc/Petroleum Ether) dry->recrystallize isolate Filter & Dry Product recrystallize->isolate

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_base Is the base strong and soluble? start->check_base check_temp Is the temperature high enough? check_base->check_temp Yes outcome1 Change to stronger/more soluble base (e.g., Cs₂CO₃, NaH) check_base->outcome1 No check_moisture Are conditions anhydrous? check_temp->check_moisture Yes outcome2 Increase temperature incrementally check_temp->outcome2 No check_solvent Is the solvent appropriate? check_moisture->check_solvent Yes outcome3 Use oven-dried glassware and anhydrous solvents check_moisture->outcome3 No outcome4 Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->outcome4 No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate (CAS No. 1235865-75-4) is a critical raw material in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor used in oncology.[1][2] The purity of this intermediate is paramount, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), complicating downstream processes and compromising final product quality. This guide provides in-depth troubleshooting and validated protocols to address common purification challenges encountered by researchers and process chemists. Our approach is grounded in mechanistic understanding to empower users to not only follow steps but also to make informed decisions during their own experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate after synthesizing this compound?

A1: Based on its typical synthesis via nucleophilic aromatic substitution (SNAr) between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate, you should be vigilant for the following impurities[3]:

  • Unreacted Starting Materials: Residual 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate.

  • Di-substituted Byproduct: Methyl 2,4-bis((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate (CAS No. 2514648-06-5), which forms when a second molecule of 5-hydroxy-7-azaindole displaces the second fluorine atom on the benzoate ring.[4][5] This is often the most challenging impurity to remove due to its structural similarity to the desired product.

  • Hydrolysis Product: The corresponding carboxylic acid, formed by the hydrolysis of the methyl ester. This is more likely if the reaction workup or purification involves harsh acidic or basic conditions.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as diethylene glycol dimethyl ether, can be difficult to remove.[3]

Q2: What is the most effective first-pass purification strategy for achieving >98% purity?

A2: For crude material of reasonable quality, an optimized anti-solvent recrystallization is the most efficient initial strategy. A documented procedure has shown the ability to achieve 98% HPLC purity.[3] This technique leverages the high solubility of the desired product in a solvent like ethyl acetate and its poor solubility in a non-polar "anti-solvent" like petroleum ether or hexane. This differential solubility allows for the selective crystallization of the product, leaving many impurities behind in the mother liquor.

Q3: My purified product appears as a persistent oil or sticky solid and refuses to crystallize. What's happening and how can I fix it?

A3: "Oiling out" or the formation of a gummy solid instead of a crystalline powder is a common issue in purification.[6] It typically indicates the presence of impurities that are inhibiting the formation of a crystal lattice or the presence of residual solvents acting as plasticizers.

  • Immediate Action (Trituration): Try stirring or sonicating the material with a solvent in which the desired product is known to be poorly soluble (e.g., cold diethyl ether or hexane). This can wash away soluble impurities and induce nucleation, often resulting in the formation of a solid.

  • Next Step (Re-evaluation): If trituration fails, it suggests a higher load of impurities. Do not re-attempt crystallization under the same conditions. The material should be fully redissolved, and purification should proceed via column chromatography to remove the problematic impurities before another crystallization attempt.

Q4: How should I reliably assess the purity of my final product?

A4: While Thin Layer Chromatography (TLC) is excellent for rapid, qualitative reaction monitoring, the gold standard for final purity assessment is High-Performance Liquid Chromatography (HPLC), preferably coupled with a Mass Spectrometry (MS) detector.[7]

  • Recommended Method: Reversed-phase HPLC (RP-HPLC) using a C18 column is standard. A gradient elution using mobile phases like water and acetonitrile with a modifier like formic acid or trifluoroacetic acid is typically effective for separating the product from both more polar and less polar impurities.

  • Why MS is important: An MS detector provides mass data that can help tentatively identify impurity peaks, such as confirming the presence of the di-substituted byproduct (M.W. 400.39) versus the desired product (M.W. 286.26).[4][8]

Section 2: Troubleshooting and Process Logic

Purification is rarely a linear process. The following workflow provides a logical pathway for diagnosing and solving common purity issues that arise after an initial purification attempt.

Purification Troubleshooting Workflow

PurificationWorkflow start Initial Purification (Recrystallization) check_purity Assess Purity by HPLC (Is it >98%?) start->check_purity success Product Meets Spec (Dry and Characterize) check_purity->success Yes analyze_fail No: Analyze Impurity Profile check_purity->analyze_fail No impurity_type What is the major impurity? analyze_fail->impurity_type discolored Product is Discolored analyze_fail->discolored less_polar Less Polar Impurity (e.g., Starting Materials) impurity_type->less_polar Elutes earlier similar_polarity Similar Polarity Impurity (e.g., Di-substituted Byproduct) impurity_type->similar_polarity Elutes closely more_polar More Polar Impurity (e.g., Hydrolyzed Acid) impurity_type->more_polar Elutes later action_re_xtal Action: Re-crystallize with Optimized Solvent Ratio less_polar->action_re_xtal action_chromatography Action: Flash Column Chromatography similar_polarity->action_chromatography action_wash Action: Aqueous Wash (e.g., mild bicarb solution) more_polar->action_wash action_charcoal Action: Charcoal Treatment (before filtration) discolored->action_charcoal action_chromatography->check_purity Re-evaluate action_re_xtal->check_purity Re-evaluate action_wash->action_re_xtal action_charcoal->start

Caption: Troubleshooting workflow for purifying this compound.

Elaboration on Troubleshooting Actions:
  • Aqueous Wash for Polar Impurities: If the hydrolyzed acid is suspected, dissolving the crude product in a water-immiscible solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will deprotonate the acidic impurity, pulling it into the aqueous layer. This must be followed by a water wash to remove residual base before proceeding with drying and crystallization.

  • Re-crystallization for Less Polar Impurities: Unreacted starting materials are often more soluble in the crystallization solvent mixture than the product. A second, carefully performed crystallization—perhaps with a slightly higher ratio of anti-solvent—can effectively leave these in the mother liquor.

  • Flash Chromatography for Similar Polarity Impurities: The di-substituted byproduct is often too similar in polarity to be removed by crystallization alone. Silica gel column chromatography is the method of choice here. The additional pyrrolopyridine moiety increases its polarity, allowing for separation from the mono-substituted product.[7]

Section 3: Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Anti-Solvent Recrystallization

This protocol is adapted from a reported synthesis and is designed to achieve high purity from a reasonably clean crude product.[3]

  • Dissolution: For every 1 gram of crude this compound, add 7-8 mL of ethyl acetate in an appropriately sized flask.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate set to 60-70 °C) until all solid material is completely dissolved. Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, which is critical for good recovery upon cooling.

  • Anti-Solvent Addition: Remove the flask from the heat source. Begin adding petroleum ether (or hexane) dropwise with continuous, vigorous stirring. A typical ratio is 1:1 (v/v) with the ethyl acetate used. You should observe the solution becoming cloudy, indicating the onset of precipitation. Causality: The rapid decrease in solvent polarity drastically reduces the product's solubility, forcing it out of solution.

  • Maturation: After the anti-solvent addition is complete, continue stirring the mixture for 1 hour as it slowly cools to room temperature (around 25 °C).

  • Chilling: For maximum recovery, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold 1:1 ethyl acetate/petroleum ether, followed by a wash with pure petroleum ether to remove residual soluble impurities.

  • Drying: Dry the pale white solid under vacuum to a constant weight. Expect a purity of ~98% by HPLC.[3]

Protocol 2: Flash Column Chromatography

This is the recommended method for purifying material that fails to meet purity specifications after crystallization, especially when contaminated with the di-substituted byproduct.

  • Stationary Phase: Prepare a silica gel column of appropriate size for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a polar solvent (like dichloromethane or acetone), adding silica, and evaporating the solvent. This ensures a uniform band is applied to the column.

  • Mobile Phase (Eluent): A gradient elution system is often most effective. Start with a less polar mixture and gradually increase the polarity.

    • Suggested Solvents: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Rationale: Heteroaromatic compounds can interact strongly with the acidic silica surface.[9] The use of a slightly more polar base solvent like ethyl acetate or a small amount of methanol can improve peak shape and recovery.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the eluent polarity according to the gradient table below. Monitor the column fractions by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Product: The resulting solid can be used as is or subjected to a final recrystallization (Protocol 1) to ensure high crystallinity.

Table 1: Example Elution Gradient for Flash Chromatography

StepHexane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
190102Elute non-polar impurities.
270305-10Elute the desired product.
350503-5Elute more polar byproducts.
401002Column flush.

Section 4: Impurity Profile and Data

Understanding the properties of potential impurities is key to designing an effective separation strategy.

Table 2: Key Compounds in the Purification Process

Compound NameCAS NumberM.W. ( g/mol )Expected Polarity (Relative to Product)
This compound (Product)1235865-75-4286.26[8]- (Baseline)
5-Hydroxy-7-azaindole (Starting Material)55727-46-3134.14More Polar (due to free -OH, -NH)
Methyl 2,4-difluorobenzoate (Starting Material)106636-61-5172.13Less Polar
Methyl 2,4-bis((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate (Byproduct)2514648-06-5400.39[4]More Polar

References

Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate. As a key intermediate in the synthesis of pharmaceuticals like Venetoclax (ABT-199), a BCL-2 inhibitor, ensuring its high purity is paramount.[1][2] This document outlines the common impurities encountered during its synthesis, their formation mechanisms, and robust troubleshooting strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially relevant method for synthesizing this molecule is a nucleophilic aromatic substitution (SNAr), a variation of the Williamson ether synthesis.[3] The reaction involves coupling 5-hydroxy-7-azaindole (the nucleophile) with methyl 2,4-difluorobenzoate (the electrophile). The reaction is typically carried out in the presence of a base, such as potassium phosphate or potassium carbonate, in a high-boiling polar aprotic solvent like diethylene glycol dimethyl ether or DMF at elevated temperatures.[1][4] The base deprotonates the hydroxyl group of the 7-azaindole to form a more potent phenoxide nucleophile, which then displaces the fluorine atom at the C2 position of the benzoate ring.

Q2: What are the most common impurities and byproducts encountered in this synthesis?

Impurities can arise from starting materials, side reactions, or subsequent degradation. Any component of the drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[5] Key impurities in this synthesis include:

  • Unreacted Starting Materials: Residual 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate.

  • Positional Isomer: Methyl 4-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-2-fluorobenzoate, formed by nucleophilic attack at the C4 position instead of the C2 position of methyl 2,4-difluorobenzoate.

  • Hydrolysis Product: 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoic acid, resulting from the hydrolysis of the methyl ester group, typically during aqueous workup or if moisture is present in the reaction.[6][7]

  • N-Arylated Byproduct: Formed by the reaction of the pyrrole nitrogen (N-1) of the 7-azaindole ring with methyl 2,4-difluorobenzoate.

  • Di-substituted Product: Where a second molecule of 5-hydroxy-7-azaindole displaces the remaining fluorine on the benzoate ring, leading to Methyl 2,4-bis(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate.

Q3: What causes the formation of the C4-substituted positional isomer, and how can it be minimized?

The formation of the C4-substituted isomer is a classic example of competing regioselectivity in nucleophilic aromatic substitution. The fluorine at C2 is generally more activated for displacement due to the ortho- and para-directing electron-withdrawing effect of the methyl ester group. However, the fluorine at C4 is also activated. The ratio of C2 to C4 substitution can be influenced by:

  • Steric Hindrance: The C2 position is more sterically hindered by the adjacent ester group.

  • Reaction Conditions: Higher temperatures can sometimes favor the formation of the thermodynamically more stable, but undesired, isomer.

To minimize this impurity, it is crucial to maintain strict control over reaction temperature and time. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate (e.g., 110°C as a starting point) is recommended.[1]

Q4: How are these impurities typically detected and characterized?

A multi-technique analytical approach is essential for robust impurity profiling in pharmaceutical manufacturing.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the main product from its impurities.[5][10] A well-developed reverse-phase HPLC method can resolve the starting materials, the desired product, and key byproducts like the positional isomer and hydrolyzed acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown peaks observed in the HPLC chromatogram by providing the molecular weight of each component.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can be used to elucidate the exact structure of isolated, unknown impurities. 19F NMR is particularly useful for distinguishing between the desired C2-substituted product and the C4-substituted isomeric impurity.

Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and the key junctures where common impurities are formed.

G cluster_reactants Starting Materials cluster_products Products & Byproducts SM1 5-Hydroxy-7-azaindole Product This compound (Desired Product) SM1->Product K3PO4, Solvent Δ (SNAr at C2) Impurity1 Positional Isomer (C4-Substitution) SM1->Impurity1 Impurity3 N-Arylated Byproduct SM1->Impurity3 N-Arylation at Pyrrole SM2 Methyl 2,4-difluorobenzoate SM2->Product K3PO4, Solvent Δ (SNAr at C2) SM2->Impurity1 SNAr at C4 SM2->Impurity3 Impurity2 Hydrolysis Product (Carboxylic Acid) Product->Impurity2 H2O (Workup/Reaction) note1 Unreacted Starting Materials (SM1 & SM2) remain as common impurities. Product->note1

Caption: Synthetic route and points of impurity formation.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the synthesis, their probable causes, and recommended solutions.

Problem Observed (via HPLC/TLC) Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Conversion / High Levels of Unreacted Starting Materials 1. Insufficient or low-activity base.2. Reaction temperature too low or time too short.3. Presence of moisture quenching the base/phenoxide.4. Poor quality of reagents or solvent.1. Verify Base: Use a fresh, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). Ensure at least 1.5 equivalents are used to drive the deprotonation equilibrium.[1]2. Optimize Conditions: Incrementally increase temperature (e.g., in 5-10°C steps) and monitor reaction progress by HPLC every 2-4 hours.3. Ensure Anhydrous Conditions: Dry solvents and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).4. Reagent Quality: Use high-purity starting materials and anhydrous, high-boiling point solvents.
Significant Peak for Positional Isomer (>2%) 1. Reaction temperature is too high, favoring the thermodynamic product.2. Choice of base or solvent influencing regioselectivity.1. Reduce Temperature: Operate at the lowest effective temperature to favor the kinetically preferred C2 substitution.2. Solvent Screening: While challenging to predict, screening solvents like DMF, DMSO, or NMP may alter the regioselectivity.
Presence of Hydrolysis Product (Carboxylic Acid) 1. Water present in the reaction mixture.2. Prolonged or harsh basic/acidic conditions during aqueous workup.1. Strict Anhydrous Setup: Use anhydrous solvents and reagents.2. Optimize Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., dilute acetic acid or NH₄Cl solution) at low temperature (0-10°C). Minimize the duration of the aqueous workup.[6]
Presence of N-Arylated Byproduct 1. The pyrrole N-H is sufficiently acidic to be deprotonated, competing with the desired O-deprotonation.2. Insufficient base to fully deprotonate the more acidic phenol group.1. Base Stoichiometry: Ensure sufficient base is present to selectively deprotonate the more acidic phenolic -OH over the pyrrole N-H.2. Protecting Group Strategy: For ultimate control (though adding steps), the pyrrole nitrogen can be protected with a suitable group (e.g., SEM or BOC) prior to the coupling reaction.[12]

Key Experimental Protocols

Protocol 1: General HPLC Method for In-Process Control and Purity Analysis

This method provides a baseline for monitoring the reaction and assessing final product purity. Optimization may be required based on the specific equipment and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Expected Elution Order: 5-hydroxy-7-azaindole -> Hydrolysis Product -> Desired Product -> Positional Isomer / N-Arylated Byproduct -> Methyl 2,4-difluorobenzoate (may vary).

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many of the common impurities, particularly unreacted starting materials and some isomers.[1]

  • Dissolution: Dissolve the crude solid product in a minimum amount of hot ethyl acetate (e.g., ~7-8 mL per gram of crude product) by heating to reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add an anti-solvent, such as petroleum ether or heptane (equal volume to the ethyl acetate used), dropwise to the hot solution while stirring.

  • Cooling: Continue stirring for 1 hour as the mixture cools, then slowly cool to room temperature, and finally to 0-5°C in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold petroleum ether/heptane to remove residual soluble impurities.

  • Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor.[1][2] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields.

This guide provides researchers, scientists, and drug development professionals with a detailed troubleshooting framework. Drawing from established chemical principles and field experience, we will diagnose common experimental issues, explain the mechanistic origins of side products, and offer validated protocols to mitigate these challenges.

Section 1: The Core Reaction: A Mechanistic Overview

The desired transformation is an O-arylation via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The phenoxide, generated in-situ from 5-hydroxy-7-azaindole by a base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of methyl 2,4-difluorobenzoate, displacing one of the fluoride leaving groups. The reaction is regioselective for the C-2 fluoride, which is activated by the ortho- and para-directing electron-withdrawing ester group.[3][4]

G cluster_product Desired Product reactant reactant product product reagent reagent arrow P1 This compound arrow->P1 K₃PO₄, High Temp (e.g., 110°C) Solvent (e.g., Diglyme) R1 5-Hydroxy-7-azaindole R1->arrow R2 Methyl 2,4-difluorobenzoate R2->arrow

Caption: The primary SNAr pathway for synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled, showing low conversion of starting materials. What are the likely causes and solutions?

Answer: Low conversion is typically a result of suboptimal reaction conditions that fail to overcome the activation energy of the SNAr reaction.

  • Causality: The reaction requires sufficient thermal energy to proceed at a practical rate. The base (e.g., K₃PO₄, K₂CO₃) must be strong enough to deprotonate the phenol and must be adequately dispersed. The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure the internal reaction temperature reaches the target (typically 110-120°C). Use a high-boiling polar aprotic solvent like Diethylene glycol dimethyl ether (diglyme), DMF, or NMP.[1][5]

    • Assess the Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. Use a sufficient molar excess (typically 1.5-2.0 equivalents).

    • Check Solubility: If reactants are not fully dissolved at the reaction temperature, conversion will be poor. Consider a solvent system that provides better solubility for both the azaindole salt and the fluorobenzoate.

    • Reaction Time: Monitor the reaction by HPLC or TLC. These reactions can be slow, sometimes requiring 24 hours or more for completion.[1]

ParameterRecommendationRationale
Temperature 110 - 120 °CProvides sufficient energy for the SNAr reaction.
Base K₃PO₄ or K₂CO₃ (anhydrous, powdered)Effective, non-nucleophilic base for phenoxide generation.
Solvent Diglyme, DMF, NMPHigh-boiling polar aprotic solvents aid solubility and heat transfer.
Equivalents 1.1 eq. of Fluorobenzoate; 1.5-2.0 eq. of BaseSlight excess of electrophile drives reaction; sufficient base ensures deprotonation.
Question 2: I've isolated a major byproduct with the same mass as my product, but it has a different retention time and NMR spectrum. What is it?

Answer: You have likely formed the regioisomeric byproduct, Methyl 4-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-2-fluorobenzoate .

  • Causality: This occurs when the 5-hydroxy-7-azaindole nucleophile attacks the C-4 position of methyl 2,4-difluorobenzoate instead of the desired C-2 position. Both fluorines are activated by the electron-withdrawing ester group (ortho and para positions). While attack at C-2 is generally favored due to stronger activation from the adjacent carbonyl, attack at C-4 is a competitive and common side reaction.

G reactant reactant product product side_product side_product reagent reagent Start Methyl 2,4-difluorobenzoate + 5-Hydroxy-7-azaindole Path1 Attack at C-2 (Ortho to -CO₂Me) Start->Path1 Favored Pathway Path2 Attack at C-4 (Para to -CO₂Me) Start->Path2 Side Reaction Desired Desired Product (2-O-aryl) Path1->Desired Isomer Regioisomeric Impurity (4-O-aryl) Path2->Isomer

Caption: Competition between desired C-2 and undesired C-4 substitution.

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature may increase selectivity for the more activated C-2 position, although this will also slow down the overall reaction rate. An optimization study is recommended.

    • Purification: Careful column chromatography is typically required to separate these isomers. A gradient elution from a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is often effective.

Question 3: My mass spectrometry results show a byproduct corresponding to N-arylation instead of O-arylation. How did this happen and how can I prevent it?

Answer: This is a classic competing reaction where the pyrrole nitrogen of the 7-azaindole acts as a nucleophile instead of the hydroxyl group.

  • Causality: The N-H proton of the pyrrole ring is acidic and can be deprotonated by the base, creating a competing nitrogen-centered nucleophile. This anion can then attack the methyl 2,4-difluorobenzoate, leading to an N-C bond instead of the desired O-C ether linkage.

References

Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate.

Welcome to the technical support guide for the synthesis of this compound (CAS 1235865-75-4). This molecule is a critical intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), most notably Venetoclax, a BCL-2 inhibitor used in cancer therapy.[1][2][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this important compound. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust, reliable, and scalable process.

Section 1: Reaction Overview and Core Mechanism

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classic Williamson ether synthesis.[4][5] It involves the coupling of 5-Hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) with Methyl 2,4-difluorobenzoate in the presence of a base.[6]

Overall Reaction Scheme:

The reaction proceeds by deprotonation of the hydroxyl group on the 7-azaindole scaffold by a suitable base to form a potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient C2 position of Methyl 2,4-difluorobenzoate, displacing the fluoride leaving group. The fluorine atom at the C2 position is highly activated towards substitution due to the electron-withdrawing effect of the adjacent methyl ester group.

General Synthesis Workflow

G cluster_0 Preparation & Reaction cluster_1 Workup & Isolation cluster_2 Purification cluster_3 Final Product SMs Starting Materials: - 5-Hydroxy-7-azaindole - Methyl 2,4-difluorobenzoate - Base (e.g., K3PO4) - Solvent (e.g., Diglyme) Reaction Reaction Mixture Heat to ~110°C Monitor by HPLC (24h) SMs->Reaction Charge Reactor Concentrate Solvent Removal (Concentrate to dryness) Reaction->Concentrate Cool Quench Aqueous Workup (Add EtOAc & Water) Concentrate->Quench Separate Phase Separation (Collect Organic Layer) Quench->Separate Dry Dry Organic Phase (e.g., Na2SO4) Separate->Dry Crude Crude Product (Concentrate to dryness) Dry->Crude Recrystallize Recrystallization (e.g., EtOAc/Petroleum Ether) Crude->Recrystallize Filter Filter & Dry Solid Recrystallize->Filter API Final Product: This compound Filter->API

Caption: General workflow for the synthesis and purification of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction shows low or stalled conversion of 5-hydroxy-7-azaindole. What are the likely causes?

A1: Low conversion is a common scale-up challenge. The root cause often lies with the base, solvent, or reaction temperature.

  • Base Inactivity or Insufficiency: The base is critical for deprotonating the 5-hydroxy-7-azaindole.

    • Causality: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often used. These are solid bases, and their effectiveness depends on particle size and surface area. On a larger scale, inefficient stirring can lead to poor mixing and incomplete deprotonation. The base must also be anhydrous, as water can inhibit the formation of the reactive phenoxide.

    • Solution:

      • Use Finely Milled Base: Ensure the base is a fine powder to maximize surface area.

      • Confirm Stoichiometry: Use at least 1.5 equivalents of base to drive the equilibrium towards the phenoxide.[6]

      • Ensure Anhydrous Conditions: Dry the base before use if necessary. Consider using a stronger, more soluble base like sodium hydride (NaH) in an appropriate solvent (e.g., DMF, DMAc), but be aware this requires stricter anhydrous conditions and may alter the byproduct profile.

  • Solvent Quality: The solvent plays a role in solvating the ionic intermediate and controlling the temperature.

    • Causality: High-boiling polar aprotic solvents like diethylene glycol dimethyl ether (diglyme), DMF, or DMSO are effective.[7] Water content in the solvent can quench the phenoxide and hydrolyze the starting ester.

    • Solution: Use a high-purity, anhydrous grade of solvent.

  • Insufficient Temperature: The SNAr reaction has a significant activation energy.

    • Causality: A temperature of 110°C is reported as effective.[6] Inconsistent heating in large reactors can create cold spots, slowing the reaction rate in those areas.

    • Solution: Ensure uniform heating and efficient stirring. Use a calibrated temperature probe placed in the reaction mixture, not just monitoring the jacket temperature.

Q2: I am observing a significant impurity with the same mass as my product. Could this be N-arylation, and how can I control it?

A2: Yes, an isomer with the same mass is very likely the N-arylated byproduct. The 7-azaindole core has two nucleophilic sites: the hydroxyl oxygen (O-site) and the pyrrole nitrogen (N-site).

  • Causality: The selectivity between O- and N-arylation is a classic challenge. The phenoxide formed after deprotonation is a soft nucleophile, which typically favors reaction at the O-site. However, under certain conditions, the pyrrole anion can form and compete, leading to the undesired N-arylated product. The choice of base and counter-ion can influence this selectivity.

  • Solution:

    • Choice of Base: "Harder" bases with alkali metal cations like K⁺ (from K₃PO₄ or K₂CO₃) tend to associate more strongly with the "harder" oxygen atom, promoting O-arylation. Using a very strong base like NaH might increase the risk of deprotonating both sites, potentially leading to lower selectivity.

    • Temperature Control: Running the reaction at the lowest temperature that provides a reasonable rate (e.g., 100-110°C) is generally advisable. Excessive temperatures can sometimes reduce selectivity.

    • Analytical Monitoring: Use HPLC with a reference standard for the N-arylated impurity to quantify its formation and optimize conditions to minimize it.

Q3: HPLC analysis shows a high molecular weight byproduct, especially on scale-up. What is it and how can I prevent it?

A3: This is likely the bis-arylated species, Methyl 2,4-bis((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate.[8]

  • Causality: This impurity forms when a second molecule of 5-hydroxy-7-azaindole displaces the remaining fluorine atom at the C4 position of the desired product. This side reaction becomes more probable if there is a high local concentration of the activated 7-azaindole phenoxide, or if the reaction is run for an unnecessarily long time after the Methyl 2,4-difluorobenzoate has been consumed.

  • Solution:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of Methyl 2,4-difluorobenzoate relative to 5-hydroxy-7-azaindole.[6] This ensures the 7-azaindole is the limiting reagent, minimizing the chance of double substitution.

    • Monitor Reaction Progress: Track the disappearance of the 5-hydroxy-7-azaindole starting material by HPLC. Stop the reaction promptly once it has been consumed to prevent over-reaction.

    • Order of Addition: On a large scale, consider adding the base portion-wise or adding a solution of the deprotonated 7-azaindole to the Methyl 2,4-difluorobenzoate to maintain a low concentration of the active nucleophile.

Troubleshooting Decision Tree

G cluster_conv Low Conversion Troubleshooting cluster_impurity Impurity Troubleshooting Start Analyze In-Process Control (IPC) Sample Problem What is the main issue? Start->Problem LowConv Low Conversion of 5-Hydroxy-7-azaindole Problem->LowConv Low Yield Impurity Significant Impurity Detected Problem->Impurity Purity Issue CheckBase Is the base active, anhydrous, and finely milled? LowConv->CheckBase ImpurityType Identify Impurity by MS/RRT Impurity->ImpurityType CheckTemp Is the internal reaction temperature ≥ 110°C? CheckBase->CheckTemp Yes CheckSolvent Is the solvent anhydrous? CheckTemp->CheckSolvent Yes Isomer Isomer (Same Mass) Likely N-Arylation ImpurityType->Isomer Same MW HighMW High MW Byproduct Likely Bis-Arylation ImpurityType->HighMW Higher MW FixIsomer Optimize Base (K3PO4) Avoid Overheating Isomer->FixIsomer FixHighMW Adjust Stoichiometry (Slight excess of difluorobenzoate) Stop reaction on completion HighMW->FixHighMW

Caption: A decision tree for troubleshooting common synthesis problems.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor during scale-up? A: Based on the reaction mechanism and potential issues, the following CPPs should be carefully controlled:

  • Reagent Stoichiometry: The molar ratio of Methyl 2,4-difluorobenzoate to 5-hydroxy-7-azaindole is critical to prevent bis-arylation.

  • Reaction Temperature: Must be high enough for an efficient rate but controlled to avoid side reactions and ensure process safety.

  • Stirring Rate: Essential for ensuring good mixing of the heterogeneous mixture, especially the solid base.

  • Water Content: Must be minimized in all reagents and solvents to prevent side reactions and ensure high conversion.

Q: What analytical methods are recommended for in-process controls (IPCs)? A: A robust IPC strategy is key to a successful and reproducible process.

  • HPLC (High-Performance Liquid Chromatography): This is the primary tool. A gradient method should be developed that can resolve:

    • 5-Hydroxy-7-azaindole (Starting Material 1)

    • Methyl 2,4-difluorobenzoate (Starting Material 2)

    • This compound (Product)

    • N-arylated Isomer (Impurity)

    • Methyl 2,4-bis((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate (Impurity)

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful during development to identify unknown impurities.

  • KF (Karl Fischer) Titration: To determine the water content of starting materials and solvents before beginning the reaction.

Q: Are there any specific safety considerations for this process at a larger scale? A: Yes. Scaling up from the lab requires a thorough safety review.

  • Thermal Safety: The reaction is run at a high temperature (110°C). Ensure the reactor is rated for this temperature and pressure. A reaction calorimetry study is recommended to understand the heat of reaction and plan for adequate cooling capacity in case of an exotherm.

  • Reagent Handling: If using sodium hydride (NaH), it is highly reactive with water and flammable. It must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel.

  • Solvent Hazards: Diglyme has a high boiling point but is flammable. Ensure proper ventilation and grounding of equipment to prevent static discharge. Consult the Safety Data Sheet (SDS) for all materials.[9]

  • Workup: The quench step (adding water) can be exothermic if there is unreacted base or other reactive species. The addition should be controlled.

Section 4: Protocols and Data

Reference Experimental Protocol

This protocol is adapted from publicly available synthesis procedures and should be optimized for your specific laboratory and scale.[6]

  • Reactor Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 5-Hydroxy-7-azaindole (1.0 eq), Methyl 2,4-difluorobenzoate (1.1 eq), and finely powdered potassium phosphate (1.5 eq).

  • Solvent Addition: Add anhydrous diethylene glycol dimethyl ether (approx. 5 mL per gram of 5-hydroxy-7-azaindole).

  • Reaction: Begin stirring and heat the mixture to an internal temperature of 110°C.

  • Monitoring: Monitor the reaction progress by taking samples periodically for HPLC analysis until the consumption of 5-hydroxy-7-azaindole is >98%. This typically takes 24 hours.

  • Cooling & Concentration: Cool the reaction mixture to 50-60°C. Concentrate the mixture under reduced pressure to remove the solvent.

  • Workup: To the residue, add ethyl acetate (20 volumes) and water (20 volumes). Stir vigorously for 30 minutes.

  • Phase Separation: Stop stirring, allow the layers to separate, and transfer the organic (upper) layer to a separate vessel.

  • Drying & Crude Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Add ethyl acetate (12 volumes) to the crude solid and heat to reflux to dissolve. Slowly add petroleum ether (12 volumes) dropwise. Stir for 1 hour, then slowly cool to room temperature (20-25°C).

  • Final Isolation: Filter the resulting solid, wash with a small amount of cold petroleum ether, and dry under vacuum to afford the final product.

Table of Typical Reaction Parameters
ParameterValueRationale
5-Hydroxy-7-azaindole 1.0 eqLimiting reagent
Methyl 2,4-difluorobenzoate 1.1 eqSlight excess to drive reaction and minimize bis-arylation
Potassium Phosphate (K₃PO₄) 1.5 eqSufficient base to ensure complete deprotonation
Solvent DiglymeHigh boiling point, polar aprotic, good solvating properties
Temperature 110 °CProvides a reasonable reaction rate
Reaction Time ~24 hTypical time for high conversion, should be confirmed by IPC
Expected Yield 75-80%Reported yield after purification[6]
Expected Purity >98%Reported purity after purification[6]

References

Technical Support Center: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate (CAS: 1235865-75-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered during experimentation with this crucial pharmaceutical intermediate. As a key building block in the synthesis of Venetoclax, a BCL-2 inhibitor, understanding its stability is paramount for reproducible results and the quality of the final active pharmaceutical ingredient (API).[1]

Physicochemical Properties and Recommended Storage

A foundational understanding of the compound's properties is the first step in ensuring its stability.

PropertyValueSource(s)
CAS Number 1235865-75-4[2]
Molecular Formula C₁₅H₁₁FN₂O₃[2]
Molecular Weight 286.26 g/mol [2]
Appearance Off-white to yellow solid/powder[3]
Storage Temperature 2-8°C is recommended for long-term storage.[2][4]

Expert Insight: While some suppliers may indicate room temperature storage, our experience with complex heterocyclic compounds suggests that refrigerated conditions (2-8°C) in a tightly sealed container, protected from light and moisture, will best preserve the integrity of the compound. The pyrrolo[2,3-b]pyridine core, in particular, can be sensitive to environmental factors.

Potential Degradation Pathways

The molecular architecture of this compound contains several functional groups that are susceptible to degradation under common experimental conditions. Understanding these potential pathways is critical for troubleshooting unexpected results.

cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation main This compound hydrolysis 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoic Acid + Methanol main->hydrolysis Acidic or Basic Conditions (e.g., aqueous buffers, strong acids/bases) oxidation N-oxides and other oxidized pyrrole species main->oxidation Atmospheric O₂, Peroxides, Metal Ions photo Complex mixture of degradants (e.g., ether bond cleavage) main->photo UV or broad-spectrum light exposure

Caption: Potential degradation pathways for the title compound.

Hydrolysis of the Methyl Ester

The most probable degradation pathway is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoic acid, and methanol.[5][6][7]

  • Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This pathway is highly relevant in aqueous buffers or during reactions involving acidic or basic reagents. The formation of the corresponding carboxylic acid is a known impurity in Venetoclax synthesis.[8]

Oxidation of the Pyrrolo[2,3-b]pyridine Ring

The electron-rich pyrrole ring within the pyrrolopyridine system is susceptible to oxidation.[4][9]

  • Causality: Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can lead to the formation of various oxidized species, including N-oxides. This can often be visually identified by a darkening or color change of the material from off-white to brown.[1] While reductive methods are more common for pyrroles, oxidative pathways can be unpredictable and lead to a complex mixture of byproducts.[4]

Photodegradation

Aromatic ethers and heterocyclic compounds can be sensitive to light, particularly UV radiation.[10][11]

  • Causality: The energy from photons can be absorbed by the molecule, leading to the formation of reactive intermediates and subsequent degradation. This can involve complex pathways, including the potential cleavage of the ether bond.

Acid/Base Instability of the Heterocyclic Core

Forced degradation studies on the final API, Venetoclax, have shown that the molecule is sensitive to both acidic and basic conditions, even at moderately elevated temperatures (e.g., 50°C).[12][13][14]

  • Causality: The pyrrolopyridine ring system has basic nitrogen atoms that can be protonated and acidic N-H protons that can be deprotonated. Extreme pH conditions can catalyze rearrangements or degradation of the heterocyclic core itself, beyond simple ester hydrolysis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Q1: My once off-white solid has turned yellow/brown. Is it still usable?

A1: A color change is a strong indicator of degradation, likely due to oxidation of the pyrrole ring.[1] While the compound may not be completely degraded, its purity is compromised. We strongly recommend re-analyzing the material by HPLC to quantify the purity before use. For critical applications, using a fresh, un-discolored lot is advisable. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: I'm seeing a new, more polar peak in my HPLC analysis after leaving my compound in an aqueous buffer. What is it?

A2: This is very likely the carboxylic acid degradation product resulting from the hydrolysis of the methyl ester.[5][6] Carboxylic acids are generally more polar than their corresponding methyl esters and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm, you can spike your sample with a known standard of the carboxylic acid impurity, if available. To avoid this, prepare aqueous solutions fresh and use them promptly. If the solution must be stored, keep it at a low temperature (2-8°C) for a short period and buffer it to a near-neutral pH if the experimental conditions allow.

Q3: My reaction is giving inconsistent yields. Could the stability of the starting material be the cause?

A3: Absolutely. If the purity of your starting material varies between experiments due to degradation, the yield of your desired product will be affected. Always use a consistent-quality starting material and consider re-analyzing the purity of your stock before each use, especially if it has been stored for an extended period.

Q4: What solvents are recommended for dissolving this compound?

A4: The compound is generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. For reaction purposes, select a dry, aprotic solvent to minimize hydrolysis. When preparing solutions for biological assays, it is common to make a concentrated stock in DMSO and then dilute it into the aqueous assay buffer. Be mindful of potential precipitation upon dilution.

Q5: How can I minimize degradation during a reaction that requires heat?

A5: While forced degradation studies on Venetoclax suggest it is relatively stable to heat alone (50°C), it's best practice to minimize thermal stress.[12]

  • Run your reaction at the lowest effective temperature.

  • Ensure the reaction is under an inert atmosphere to prevent oxidation, which can be accelerated by heat.

  • Minimize the reaction time. Monitor the reaction progress closely by TLC or HPLC and stop it as soon as the starting material is consumed.

Experimental Protocols

These protocols provide a framework for assessing and managing the stability of your compound.

Protocol 1: Forced Degradation Study Workflow

This protocol allows you to proactively assess the stability of your compound under various stress conditions. The goal is to achieve 5-20% degradation to identify the primary degradation products without overly complicating the chromatogram.

References

Technical Support Center: Optimizing Palladium Catalysis in Venetoclax Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed reactions in the synthesis of Venetoclax intermediates. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, enhance reaction efficiency, and ensure the robust production of this critical active pharmaceutical ingredient (API).

The large-scale synthesis of Venetoclax was significantly improved by a redesigned route featuring a key Buchwald-Hartwig amination to form a core intermediate.[1][2][3][4] This C-N cross-coupling reaction is pivotal for the convergent and efficient assembly of the molecule. This guide will focus on troubleshooting and optimizing this specific transformation and other relevant palladium-catalyzed steps.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low or No Product Yield

Low conversion is one of the most common issues in palladium-catalyzed cross-coupling reactions. A systematic approach is essential to diagnose the root cause.[5]

Q1: My reaction shows minimal or no conversion. Where should I start my investigation?

A1: Always begin by verifying the fundamentals of your reaction setup:

  • Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[5] Ensure your flask was properly dried and that you have achieved a robust inert atmosphere (Argon or Nitrogen) through multiple vacuum/backfill cycles. All solvents and liquid reagents should be thoroughly degassed.

  • Reagent Purity & Stoichiometry: Verify the purity of your starting materials (aryl halide, amine), base, and solvent. Water and other impurities can poison the catalyst.[5][6] Accurately check the stoichiometry of all reagents.

  • Catalyst Activity: Confirm the quality and age of your palladium precatalyst and ligand. Many modern precatalysts are air-stable, but prolonged or improper storage can lead to degradation. Consider performing a control reaction with a known, reliable substrate pair to test your catalyst system's activity.

Q2: I've confirmed my setup is inert and reagents are pure, but the yield is still low. Could the catalyst not be activating properly?

A2: Yes, inefficient generation of the active Pd(0) species is a frequent culprit, especially when using Pd(II) sources like Pd(OAc)₂ or PdCl₂(ligand)₂.[7][8]

  • Mechanism of Activation: Pd(II) precatalysts must be reduced in situ to Pd(0) to enter the catalytic cycle.[8] This reduction can be promoted by phosphine ligands, amines, or other reagents in the mixture. If this process is slow or inefficient, the catalytic cycle will not initiate effectively.[9]

  • Solution: Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, more preferably, a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for rapid and clean generation of the active Pd(0)L species, leading to more reliable reaction initiation.[7]

Q3: The reaction starts but then stalls. What could be causing this catalyst deactivation?

A3: Catalyst deactivation can occur through several pathways. A common sign is the formation of palladium black, which indicates the aggregation of Pd(0) into inactive bulk metal.[10]

  • Ligand Selection: The ligand's role is to stabilize the Pd(0) center and prevent aggregation.[11][12] If your ligand is not sterically bulky or electron-donating enough, the L-Pd(0) complex can be unstable. For the Buchwald-Hartwig amination in the Venetoclax synthesis, sterically demanding biarylphosphine ligands (e.g., tBuXPhos) have been shown to be effective.[2]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[13][14] If you observe stalling, try running the reaction at a slightly lower temperature (e.g., reduce from 100 °C to 80 °C) to see if catalyst lifetime improves.

  • Substrate/Product Inhibition: In some cases, the starting materials or the product itself can coordinate too strongly to the palladium center, inhibiting turnover. This can sometimes be overcome by adjusting the ligand or reaction concentration.

Issue 2: High Levels of Side Products

Controlling selectivity is key to achieving high purity and simplifying downstream processing.

Q1: I'm observing significant homocoupling of my aryl halide starting material. How can I minimize this?

A1: Homocoupling is often promoted by the presence of oxygen or inefficient transmetalation.

  • Oxygen Contamination: As mentioned, rigorous exclusion of air is critical. Oxygen can facilitate the oxidative homocoupling of organometallic reagents and interfere with the desired catalytic cycle.[8]

  • Base and Solvent Choice: The choice of base and solvent can influence the rate of transmetalation versus side reactions. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred.

Q2: My main impurity is the dehalogenated arene (hydrodehalogenation). What causes this and how can I prevent it?

A2: Hydrodehalogenation is often caused by β-hydride elimination from certain intermediates or reaction with trace water.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination (the desired product-forming step) relative to side reactions like β-hydride elimination.[11] Ensure your ligand choice is optimal for the specific coupling partners.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can be a proton source for the hydrodehalogenation of the aryl halide starting material.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium catalyst and ligand for my specific transformation in the Venetoclax synthesis?

A1: The optimal choice depends on the specific coupling reaction (e.g., Buchwald-Hartwig, Suzuki). For the key Buchwald-Hartwig C-N bond formation, process chemists for Venetoclax identified that sterically hindered and electron-rich ligands are crucial.[1][2][4]

  • Screening: A Design of Experiments (DoE) approach or a small-scale screen of different ligands (e.g., Josiphos, Buchwald, or XPhos-type ligands) and palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, G3/G4 precatalysts) is the most effective strategy.[15][16]

  • General Guidance: For C-N couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are excellent starting points. For C-C couplings like Suzuki reactions, ligands such as SPhos or XPhos, often with Pd(OAc)₂ or a palladacycle, are robust choices.[17]

Q2: What are the best practices for setting up an inert atmosphere for a lab-scale reaction?

A2:

  • Glassware: Oven-dry all glassware (≥120 °C for at least 4 hours) or flame-dry under vacuum and allow to cool under an inert atmosphere.

  • Solids: Add solid reagents (catalyst, ligand, base, starting materials) to the flask.

  • Degassing (Solids): Seal the flask with a septum and perform at least three cycles of evacuating the flask under high vacuum followed by backfilling with high-purity argon or nitrogen.

  • Solvents/Liquids: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes, by freeze-pump-thaw cycles (most effective), or by using a commercially available solvent purification system. Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.

Q3: How can I effectively monitor the progress of my reaction?

A3: Taking aliquots for analysis by UPLC, HPLC, or GC-MS is standard practice.

  • Carefully and quickly open the reaction flask under a positive pressure of inert gas.

  • Use a long needle or cannula to withdraw a small aliquot (e.g., 0.1 mL).

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or dilute acid to stop the reaction.

  • Filter the quenched sample through a small plug of silica or a syringe filter before injection to remove palladium black and salts, which can damage analytical columns.

Q4: I've completed the reaction, but removing the residual palladium from my product is difficult. What are the best strategies?

A4: Removing palladium to the low ppm levels required for APIs is a significant challenge.[18][19][20]

  • Crystallization: This is often the most effective method. The palladium impurities tend to remain in the mother liquor.[21]

  • Scavengers: If crystallization is insufficient, treatment with solid-supported scavengers is a common approach. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or triaminotriazine-based scavengers are effective.[19]

  • Activated Carbon: Treatment with activated carbon can be effective but may also lead to product loss due to non-specific adsorption.[19]

  • Extraction: Aqueous washes with solutions containing chelating agents like EDTA or N-acetylcysteine can help extract palladium salts.

Part 3: Data & Protocols

Table 1: Ligand & Precatalyst Selection Guide for Buchwald-Hartwig Amination
Catalyst System ComponentTypeKey Characteristics & Application Notes
Palladium Precatalyst Pd(OAc)₂ / Pd₂(dba)₃Traditional sources. Require in situ reduction to active Pd(0). Can lead to variability.[8]
Palladacycle Precatalysts(e.g., XPhos-Pd-G3/G4) Air-stable, well-defined. Provide rapid, clean activation to Pd(0)L. Highly recommended for reproducibility.[7]
Ligand Buchwald-type Biarylphosphines(e.g., XPhos, SPhos, RuPhos) Bulky and electron-rich. Excellent for stabilizing Pd(0) and promoting fast reductive elimination. A top choice for challenging C-N couplings.[11]
Josiphos-type Ferrocenyl(e.g., SL-J009-1) Another class of robust ligands, often effective when biarylphosphines are not.
Base NaOtBu, KOtBu, LHMDSStrong, non-coordinating bases. Most common for Buchwald-Hartwig reactions. Must be handled under inert conditions.
Solvent Toluene, Dioxane, THF, CPMEAprotic solvents are standard.[13] Choice can significantly impact solubility and reaction rate.
General Protocol for a Lab-Scale Buchwald-Hartwig Reaction

Disclaimer: This is a general guideline. Specific substrate concentrations, temperatures, and reaction times must be optimized.

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.3-1.5 equiv).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.

  • Catalyst Loading: Under a positive flow of argon, quickly add the palladium precatalyst (0.5-2.0 mol%) and the ligand (1.1-1.2 equivalents relative to Pd).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, to a concentration of ~0.1-0.5 M) via cannula or syringe.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals for LC-MS or TLC analysis.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench by slowly adding water or saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization. Further palladium scavenging may be required.

Part 4: Diagrams & Workflows

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + R-X (Aryl Halide) pd2_complex Lₙ(R-X)Pd(II) oa->pd2_complex base_assoc Base Association & Amine Coordination pd2_complex->base_assoc + HNR'R'' (Amine) + Base pd2_amide Lₙ(R)(NR'R'')Pd(II) base_assoc->pd2_amide re Reductive Elimination re->pd0 Catalyst Regeneration product R-NR'R'' (Product) re->product pd2_amide->re

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield (<10%) Observed check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert inert_ok Inertness & Purity OK? check_inert->inert_ok fix_setup ACTION: Re-run with dried glassware, degassed solvents, pure reagents. inert_ok->fix_setup No check_catalyst Evaluate Catalyst System inert_ok->check_catalyst Yes end Problem Resolved fix_setup->end catalyst_ok Reaction starts then stalls? check_catalyst->catalyst_ok change_catalyst ACTION: Use fresh precatalyst/ligand. Switch to a more active system (e.g., Palladacycle). catalyst_ok->change_catalyst No optimize_conditions ACTION: Lower reaction temperature. Screen alternative ligands/solvents. Check for substrate inhibition. catalyst_ok->optimize_conditions Yes change_catalyst->end optimize_conditions->end

Caption: A decision tree for troubleshooting low-yield palladium-catalyzed reactions.

References

avoiding bis-adduct formation in Venetoclax synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Bis-Adduct Formation

Welcome to the technical support center for Venetoclax synthesis. This resource is designed to provide in-depth guidance and troubleshooting strategies for researchers encountering challenges during the synthesis of this important BCL-2 inhibitor. This guide focuses specifically on a critical issue: the formation of the bis-adduct impurity during the coupling of key intermediates.

Troubleshooting Guide: Bis-Adduct Formation

This section addresses common issues related to the formation of the bis-adduct impurity in a practical, question-and-answer format.

Q1: I'm seeing a significant amount of a high-molecular-weight impurity in my SNAr reaction to form intermediate 23. Could this be the bis-adduct?

A1: It is highly likely that the impurity you are observing is the bis-adduct, a known impurity in this specific synthetic step.[1] This impurity, often designated as impurity 33, arises from the reaction of one molecule of the piperazine intermediate with two molecules of the fluoro-aromatic intermediate.

To confirm its identity, you can use analytical techniques such as:

  • LC-MS: The bis-adduct will have a molecular weight corresponding to the addition of two equivalents of the fluoro-aromatic moiety to the piperazine core.

  • ¹H NMR: The proton NMR spectrum of the bis-adduct will show a distinct set of signals, and integration will reveal a 2:1 ratio of the aromatic protons from the two coupled fragments to the piperazine protons.

Q2: What is the primary cause of bis-adduct formation in this reaction?

A2: The formation of the bis-adduct is a classic example of a competitive reaction driven by stoichiometry and reactivity. The piperazine intermediate has two reactive secondary amine sites. After the first nucleophilic aromatic substitution (SNAr) reaction to form the desired mono-adduct, the remaining secondary amine on the piperazine ring can act as a nucleophile and react with a second molecule of the fluoro-aromatic starting material.

This side reaction is particularly problematic when the concentration of the fluoro-aromatic intermediate is high relative to the piperazine intermediate.

Mechanism of Bis-Adduct Formation

The following diagram illustrates the desired reaction pathway to the mono-adduct (Intermediate 23) and the competing pathway to the undesired bis-adduct (Impurity 33).

reaction_mechanism Intermediate_11 Fluoro-aromatic Intermediate (11) Intermediate_23 Desired Mono-adduct (23) Intermediate_11->Intermediate_23 1st SNAr (Desired) Piperazine_22 Piperazine Intermediate (22) Piperazine_22->Intermediate_23 Bis_adduct_33 Undesired Bis-adduct (33) Intermediate_23->Bis_adduct_33 2nd SNAr (Undesired Side Reaction) Intermediate_11_2 Fluoro-aromatic Intermediate (11) Intermediate_11_2->Bis_adduct_33

Caption: Reaction pathways for mono- and bis-adduct formation.

Q3: How can I minimize the formation of the bis-adduct impurity?

A3: The most effective and widely documented strategy to suppress bis-adduct formation is to control the stoichiometry of the reactants.[1] By using a significant excess of the piperazine intermediate relative to the fluoro-aromatic intermediate, you can statistically favor the formation of the mono-adduct.

A study on the large-scale synthesis of Venetoclax demonstrated that increasing the equivalents of the piperazine intermediate from 4 to 8 dramatically reduced the level of the bis-adduct impurity from approximately 3% to around 0.4%.[1]

Equivalents of Piperazine (22)Bis-adduct (33) Level
4~3%
8~0.4%

Experimental Protocol for Minimizing Bis-Adduct Formation:

This protocol is a general guideline based on established principles for SNAr reactions and the specific findings for Venetoclax synthesis.

  • Reactant Stoichiometry:

    • Charge the reactor with the fluoro-aromatic intermediate (11) as the limiting reagent (1.0 equivalent).

    • Add a significant excess of the piperazine intermediate (22), aiming for 8 equivalents .

  • Solvent and Base:

    • While specific conditions can vary, SNAr reactions are typically performed in polar aprotic solvents such as DMSO, DMF, or NMP to facilitate the formation of the Meisenheimer complex intermediate.

    • A non-nucleophilic base is often used to scavenge the HF produced during the reaction. The choice of base can influence the reaction rate and selectivity.

  • Reaction Temperature:

    • The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote side reactions. A moderate temperature is often optimal. For the synthesis of a related intermediate, a temperature of 50°C was used to ensure safety and achieve full conversion.[1]

  • Monitoring the Reaction:

    • Monitor the reaction progress by HPLC to track the consumption of the starting material and the formation of the desired product and the bis-adduct.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically quenched with water and the product is extracted with a suitable organic solvent.

    • The excess piperazine intermediate can be removed during the aqueous work-up.

    • If necessary, the final product can be further purified by crystallization or chromatography to remove any remaining bis-adduct.

Workflow for Optimized SNAr Reaction

optimized_workflow start Start reactant_charging Charge Reactor: - Fluoro-aromatic Intermediate (11) (1 eq.) - Piperazine Intermediate (22) (8 eq.) start->reactant_charging solvent_base Add Polar Aprotic Solvent and Non-nucleophilic Base reactant_charging->solvent_base reaction_conditions Heat to Optimized Temperature (e.g., 50°C) solvent_base->reaction_conditions monitoring Monitor by HPLC for Consumption of Starting Material reaction_conditions->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Crystallization or Chromatography (if necessary) workup->purification end End: Intermediate 23 (<0.5% Bis-adduct) purification->end

Caption: Optimized workflow to minimize bis-adduct formation.

Frequently Asked Questions (FAQs)

Q: What is the impact of the bis-adduct impurity on the final API?

A: The presence of the bis-adduct impurity can have several negative consequences:

  • Reduced Yield: Formation of the bis-adduct consumes the starting materials, leading to a lower yield of the desired product.

  • Purification Challenges: The bis-adduct has a higher molecular weight and different polarity compared to the desired product, which can complicate purification, potentially requiring multiple crystallization steps or chromatography.

  • Regulatory Concerns: For the final Active Pharmaceutical Ingredient (API), strict limits are placed on the levels of impurities. The bis-adduct must be controlled to very low levels (e.g., <0.5%) to meet regulatory requirements.[1]

Q: Are there other strategies besides stoichiometric control to avoid bis-adduct formation?

A: While stoichiometric control is the primary method, other process parameters can be optimized:

  • Order of Addition: Adding the limiting reagent (fluoro-aromatic intermediate) slowly to the excess piperazine intermediate can help maintain a low concentration of the electrophile and further suppress the second reaction.

  • Solvent and Base Selection: The choice of solvent and base can influence the relative rates of the first and second SNAr reactions. A systematic screening of these parameters may lead to improved selectivity.

  • Alternative Synthetic Routes: In some cases, redesigning the synthetic route to avoid the use of a symmetric difunctional intermediate like piperazine can eliminate the possibility of bis-adduct formation altogether. Later-generation syntheses of Venetoclax have explored alternative coupling strategies like the Buchwald-Hartwig amination.[2]

Q: Where can I find more information on the synthesis of Venetoclax?

A: The development of the synthetic routes for Venetoclax has been published in peer-reviewed journals. A particularly insightful resource is "Synthetic Routes for Venetoclax at Different Stages of Development" published in the Journal of Organic Chemistry by researchers at AbbVie.

References

Technical Support Center: Troubleshooting Pyrrolopyridine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are crucial core structures in medicinal chemistry, notably as kinase inhibitors.[1] However, their synthesis can be fraught with challenges ranging from low yields to unexpected side reactions.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental issues and provide validated protocols to get your synthesis back on track.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a very low yield of the desired pyrrolopyridine. What are the likely causes and how can I improve it?

Low yields are one of the most common frustrations in heterocyclic synthesis. The root causes can typically be traced back to one of three areas: starting material purity, suboptimal reaction conditions, or product degradation.

Causality & Explanation:

  • Starting Material Integrity: Precursors for pyrrolopyridine synthesis, particularly amino-substituted pyridines or pyrroles, can be susceptible to oxidation or degradation if not stored properly.[2] Impurities can interfere with catalytic cycles or lead to unwanted side products, consuming your reagents and lowering the overall yield.

  • Suboptimal Reaction Conditions: Pyrrolopyridine ring formation often involves sensitive transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or multi-component reactions.[1][3][4] Temperature, solvent, catalyst choice, and reactant stoichiometry are all critical parameters. For instance, in a Suzuki coupling, an inappropriate ligand or base can lead to poor catalytic turnover. Similarly, incorrect temperatures can either stall the reaction or promote decomposition.[1][2]

  • Product Degradation: The pyrrolopyridine core itself can be sensitive to overly harsh conditions, such as highly acidic or basic environments, especially at elevated temperatures.[5] This can lead to polymerization or the formation of tarry byproducts that are difficult to remove.

Troubleshooting Workflow & Protocol:

Here is a systematic approach to diagnosing and resolving low-yield issues:

Troubleshooting_Low_Yield start Low Yield Observed check_purity Step 1: Verify Starting Material Purity (NMR, LC-MS) start->check_purity repurify Repurify or Resynthesize Starting Materials check_purity->repurify Impure optimize_conditions Step 2: Optimize Reaction Conditions check_purity->optimize_conditions Pure repurify->optimize_conditions temp_screen Screen Temperature Range (e.g., RT to 120°C) optimize_conditions->temp_screen solvent_screen Screen Solvents (e.g., Toluene, Dioxane, DMF) optimize_conditions->solvent_screen catalyst_screen Screen Catalysts/Ligands optimize_conditions->catalyst_screen check_degradation Step 3: Assess Product Stability (TLC/LC-MS Monitoring) temp_screen->check_degradation solvent_screen->check_degradation catalyst_screen->check_degradation milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) check_degradation->milder_conditions Degradation Observed success Yield Improved check_degradation->success No Degradation, Yield Improves milder_conditions->success

Q2: I am observing a significant, difficult-to-separate byproduct. What is it likely to be and how can I minimize its formation?

The identity of the byproduct is highly dependent on your specific synthetic route. However, some common culprits appear frequently in pyrrolopyridine syntheses.

Common Side Reactions & Their Causes:

  • Homocoupling of Boronic Acids (in Suzuki Reactions): This is a frequent side reaction, leading to the formation of a biaryl byproduct from your boronic acid starting material. It is often caused by the presence of oxygen or suboptimal catalyst conditions.

  • Diarylation or Reduction in Cross-Coupling: In syntheses involving di-halogenated precursors, it's possible to get diarylation where both halogens are substituted, or reduction where a halogen is replaced by a hydrogen atom.[1] The choice of palladium catalyst and ligand system is critical for achieving chemoselectivity. For example, using Pd(PPh₃)₄ can sometimes favor reduction, while other catalysts might promote diarylation.[1]

  • Formation of Isomers: Depending on the substitution pattern of your precursors, you may form regioisomers that can be very difficult to separate. This is particularly true in reactions like the Fischer indole synthesis applied to unsymmetrical pyridine hydrazones.

  • Furan Byproduct Formation: In reactions analogous to the Paal-Knorr synthesis, acid-catalyzed cyclization of a 1,4-dicarbonyl compound can occur without the amine, leading to a furan byproduct.[5]

Strategies for Minimizing Byproducts:

Byproduct TypeProbable CauseRecommended Mitigation Strategy
Homocoupling Oxygen in reaction; inefficient catalystDegas solvents thoroughly; use a more active palladium catalyst/ligand system.
Diarylation Overly reactive catalyst; high temperatureLower the reaction temperature; screen different catalysts and ligands for better selectivity.[1]
Reduction Catalyst choice; presence of a hydrogen sourceSwitch to a different palladium catalyst (e.g., away from Pd(PPh₃)₄ if reduction is observed).[1]
Isomer Formation Poor regioselectivity of the cyclization stepModify directing groups on the starting materials; explore alternative synthetic routes with better regiocontrol.
Furan Formation Excessively acidic conditions (pH < 3)Use a milder acid catalyst or increase the pH; ensure an excess of the amine component.[5]

Protocol: Optimizing Chemoselectivity in a Suzuki Coupling

This protocol is adapted from a study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which successfully navigated a chemoselective Suzuki coupling on a di-halogenated intermediate.[1]

  • Reagent Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-2-iodo-pyrrolopyridine intermediate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Catalyst Addition: Add the palladium catalyst. For selective C-2 arylation, Pd(PPh₃)₄ was found to be effective, minimizing diarylation and reduction side products.[1]

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 90-100 °C) and monitor closely by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Q3: My Buchwald-Hartwig amination step is failing or giving poor conversion. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with pyrrolopyridine substrates can be sensitive to several factors.

Causality & Explanation:

  • Catalyst Inhibition: The pyrrolopyridine scaffold contains multiple nitrogen atoms (both in the pyrrole and pyridine rings) that can coordinate to the palladium catalyst. This coordination can inhibit or completely shut down the catalytic cycle, leading to low or no conversion.[6]

  • Protecting Group Effects: The presence of a free N-H on the pyrrole ring is a common source of catalyst inhibition.[6] Implementing a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxy)methyl) or a sulfonyl group, is often a critical prerequisite for a successful amination.[1][6]

  • Ligand, Base, and Solvent Choice: The combination of ligand, base, and solvent is paramount. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often required. The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation. Common choices include NaOtBu or Cs₂CO₃.[6]

Troubleshooting Protocol for Buchwald-Hartwig Amination:

Buchwald_Troubleshooting start Poor Buchwald-Hartwig Conversion check_protection Is the pyrrole N-H protected? start->check_protection protect_N Protect Pyrrole Nitrogen (e.g., with SEM-Cl) check_protection->protect_N No optimize_system Optimize Catalyst System check_protection->optimize_system Yes protect_N->optimize_system ligand_screen Screen Ligands (e.g., RuPhos, XPhos) optimize_system->ligand_screen base_screen Screen Bases (e.g., NaOtBu, Cs₂CO₃) optimize_system->base_screen solvent_screen Screen Solvents (e.g., Toluene, Dioxane) optimize_system->solvent_screen monitor_reaction Monitor Reaction Progress (TLC/LC-MS) ligand_screen->monitor_reaction base_screen->monitor_reaction solvent_screen->monitor_reaction success Conversion Improved monitor_reaction->success

Q4: I am struggling with the purification of my final pyrrolopyridine product. Do you have any recommendations?

Purification can be challenging due to the polarity of the pyrrolopyridine core and the potential for closely-eluting isomers or byproducts.

Expert Recommendations:

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or pentane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective.

    • Additives: If your compound is basic and shows significant tailing on the silica gel column, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper peaks. Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.

  • Preparative HPLC: For very difficult separations, especially of isomers, reverse-phase preparative HPLC is a powerful technique. A mass-directed auto-purification system can be particularly efficient for isolating the desired product.[7]

  • Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system can be an excellent way to achieve high purity. This often requires screening various solvents and solvent mixtures.

  • Protecting Group Strategy: Sometimes, purification is easier on a protected intermediate. It may be advantageous to purify a protected version of your molecule and then perform the deprotection as the final step. For example, SEM-protected intermediates are often less polar and behave more predictably on silica gel.[1]

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Hydroxy-7-azaindole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging scaffold. The unique electronic properties of the 7-azaindole nucleus, combined with the reactivity of the 5-hydroxy group, demand careful consideration of reaction parameters.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of 5-Hydroxy-7-azaindole derivatives. The format is designed to help you quickly diagnose the issue and find a validated solution.

Q1: I'm seeing low to no conversion of my 5-Hydroxy-7-azaindole starting material. What's the problem?

Answer:

Low or no conversion is typically an issue with the initial steps of the catalytic cycle, most often oxidative addition or catalyst deactivation. The 7-azaindole scaffold presents a specific challenge: the pyridine nitrogen (N7) can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1]

Probable Causes & Step-by-Step Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair on the N7 atom can poison the palladium catalyst.

    • Solution A - Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired oxidative addition, and sterically hinder the N7 atom from coordinating to the metal. Ligands like SPhos, Xantphos, and DavePhos have shown success with azaindole substrates.[2][3][4] Start by screening a panel of these "Buchwald-type" biarylphosphine ligands.

    • Solution B - N-Protection: If ligand screening fails, protecting the N1-H of the azaindole ring can be highly effective. A tosyl (Ts) or benzenesulfonyl (Bs) group can modulate the electronics of the ring system and prevent unwanted side reactions.[5][6] However, this adds steps to your synthesis, so it's often a secondary strategy.

  • Inefficient Oxidative Addition: This is especially common with aryl chlorides or bromides, which are less reactive than iodides.

    • Solution: Increase the reaction temperature in 10-20 °C increments. If temperature elevation is not viable, switching to a more electron-rich ligand or a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can facilitate the oxidative addition step.[7]

  • Poor Substrate Solubility: The 5-hydroxy group can increase polarity, leading to poor solubility in common coupling solvents like toluene or dioxane.[8]

    • Solution: Screen a range of solvents. A mixture of a nonpolar solvent with a more polar, aprotic co-solvent (e.g., Toluene/DMF, Dioxane/NMP) can be effective. Ensure your base is also soluble in the chosen system.

Troubleshooting Workflow for Low Conversion

G start Low / No Yield (Starting Material Unchanged) q1 Is your ligand a bulky, electron-rich phosphine? start->q1 sol1 Screen Ligands: - SPhos - Xantphos - DavePhos q1->sol1 No q2 Have you tried N-protection? q1->q2 Yes sol1->q2 sol2 Protect N1-H with Tosyl (Ts) or Benzenesulfonyl (Bs) group q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 fail Consult Specialist sol2->fail sol3 Increase temperature in 10-20 °C increments q3->sol3 No end Problem Resolved q3->end Yes sol3->end G cluster_problems Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM + R²-M PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 (Regeneration) Product R¹-R² (Product) RE->Product p1 Catalyst poisoning (N7 coordination) p2 Slow for Ar-Cl/Br p3 Protodeboronation of R²-M p4 Ligand choice is key

Caption: Key stages of the catalytic cycle and common failure points.

References

Validation & Comparative

alternative synthesis routes for Venetoclax intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Synthesis Routes for Venetoclax Intermediates

Introduction

Venetoclax (Venclexta®, ABT-199), a first-in-class selective B-cell lymphoma-2 (Bcl-2) inhibitor, represents a significant breakthrough in the treatment of chronic lymphocytic leukemia (CLL) and other hematological malignancies.[1][2][3] Its complex molecular architecture necessitates a sophisticated, multi-step synthesis. For researchers and drug development professionals, the efficiency, scalability, and robustness of the synthetic route are paramount. Early medicinal chemistry routes, while effective for initial discovery, often present significant challenges for large-scale production, including low overall yields, difficult purifications, and the use of expensive or hazardous reagents.[4][5]

This guide provides a comparative analysis of the established first-generation synthesis of Venetoclax intermediates against a more robust, second-generation convergent process. We will dissect the synthesis of key fragments, explaining the causality behind experimental choices, presenting comparative data, and providing detailed protocols to illustrate the advancements in process chemistry that have enabled the large-scale manufacture of this pivotal therapeutic agent.

The Core Strategic Shift: From Linear to Convergent Synthesis

The primary challenge in scaling up Venetoclax production lies in efficiently assembling its four key structural fragments. The initial medicinal chemistry approach followed a more linear sequence, which is often plagued by diminishing overall yields with each successive step. A redesigned, convergent strategy was developed to mitigate these issues, improving overall yield, process convergence, and manufacturing robustness.[6] This modern approach involves the independent synthesis of two advanced intermediates, which are then coupled late in the sequence. The cornerstone of this improved route is a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction that proved superior to the previously used SNAr (Nucleophilic Aromatic Substitution) reaction.[7][8][9]

Comparative Analysis I: Synthesis of the Core Benzoic Acid Intermediate

The central scaffold of Venetoclax is a substituted benzoic acid derivative. The assembly of this intermediate is a critical juncture where the differences between the first and second-generation syntheses are most pronounced.

Route 1: The First-Generation SNAr Approach

The initial route relied on a nucleophilic aromatic substitution (SNAr) reaction to connect the piperazine moiety to the fluorinated benzoic acid core. While functional on a small scale, this reaction suffered from several drawbacks. Yields could be inconsistent, particularly with more complex substrates, and the reaction often required forcing conditions.[5] The key SNAr step to produce the core ester often resulted in yields averaging only 40% when more elaborated aryl rings were present.[5]

Caption: First-Generation SNAr Coupling.

Route 2: The Second-Generation Buchwald-Hartwig Approach

To overcome the limitations of the SNAr reaction, process chemists redesigned the synthesis around a highly efficient Buchwald-Hartwig amination.[5][10] This palladium-catalyzed cross-coupling connects a bromobenzoate intermediate with the piperazine moiety. This strategic change not only improved the yield and reliability of the key coupling step but also enhanced the overall convergence of the synthesis, allowing for the independent and optimized production of two major fragments.[6] This redesigned route more than doubled the overall yield of the entire Venetoclax synthesis.[7][8]

Caption: Second-Generation Buchwald-Hartwig Coupling.

Data Comparison: Core Ester Synthesis
ParameterRoute 1: SNAr ApproachRoute 2: Buchwald-Hartwig ApproachRationale for Improvement
Key Reaction Nucleophilic Aromatic SubstitutionPd-catalyzed C-N Cross-CouplingThe Buchwald-Hartwig reaction is more versatile, reliable, and generally higher-yielding for this type of transformation.
Typical Yield ~40-60%[5]>90%Overcomes the lower reactivity and potential side reactions of the SNAr approach.
Scalability ProblematicHighly scalable; used for multi-kilogram production.[8][10]The reaction is more robust and less sensitive to scale-up parameters.
Overall Process LinearConvergentConvergent synthesis is inherently more efficient for complex molecules, maximizing overall yield.[7][11]
Experimental Protocol: Buchwald-Hartwig Amination for Core Ester

This protocol is a representative example based on published large-scale syntheses.[5][6]

  • Reactor Setup: To a suitable reactor, charge the bromobenzoate intermediate (1.0 equiv), the piperazine intermediate (1.1 equiv), and a palladium catalyst (e.g., Pd2(dba)3, 0.01 equiv) with a suitable phosphine ligand (e.g., t-BuXPhos, 0.02 equiv).

  • Solvent and Base: Add toluene as the solvent, followed by the addition of a base such as sodium tert-butoxide (t-BuONa, 2.0 equiv).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by HPLC until the consumption of the bromobenzoate is complete (typically 4-6 hours).

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, and dry over sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure. The resulting crude product can often be crystallized from a suitable solvent system (e.g., isopropanol/water) to yield the core ester intermediate with >99% purity.[7][8]

Comparative Analysis II: Synthesis of the Piperazine Moiety

The synthesis of the 1-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine fragment also saw significant process improvements.

Route 1: Medicinal Chemistry Approach

The initial synthesis involved a Vilsmeier-Haack reaction on 3,3-dimethylcyclohexanone to form a chloroaldehyde intermediate, followed by a Suzuki coupling.[5] This chloroaldehyde was then subjected to reductive amination with piperazine. A significant challenge in this route was the isolation of the aldehyde intermediate, which was often a thick, difficult-to-handle syrup, making large-scale purification by column chromatography impractical.[5]

Route 2: Optimized One-Pot Process

Process chemistry efforts focused on streamlining this sequence. A key improvement was the development of a two-step, one-pot synthesis of the aldehyde intermediate, which avoided the need for isolation and purification of the challenging chloroaldehyde.[5] Further optimizations telescoped the reductive amination step, directly converting the crude aldehyde into the desired piperazine product, which could be isolated as a stable, crystalline solid, thereby eliminating the problematic purification of the oily aldehyde.

Caption: Improved workflow for piperazine intermediate synthesis.

Data Comparison: Piperazine Moiety Synthesis
ParameterRoute 1: Medicinal ChemistryRoute 2: Optimized ProcessRationale for Improvement
Intermediate Isolation Required isolation of an oily aldehyde.[5]Avoided isolation of the oily intermediate.Eliminates a major handling and purification bottleneck.
Purification Column chromatography required.[5]Crystallization of the final product.Crystallization is far more efficient and scalable for purification than chromatography.
Overall Yield 37% over two steps for the aldehyde.[5]Significantly improved.One-pot and telescoped reactions reduce material loss between steps.
Process Robustness LowHighThe optimized process is more reproducible and suitable for a manufacturing environment.

Final Assembly and Overall Process Efficiency

The final step in the synthesis of Venetoclax is the amide coupling between the core benzoic acid intermediate and the sulfonamide side chain. This step is relatively consistent between the different routes. However, the efficiency of the preceding steps has a profound impact on the overall process. The second-generation convergent synthesis was accomplished in a 46% overall yield, more than double that of the first-generation route, and was successfully implemented to produce large quantities of Venetoclax with >99% purity.[7][8][10]

Conclusion

The evolution of the Venetoclax synthesis from its initial medicinal chemistry discovery route to a robust, convergent, large-scale process provides a compelling case study in modern pharmaceutical process development. The strategic implementation of a Buchwald-Hartwig amination and the optimization of intermediate syntheses to avoid problematic isolations were key to this success. These alternative routes not only deliver significantly higher overall yields and purity but also provide a more cost-effective and environmentally sustainable manufacturing process. For researchers in the field, this comparison underscores the critical importance of selecting and optimizing synthetic strategies not just for feasibility, but for scalability and efficiency from an early stage in the drug development pipeline.

References

A Comparative Guide to Venetoclax Synthesis: From Discovery to Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Synthesizing a Breakthrough B-cell Lymphoma-2 (BCL-2) Inhibitor

Venetoclax (Venclexta®), a first-in-class selective B-cell lymphoma-2 (BCL-2) inhibitor, has revolutionized the treatment landscape for several hematologic malignancies, including chronic lymphocytic leukemia (CLL).[1] Its complex molecular architecture presents a significant challenge for chemical synthesis, necessitating a multi-step process that is both efficient and scalable. The journey from the initial medicinal chemistry route to a robust, large-scale manufacturing process highlights key advancements in modern synthetic organic chemistry. This guide provides an in-depth comparison of the primary synthetic pathways to Venetoclax, offering insights into the strategic decisions, key chemical transformations, and process optimizations that have shaped its production.

The Convergent Approach: A Strategic Overview

The synthesis of a complex molecule like Venetoclax is most effectively approached through a convergent strategy.[2][3] This involves the independent synthesis of several key fragments, which are then coupled together in the later stages. This approach offers several advantages over a linear synthesis, including higher overall yields and greater flexibility for optimization of individual synthetic steps. The primary retrosynthetic disconnections for Venetoclax identify three key building blocks:

  • The core benzoic acid moiety: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoic acid derivative.

  • The cyclohexene fragment: 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine.[2][4]

  • The sulfonamide tail: 4-amino-3-nitrobenzenesulfonamide derivative.

The various synthetic routes to Venetoclax differ primarily in the order and method of assembling these fragments, and in the strategies employed for their individual synthesis.

Pathway 1: The First-Generation (Medicinal Chemistry) Route

The initial synthesis of Venetoclax, developed during its discovery phase, served to provide the initial quantities of the drug for preclinical and early clinical studies.[5] While effective on a laboratory scale, this route was beset with challenges that limited its scalability and efficiency.[6]

A key step in this pathway was a nucleophilic aromatic substitution (SNAr) reaction to couple the azaindole moiety to the fluorinated benzoic acid core. This reaction, however, suffered from issues with regioselectivity and reproducibility, particularly upon scale-up.[6] The synthesis of a key aldehyde intermediate also required a lengthy five-step sequence and involved a challenging purification of a thick, syrupy product.[5]

Key Transformations and Challenges:
  • SNAr Reaction: Coupling of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine with a difluorobenzoate derivative. This step was often low-yielding and produced difficult-to-separate regioisomers.[6]

  • Multi-step Intermediate Synthesis: The synthesis of the key aldehyde intermediate was inefficient and involved a tedious purification process, hindering large-scale production.[5]

  • Linear Nature: The more linear approach of this initial route led to a lower overall yield.

Pathway 2: The Second-Generation (Convergent, Large-Scale) Synthesis

To overcome the limitations of the first-generation route, process chemists at AbbVie developed a highly optimized, convergent synthesis suitable for large-scale manufacturing.[6][7] This redesigned pathway represents a significant improvement in terms of efficiency, robustness, and overall yield.[7]

The cornerstone of this improved synthesis is the replacement of the problematic SNAr reaction with a palladium-catalyzed Buchwald-Hartwig amination.[7][8] This C-N cross-coupling reaction proved to be more robust, scalable, and higher-yielding for the crucial fragment coupling. Additionally, the synthesis of the key piperazine intermediate was streamlined to avoid the isolation of the challenging aldehyde intermediate.[5]

Key Innovations and Advantages:
  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction provides a more efficient and reliable method for constructing the core C-N bond, a pivotal step in the synthesis.[7][8] The reaction typically utilizes a palladium catalyst with a specialized phosphine ligand.[8]

  • Convergent Strategy: The second-generation route is highly convergent, with two key advanced intermediates being coupled late in the synthesis, maximizing the overall yield.[7]

  • Optimized Intermediate Synthesis: The synthesis of the piperazine-containing fragment was redesigned to produce a crystalline intermediate, facilitating purification and improving material handling on a large scale.[5]

  • Improved Overall Yield: This optimized process more than doubled the overall yield of the first-generation route, achieving an impressive 46% overall yield from 3,3-dimethylcyclohexanone.[7]

Diagram of the Second-Generation Convergent Synthesis

G cluster_frag1 Fragment A Synthesis cluster_frag2 Fragment B Synthesis cluster_coupling Convergent Coupling and Final Steps A1 tert-Butyl 4-bromo-2-fluorobenzoate A3 tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate A1->A3 SNAr Reaction A2 1H-pyrrolo[2,3-b]pyridin-5-ol A2->A3 C1 Buchwald-Hartwig Amination A3->C1 B1 3,3-Dimethylcyclohexanone B2 Aldehyde Intermediate B1->B2 Vilsmeier-Haack/ Suzuki Coupling B4 Piperazine Intermediate (Crystalline) B2->B4 Reductive Amination B3 N-Boc-piperazine B3->B4 B4->C1 C2 Coupled Ester Intermediate C1->C2 C3 Saponification C2->C3 C4 Core Benzoic Acid C3->C4 C6 Amide Coupling C4->C6 C5 Sulfonamide Fragment C5->C6 Venetoclax Venetoclax C6->Venetoclax

Caption: A simplified workflow of the second-generation convergent synthesis of Venetoclax.

Alternative Synthetic Pathways and Patent Landscape

The commercial success of Venetoclax has spurred research into alternative and potentially more cost-effective synthetic routes, particularly from generic pharmaceutical manufacturers.[9] Several patents describe variations on the core synthetic strategy, often focusing on:

  • Novel Intermediates: The development of new intermediates that may offer advantages in terms of stability, purity, or ease of synthesis.[10]

  • Alternative Coupling Strategies: Exploration of different catalytic systems or coupling reactions to circumvent patented processes.

  • Process Optimization: Modifications to reaction conditions, solvents, and purification methods to improve efficiency and reduce costs.[11]

One notable alternative approach involves a different order of fragment assembly, where the piperazine-containing side chain is introduced to the core benzoic acid moiety via an SNAr reaction, followed by subsequent coupling steps.[12] While this avoids the patented Buchwald-Hartwig amination step, it may reintroduce some of the challenges associated with the SNAr reaction.

Comparative Analysis of Key Synthetic Steps

Parameter First-Generation (Medicinal Chemistry) Route Second-Generation (Convergent) Route Alternative (Patent) Routes
Key Coupling Reaction SNAr ReactionBuchwald-Hartwig AminationVaried, often SNAr or alternative C-N couplings
Overall Yield Significantly lower (estimated <20%)~46%Generally not disclosed, but aim for competitiveness
Scalability Poor, due to problematic reactions and purificationsExcellent, designed for large-scale manufacturingVariable, dependent on the specific process
Key Intermediate Challenges Syrupy aldehyde intermediate, difficult to purifyAvoids isolation of problematic intermediatesAims to introduce stable, crystalline intermediates
Robustness & Reproducibility Lower, with batch-to-batch variabilityHigh, with consistent performance on a large scaleA key objective, but may vary
Intellectual Property Original discovery routeHeavily patented by AbbVieDesigned to navigate existing patent landscape

Detailed Experimental Protocols

Second-Generation Synthesis: Buchwald-Hartwig Amination (Illustrative)

Objective: To couple the bromobenzoate intermediate with the piperazine intermediate.

Materials:

  • tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate

  • 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine

  • Palladium catalyst (e.g., Pd(dba)₂)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry, inert-atmosphere reactor, charge the bromobenzoate intermediate, the piperazine intermediate, and the phosphine ligand.

  • Add anhydrous toluene and stir to dissolve.

  • Add the palladium catalyst and sodium tert-butoxide.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution.

  • Perform an extractive work-up to isolate the crude product.

  • Purify the product by crystallization to yield the coupled ester intermediate.

Note: This is a generalized protocol. Specific reaction conditions, including catalyst loading, ligand choice, temperature, and reaction time, are highly optimized and proprietary.

Second-Generation Synthesis: Suzuki Coupling for Aldehyde Intermediate (Illustrative)

Objective: To synthesize the 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde intermediate.

Materials:

  • 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

  • (4-Chlorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a reactor, add 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, (4-chlorophenyl)boronic acid, potassium carbonate, and tetrabutylammonium bromide.

  • Add acetonitrile as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) and stir until the reaction is complete as monitored by HPLC.

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which may include filtration and extraction.

  • The crude aldehyde is often used directly in the subsequent reductive amination step without isolation.[5]

Conclusion: A Testament to Process Chemistry Excellence

The evolution of the Venetoclax synthesis from a challenging medicinal chemistry route to a highly efficient and robust large-scale process is a testament to the power of modern process chemistry. The strategic implementation of a convergent approach, coupled with the adoption of powerful catalytic methods like the Buchwald-Hartwig amination and Suzuki coupling, has enabled the reliable and cost-effective production of this life-saving medication. As the patent landscape for Venetoclax evolves, the development of novel and competitive synthetic routes will undoubtedly continue, further showcasing the ingenuity of synthetic chemists in the pharmaceutical industry.

References

A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting world of pharmaceutical development, the journey from a promising molecule to a life-saving therapy is paved with rigorous analytical scrutiny. For key pharmaceutical intermediates like Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a critical building block in the synthesis of targeted therapies such as Venetoclax, ensuring purity is paramount.[1][2] Uncontrolled impurities, even at trace levels, can compromise the safety and efficacy of the final drug product, leading to costly delays and regulatory hurdles.[3]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the critical evaluation, comparison, and qualification of reference standards for impurities associated with this compound.

The Regulatory Imperative: Why Impurity Reference Standards Matter

Regulatory bodies globally, under the guidance of the International Council for Harmonisation (ICH), mandate strict control over impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, for example, establishes thresholds for reporting, identifying, and qualifying impurities.[6][7][8] Adherence to these guidelines is not possible without high-quality, well-characterized impurity reference standards.

These standards are the bedrock of analytical chemistry in a regulated environment, serving two primary functions:

  • Identification: Confirming the identity of an unknown peak in a sample's chromatogram by matching it to the reference standard.

  • Quantification: Accurately measuring the amount of a specific impurity present in the drug substance.[9][10]

Understanding the Impurity Profile: A Synthetic Perspective

Impurities are typically process-related or degradation products.[8] Understanding the synthetic route of this compound, often prepared via a nucleophilic aromatic substitution reaction between 5-Hydroxy-7-azaindole and Methyl 2,4-difluorobenzoate, allows us to anticipate potential impurities.[2]

Synthetic_Pathway_and_Impurity_Formation Figure 1: Potential Impurity Sources in Synthesis cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_products Product & Potential Impurities A 5-Hydroxy-7-azaindole (1H-Pyrrolo[2,3-b]pyridin-5-ol) R SNAr Reaction (e.g., K3PO4, Solvent) A->R I2 Impurity B: Unreacted Starting Materials A->I2 Carryover B Methyl 2,4-difluorobenzoate B->R B->I2 P Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy) -4-fluorobenzoate (API Intermediate) R->P Desired Product I1 Impurity A: Positional Isomer (4-O-alkylation) R->I1 Side Reaction I3 Impurity C: Hydrolysis Product (Carboxylic Acid) P->I3 Degradation

Caption: Potential Impurity Sources in Synthesis.

This analysis suggests key impurities to monitor:

  • Positional Isomers: Resulting from reaction at a different site on the difluorobenzoate ring.

  • Unreacted Starting Materials: Residual 5-Hydroxy-7-azaindole or Methyl 2,4-difluorobenzoate.

  • Degradation Products: Such as the corresponding carboxylic acid from hydrolysis of the methyl ester.

A Comparative Guide to Reference Standard Suppliers

Selecting a reference standard supplier requires careful due diligence. While a specific, comprehensive list for this intermediate's impurities is not publicly available, we can compare leading suppliers based on the typical quality and documentation they provide for their products.

FeatureUSP (Primary Compendial Standard) LGC Standards (Commercial Primary/Secondary) TRC (Toronto Research Chemicals)
Purity & Assay Extensively tested by multiple labs; assigned a purity value with uncertainty.[3]High purity (often >99%), clearly stated on CoA with method (e.g., qNMR, mass balance).Purity typically provided by HPLC (e.g., >98%), may not use a quantitative primary method.
Identity Confirmation Rigorous characterization using orthogonal methods (NMR, MS, IR, etc.).[11]Comprehensive data (¹H NMR, MS, IR) provided to confirm structure.Confirmed by standard methods like ¹H NMR and MS.
Certificate of Analysis (CoA) Official, legally recognized document.Detailed, multi-page document with spectral data and chromatograms attached.Typically a 1-2 page document summarizing identity and purity results.
Traceability & Use Considered the primary standard; used for definitive qualification.[12]Metrologically traceable to primary standards (e.g., USP, NIST). Ideal for qualifying in-house standards.[13]Excellent for research, method development, and initial impurity identification.
Regulatory Standing Globally recognized by regulatory agencies.[3]Widely accepted in GMP environments for qualifying secondary standards.May require significant in-house qualification for use as a quantitative standard in GMP.

Expert Insights & Causality:

  • Why Orthogonal Methods Matter: Relying on a single technique for identity (e.g., only mass spectrometry) is risky. MS confirms mass but not isomeric structure. Nuclear Magnetic Resonance (NMR) provides detailed structural connectivity. Combining them provides a much higher degree of certainty.[11]

  • Choosing the Right Standard for the Job: For calibrating assays to be submitted in a regulatory filing, a USP primary standard is the gold standard. For routine testing, a well-characterized secondary standard, qualified against the primary standard, is a more cost-effective and practical approach.[14][15]

Mandatory Workflow: In-House Qualification of a Reference Standard

Never assume a purchased reference standard is suitable for use without verification. An in-house qualification protocol is a self-validating system that ensures the standard's integrity within your laboratory's environment.

Reference_Standard_Qualification_Workflow Figure 2: In-House Reference Standard Qualification cluster_receive Step 1: Receipt & Documentation cluster_test Step 2: Analytical Verification cluster_release Step 3: Evaluation & Release A Receive Standard B Review Supplier CoA - Check for completeness - Compare with specs A->B C Identity Confirmation (e.g., MS, IR) B->C D Purity by HPLC (Area %) C->D E Purity Assay (Optional) (e.g., qNMR, Mass Balance) D->E F Data Concordant with CoA? E->F G Release for Use (Assign internal lot # and re-test date) F->G Yes H Quarantine & Investigate (Contact Supplier) F->H No

Caption: In-House Reference Standard Qualification.

Experimental Protocol: HPLC-UV Purity Verification

This protocol provides a robust starting point for verifying the chromatographic purity of an impurity reference standard.

  • Objective: To confirm the purity stated on the CoA and to ensure no degradation has occurred during shipping or storage.

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

    • C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides acidic pH to ensure consistent protonation of the pyrrolopyridine nitrogen, leading to sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient is crucial for separating closely related impurities. A typical program would be:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B (hold)

      • 25-26 min: 90% to 10% B (return to initial)

      • 26-30 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.

    • Detection: 254 nm, or use DAD to monitor multiple wavelengths and check for peak purity.

  • Procedure:

    • Prepare the reference standard at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Inject the solution into the HPLC system.

    • Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Acceptance Criteria: The HPLC area % purity should be consistent with the value reported on the supplier's Certificate of Analysis.

Conclusion and Authoritative Recommendations

The integrity of your pharmaceutical development program hinges on the quality of your analytical data, which is founded upon the reference standards you employ.

  • For Critical Applications (e.g., GMP release testing, method validation): Always prioritize a primary reference standard from a compendial source like USP if available. If not, a well-characterized standard from a reputable source like LGC, accompanied by a comprehensive CoA, is the next best choice.

  • For R&D and Investigational Use: Standards from suppliers like TRC are highly valuable for identifying unknown peaks and developing analytical methods before scaling up to a GMP environment.

  • Always Verify: Regardless of the source, an in-house qualification of any new reference standard is a non-negotiable step to ensure its identity, purity, and suitability for its intended use. This practice is the hallmark of a robust quality system and sound science.

By adopting a risk-based approach to selection and a rigorous protocol for qualification, you can ensure that your reference standards are a source of confidence, not uncertainty, in your analytical workflows.

References

A Senior Application Scientist's Guide to the Analysis and Sourcing of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the synthesis of potent and selective inhibitors relies on the quality and reliability of key chemical intermediates. One such critical building block is Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate (CAS: 1235865-75-4), a pivotal precursor in the manufacture of Venetoclax (ABT-199), a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] This guide, from the perspective of a senior application scientist, provides a comprehensive comparison of this intermediate, focusing on its analytical characterization, potential alternatives, and the critical impact of its quality on downstream drug substance synthesis.

The Central Role in Venetoclax Synthesis

This compound serves as a cornerstone in the convergent synthesis of Venetoclax, a drug that has revolutionized the treatment of certain hematological malignancies.[3][4] Its structure combines the 7-azaindole core, essential for interacting with a key arginine residue in the BCL-2 protein, with a functionalized benzene ring poised for subsequent coupling reactions.[3] The purity and structural integrity of this intermediate are paramount, as any impurities can carry through the synthetic sequence, complicating purification of the final active pharmaceutical ingredient (API) and potentially introducing genotoxic or otherwise undesirable species.

Comparative Analysis of Quality Attributes: A Specimen Certificate of Analysis

To illustrate the expected quality parameters for high-grade this compound suitable for pharmaceutical development, a specimen Certificate of Analysis (CoA) is presented below. This CoA is a composite based on typical specifications from reputable suppliers and published analytical data.[5][6]

Table 1: Specimen Certificate of Analysis

TestSpecificationResultMethod
Appearance Off-white to pale yellow solidConformsVisual
Identification (¹H NMR) Conforms to structureConformsUSP <761>
Assay (HPLC) ≥ 99.0%99.6%Internal Method
Water Content (Karl Fischer) ≤ 0.5%0.15%USP <921>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmUSP <231>
Individual Impurity (HPLC) ≤ 0.10%< 0.05%Internal Method
Total Impurities (HPLC) ≤ 0.5%0.25%Internal Method

In-Depth Look at Analytical Methodologies

The analytical methods cited in the CoA are critical for ensuring the quality of the intermediate. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.

Objective: To determine the purity of the intermediate and quantify any process-related impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      25.1 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • Identify and quantify any impurities against a reference standard if available, or report as area percent.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

The Broader Context: BCL-2 Inhibition and the Apoptotic Pathway

The significance of using a high-purity intermediate becomes clear when considering the mechanism of action of Venetoclax. Venetoclax is a BH3 mimetic that targets the anti-apoptotic protein BCL-2.[1] In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death (apoptosis). By binding to BCL-2, Venetoclax liberates these pro-apoptotic proteins, initiating the caspase cascade and leading to cancer cell death.

References

A Tale of Two Syntheses: A Comparative Guide to Linear vs. Convergent Production of Venetoclax

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical manufacturing, the elegance and efficiency of a synthetic route are as critical as the therapeutic efficacy of the molecule itself. Venetoclax (ABT-199), a first-in-class B-cell lymphoma-2 (Bcl-2) selective inhibitor, represents a significant breakthrough in the treatment of chronic lymphocytic leukemia.[1][2] The intricate structure of Venetoclax necessitates a multi-step synthesis, and the evolution of its manufacturing process provides a compelling case study in the strategic advantages of convergent synthesis over a more traditional linear approach. This guide will provide an in-depth comparison of these two synthetic philosophies as applied to the production of Venetoclax, offering insights into the practical implications for yield, scalability, and overall process robustness.

The Philosophical Divide: Linear vs. Convergent Synthesis

At its core, the synthesis of a complex molecule can be approached in two fundamentally different ways:

  • Linear Synthesis: This is a step-by-step approach where a starting material is sequentially modified through a series of reactions to build the final product.[3] Each product becomes the starting material for the subsequent step, creating a single, elongated reaction pathway.[4] While straightforward in its planning, linear synthesis can be plagued by a multiplicative decrease in overall yield with each successive step.[4][5]

  • Convergent Synthesis: This strategy involves the independent synthesis of several key fragments of the target molecule, which are then combined (or "converged") in the final stages to assemble the complete structure.[3][5] This parallel approach offers several advantages, including higher overall yields, greater efficiency, and increased flexibility.[6]

The choice between these strategies has profound implications for the industrial production of a drug like Venetoclax, impacting everything from cost of goods to the ability to consistently produce high-purity active pharmaceutical ingredient (API).[2][7]

The First-Generation Synthesis of Venetoclax: A More Linear Approach

The initial medicinal chemistry route for Venetoclax, while reliable for producing gram-scale quantities for early studies, exhibited characteristics of a linear synthesis that presented challenges for large-scale production.[2] A key issue was the lengthy synthesis of a crucial aldehyde intermediate, which was a thick syrup, making purification and handling difficult on an industrial scale.[2]

While a detailed step-by-step protocol for the earliest, purely linear synthesis is not fully elaborated in publicly available literature, the "first-generation" large-scale synthesis still followed a more sequential construction. A significant portion of the molecule was assembled before the final coupling with the sulfonamide portion. This approach, while functional, was less efficient and presented scalability hurdles.[2][7]

The Advent of a Convergent Strategy: A Paradigm Shift in Venetoclax Production

Recognizing the limitations of the initial route, a redesigned, convergent synthesis was developed to improve efficiency, robustness, and overall yield.[8][9] This improved process is a prime example of how strategic bond disconnections in retrosynthetic analysis can lead to a more streamlined and industrially viable manufacturing process.

The core of the convergent strategy is the late-stage coupling of two key, independently synthesized building blocks.[10] This is achieved through a pivotal Buchwald-Hartwig amination reaction, which connects a bromobenzoate fragment with a chloropiperazine fragment.[9]

Visualizing the Synthetic Strategies

The conceptual difference between the linear and convergent approaches to Venetoclax synthesis can be visualized as follows:

Linear_vs_Convergent cluster_0 Linear-Style Synthesis cluster_1 Convergent Synthesis A Starting Material A B Intermediate B A->B C Intermediate C B->C D Intermediate D C->D E Venetoclax D->E F Starting Material F G Fragment 1 F->G J Venetoclax G->J H Starting Material H I Fragment 2 H->I I->J

Caption: Conceptual comparison of linear and convergent synthetic workflows.

Head-to-Head Comparison: Performance Metrics

The advantages of the convergent approach become starkly evident when comparing key manufacturing metrics.

MetricFirst-Generation (Linear-Style) SynthesisImproved Convergent Synthesis
Overall Yield Significantly lower46% (more than double the first-generation route)[8][11]
Key Coupling Strategy Sequential addition of fragmentsBuchwald-Hartwig amination of two key intermediates[9]
Scalability Faced challenges, particularly with intermediate purification[2]Successfully implemented for producing large quantities[8]
Process Robustness Less robust, with difficult-to-handle intermediates[2]More robust and efficient[8]
Final Product Purity Not explicitly stated, but challenges in purification were noted>99% area purity[8][11]

Delving into the Chemistry: Key Reactions and Protocols

The Convergent Keystone: Buchwald-Hartwig Amination

The success of the convergent synthesis hinges on the efficient palladium-catalyzed C-N cross-coupling of two advanced intermediates.[12] This reaction is a powerful tool in modern organic synthesis, allowing for the formation of aryl amines from aryl halides and amines.[12]

A Simplified Representation of the Key Convergent Coupling:

Convergent_Coupling Fragment_1 Key Building Block 1 (Bromobenzoate derivative) Coupling Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Fragment_1->Coupling Fragment_2 Key Building Block 2 (Chloropiperazine derivative) Fragment_2->Coupling Core_Ester Core Ester Intermediate Coupling->Core_Ester Saponification Saponification Core_Ester->Saponification Core_Acid Core Acid Intermediate Saponification->Core_Acid Final_Coupling Amide Coupling Core_Acid->Final_Coupling Venetoclax Venetoclax Final_Coupling->Venetoclax Sulfonamide Sulfonamide Fragment Sulfonamide->Final_Coupling

Caption: Key steps in the convergent synthesis of Venetoclax.

Experimental Protocol: A Glimpse into the Convergent Synthesis

While the full, detailed industrial protocol is proprietary, published literature provides a clear outline of the key transformations in the convergent synthesis.[8][9]

Step 1: Synthesis of Key Building Blocks

  • Two multi-step sequences are carried out independently to prepare the bromobenzoate and chloropiperazine fragments in high purity and on a large scale.[9] The quality of these intermediates is crucial for the success of the subsequent coupling reaction.[13]

Step 2: Buchwald-Hartwig Amination

  • The bromobenzoate intermediate and the chloropiperazine intermediate are dissolved in a suitable solvent system (e.g., toluene-THF).

  • A palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand are added.[12]

  • A strong base (e.g., sodium tert-butoxide) is added to facilitate the catalytic cycle.

  • The reaction mixture is heated until the coupling is complete.

  • Workup and purification yield the core ester intermediate.[14]

Step 3: Saponification

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid using a uniquely effective method with anhydrous hydroxide generated in situ.[8][10] This step is critical for preparing the molecule for the final amide bond formation.

Step 4: Final Amide Coupling

  • The carboxylic acid intermediate is coupled with the sulfonamide portion of the molecule using standard peptide coupling reagents (e.g., EDAC, DMAP) to yield Venetoclax.[14]

Conclusion: The Convergent Advantage in Pharmaceutical Manufacturing

The evolution of the Venetoclax synthesis from a linear to a convergent strategy is a testament to the power of modern process chemistry.[7] The convergent approach not only more than doubled the overall yield but also resulted in a more robust, scalable, and cost-effective manufacturing process.[8][11] For drug development professionals, this case study underscores the importance of investing in route optimization. A well-designed convergent synthesis can significantly de-risk the path to market, ensuring a reliable and efficient supply of life-saving medicines. The principles demonstrated in the manufacturing of Venetoclax serve as a valuable guide for the synthesis of other complex pharmaceutical agents.

References

A Comparative Guide to the Synthetic Evolution of Venetoclax: From Discovery to Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

Venetoclax (Venclexta®), a first-in-class B-cell lymphoma-2 (Bcl-2) selective inhibitor, represents a significant breakthrough in the treatment of certain hematological malignancies. The intricate molecular architecture of this drug has necessitated the development of sophisticated and efficient synthetic strategies. This guide provides an in-depth patent analysis and comparison of the key synthetic routes for Venetoclax, offering valuable insights for researchers, scientists, and drug development professionals. We will dissect the evolution of its synthesis from the initial medicinal chemistry route to the highly optimized, convergent process used for large-scale manufacturing, supported by experimental data and protocols.

The Genesis: The Medicinal Chemistry Route

The initial synthesis of Venetoclax, developed during its discovery phase, was tailored for the rapid generation of analogues for structure-activity relationship (SAR) studies. While effective on a small scale, this linear approach presented significant challenges for large-scale production.

The medicinal chemistry route was characterized by a lengthy sequence of reactions, often requiring chromatographic purification at multiple stages.[1][2] A key challenge was the late-stage introduction of the piperazine moiety, which led to overall low yields and difficulties in purification.[1]

Scaling Up: The First-Generation Manufacturing Process

Recognizing the limitations of the initial route, AbbVie's process chemistry team developed a first-generation large-scale synthesis.[1] This route aimed to improve upon the efficiency and scalability of the medicinal chemistry approach. While it represented an improvement, this process was still largely linear and faced its own set of challenges, including the use of hazardous reagents and multiple unit operations.[1] The overall yield of this first-generation process was approximately 20%.[3]

A Paradigm Shift: The Convergent Second-Generation Synthesis

A significant leap in the manufacturing of Venetoclax came with the development of a redesigned, convergent second-generation synthesis.[3][4] This innovative approach dramatically improved the overall efficiency, safety, and environmental footprint of the process, more than doubling the overall yield to 46%.[3][4] This route is a prime example of strategic process optimization in pharmaceutical development.

The key features of this convergent synthesis are:

  • A Convergent Strategy: The molecule is assembled from two key, complex fragments in a late-stage coupling reaction. This approach is inherently more efficient than a linear synthesis as it allows for the parallel synthesis of the fragments and maximizes the overall yield.

  • Buchwald-Hartwig Amination: A pivotal step in this route is the palladium-catalyzed Buchwald-Hartwig amination to couple the two main building blocks.[3][5] This reaction forms a crucial C-N bond and is known for its high efficiency and functional group tolerance.

  • Novel Saponification: The synthesis employs a unique and highly effective saponification of a sterically hindered ester using anhydrous hydroxide generated in situ.[3][5] This overcame a significant hurdle in cleaving the ester to reveal the carboxylic acid necessary for the final amide coupling.

Below is a graphical representation of the convergent second-generation synthesis:

Venetoclax_Convergent_Synthesis cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_coupling Convergent Coupling and Final Steps start1 Starting Material 1 inter1 Key Intermediate A (Bromobenzoate derivative) start1->inter1 Multi-step synthesis coupling Buchwald-Hartwig Amination inter1->coupling start2 Starting Material 2 inter2 Key Intermediate B (Piperazine derivative) start2->inter2 Multi-step synthesis inter2->coupling saponification Anhydrous Hydroxide Saponification coupling->saponification final_coupling Amide Coupling saponification->final_coupling venetoclax Venetoclax final_coupling->venetoclax caption Convergent Synthesis of Venetoclax

Caption: A simplified workflow of the convergent second-generation synthesis of Venetoclax.

Comparative Analysis of Synthetic Routes

The evolution of Venetoclax synthesis showcases a clear progression towards a more efficient, robust, and sustainable manufacturing process. The following table provides a comparative summary of the key synthetic routes.

MetricMedicinal Chemistry RouteFirst-Generation Large-Scale RouteSecond-Generation Convergent Route
Overall Yield Low (not reported for full sequence)~20%[3]46%[3][4]
Synthesis Strategy LinearLargely LinearConvergent
Key Reactions Standard organic transformationsImproved scalability of initial stepsBuchwald-Hartwig amination, Anhydrous hydroxide saponification[3]
Purification Frequent chromatographyReduced chromatographyCrystallization-based purifications
Process Mass Intensity (PMI) HighModerateSignificantly Reduced
Key Patents WO2010138588[6]WO2012071336US 8,546,399 B2[7]

Experimental Protocols: Key Transformations of the Second-Generation Synthesis

To provide a practical understanding of the key innovations, detailed experimental protocols for the pivotal steps of the second-generation synthesis are outlined below. These protocols are based on the procedures published by AbbVie scientists.[3]

Buchwald-Hartwig Amination

This reaction couples the bromobenzoate intermediate with the piperazine intermediate.

  • Reactants: Bromobenzoate derivative, piperazine derivative, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).

  • Solvent: A suitable organic solvent such as toluene or 2-methyltetrahydrofuran.

  • Procedure:

    • To a degassed solution of the bromobenzoate derivative and the piperazine derivative in the chosen solvent, add the palladium catalyst and the phosphine ligand.

    • Add the base and heat the mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent, wash the organic layer, and concentrate under reduced pressure.

    • The crude product is typically purified by crystallization.

Anhydrous Hydroxide Saponification

This step hydrolyzes the ester to the corresponding carboxylic acid.

  • Reactants: Ester intermediate from the Buchwald-Hartwig step, potassium tert-butoxide, and a stoichiometric amount of water.

  • Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the ester intermediate in anhydrous THF.

    • Add potassium tert-butoxide to the solution.

    • Carefully add a stoichiometric amount of water to generate the "anhydrous hydroxide" in situ.

    • Stir the reaction at room temperature until the saponification is complete, as monitored by HPLC.

    • Acidify the reaction mixture with an aqueous acid (e.g., HCl) to protonate the carboxylate.

    • Extract the carboxylic acid product with an organic solvent.

    • Wash the organic layer and concentrate to yield the desired carboxylic acid.

Alternative Synthetic Strategies and Patent Landscape

Beyond the AbbVie routes, several other synthetic approaches and processes for preparing key intermediates of Venetoclax have been disclosed in the patent literature.[7][8] These alternative routes often focus on different coupling strategies or the use of alternative starting materials. For instance, some patents describe alternative methods for the synthesis of the core heterocyclic systems or different approaches to the final amide bond formation.[8] Researchers and companies looking to develop generic versions of Venetoclax or seeking alternative manufacturing processes should carefully review this patent landscape.

Conclusion and Future Outlook

The synthetic journey of Venetoclax is a testament to the power of process chemistry in transforming a complex laboratory synthesis into a robust and efficient large-scale manufacturing process. The second-generation convergent synthesis stands out for its elegance and efficiency, incorporating modern catalytic methods to overcome significant synthetic challenges. This approach not only improved the economic viability of Venetoclax production but also minimized its environmental impact.[1]

For researchers in the field, this comparative analysis provides a roadmap of the synthetic strategies employed for a complex drug molecule. The detailed protocols for the key reactions of the most advanced route offer a practical guide for laboratory synthesis. As the field of organic synthesis continues to evolve, it is likely that even more innovative and sustainable approaches to the synthesis of Venetoclax and other complex pharmaceuticals will emerge.

References

A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Quantification in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical testing. A crucial step in this process is the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide focuses on Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate , a key intermediate in the synthesis of Venetoclax (ABT-199), a BCL-2 inhibitor for treating certain cancers.[1][2] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its quantification are not just a regulatory requirement but a scientific necessity.

This guide provides a comparative analysis of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will delve into the principles of each method, present a framework for their validation based on international regulatory guidelines, and offer data-driven insights to help you select the optimal method for your specific application.

Comparative Analysis of Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The choice of an analytical technique is a critical decision in method development, balancing the need for sensitivity, selectivity, and throughput with practical considerations like cost and complexity.

FeatureHPLC-UVLC-MS/MS
Principle Separates compounds based on their interaction with a stationary phase, followed by detection of UV light absorption by the analyte.Separates compounds similarly to HPLC, but detection is based on the mass-to-charge ratio (m/z) of the analyte and its fragments, providing structural information.
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from other compounds. Co-eluting impurities with similar UV spectra can interfere.[3]High to Very High. Can distinguish between compounds with the same retention time but different masses, and even isomers, through fragmentation patterns.[4]
Sensitivity Good, typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Excellent, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels.[5]
Linearity Generally exhibits a wide linear dynamic range.Can have a narrower linear range compared to HPLC-UV, but this is highly dependent on the analyte and instrument.
Cost Lower initial instrument cost and less expensive maintenance.Higher initial investment and operational costs.
Complexity Relatively straightforward to operate and troubleshoot.Requires more specialized expertise for method development, operation, and data interpretation.[3]
Typical Application Routine quality control, purity assessment, and content uniformity testing where high sensitivity is not paramount.Bioanalysis of complex matrices (e.g., plasma, tissue), trace impurity analysis, and when high specificity is required.

The Blueprint for Method Validation: Adhering to Global Standards

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6] This is a mandatory requirement by regulatory bodies worldwide, with guidelines provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10]

The core validation parameters, as outlined in the ICH Q2(R1) guideline, are:[9][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a visual representation of the analytical method validation workflow:

Analytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Documentation Documentation Define_Purpose Define Method's Purpose & Scope Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Validation_Protocol Validation Protocol Set_Criteria->Validation_Protocol Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Compile Results Validation_Protocol->Specificity Execute Experiments

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Comparative Data

Here, we provide detailed, step-by-step methodologies for key validation experiments and present hypothetical, yet realistic, comparative data for the quantification of this compound.

Specificity

Objective: To demonstrate that the method can accurately quantify the analyte without interference from the matrix, impurities, or degradation products.

Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of the analyte.

  • Analyze a sample of the analyte spiked with known impurities and/or degradation products.

  • For HPLC-UV, compare the chromatograms to ensure no interfering peaks at the retention time of the analyte. For LC-MS/MS, monitor for any interfering signals in the selected mass transitions.

Comparative Results:

MethodBlank SampleSpiked SampleConclusion
HPLC-UV No peak at the analyte's retention time.Analyte peak is well-resolved from impurity peaks.Method is specific under the tested conditions.
LC-MS/MS No signal in the analyte's MRM transition.No interfering signals in the analyte's MRM transition.Method is highly specific.
Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

Protocol:

  • Prepare a series of at least five calibration standards of the analyte spanning the expected working range.

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

Comparative Results:

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 100 ng/mLAppropriate for the intended application.
Correlation Coefficient (r²) 0.99950.9992≥ 0.999[12]
Y-intercept < 2% of the response at 100% concentration< 5% of the response at 100% concentrationShould be negligible.
Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the variability of the measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range.

  • For accuracy, analyze the QC samples and calculate the percent recovery.

  • For precision (repeatability), analyze the QC samples multiple times (e.g., n=6) on the same day. For intermediate precision, repeat the analysis on a different day with a different analyst or instrument. Calculate the relative standard deviation (%RSD).

Comparative Results:

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%≤ 2%
- Intermediate Precision< 1.5%< 3.0%≤ 3%
Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably quantified.

Protocol:

  • Prepare a series of diluted solutions of the analyte.

  • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 and the precision (%RSD) and accuracy are within acceptable limits.

Comparative Results:

MethodLOQ
HPLC-UV 1 µg/mL
LC-MS/MS 0.1 ng/mL

Choosing the Right Method: A Practical Decision Framework

The selection between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analytical task. The following decision framework can aid in this process:

Method_Selection_Framework Start Start: Define Analytical Need High_Sensitivity High Sensitivity Required? (e.g., bioanalysis) Start->High_Sensitivity Complex_Matrix Complex Matrix? (e.g., plasma, tissue) High_Sensitivity->Complex_Matrix No LC_MSMS Select LC-MS/MS High_Sensitivity->LC_MSMS Yes High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput No Complex_Matrix->LC_MSMS Yes Budget_Constraints Significant Budget Constraints? High_Throughput->Budget_Constraints No High_Throughput->LC_MSMS Yes HPLC_UV Select HPLC-UV Budget_Constraints->HPLC_UV Yes Budget_Constraints->HPLC_UV No

Caption: Decision framework for selecting an analytical method.

Conclusion

The analytical validation for the quantification of this compound is a critical undertaking that underpins the quality and safety of the final pharmaceutical product. Both HPLC-UV and LC-MS/MS are powerful techniques, each with its own set of advantages. A thorough understanding of the method's intended purpose, coupled with a rigorous validation process adhering to international guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, facilitates informed decision-making throughout the drug development lifecycle.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate (CAS No. 1235865-75-4), a heterocyclic compound often utilized as a pharmaceutical intermediate.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: The "Why" Behind the "How"

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.

Table 1: Hazard Identification for this compound

Hazard ClassGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]Ingestion can lead to adverse health effects. Care must be taken to avoid cross-contamination of surfaces and personal items.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[4][5]Direct contact with the skin can cause irritation. Impervious gloves are mandatory.
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage[4]The compound poses a significant risk to eye health. Chemical splash goggles are required.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[4][5]Inhalation of dust or aerosols can irritate the respiratory tract. All handling should be performed in a certified chemical fume hood.

Source: Information synthesized from multiple chemical safety data sheets.[4][5]

The pyrrolo[2,3-b]pyridine core is a common scaffold in medicinal chemistry, and while this specific derivative's full toxicological profile may not be exhaustively studied, its known hazards necessitate its classification as hazardous chemical waste.[6][7][8][9]

Pre-Disposal Checklist: Preparing for a Safe Workflow

Proper preparation is the cornerstone of safe laboratory practice. Before handling the waste, ensure the following are in place:

  • Designated Waste Accumulation Area: A Satellite Accumulation Area (SAA) must be established at or near the point of waste generation.[10][11] This area should be clearly marked and away from general traffic.

  • Appropriate Waste Container: Select a container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[12][13] The container must be in good condition, with no leaks or cracks.

  • Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves (or other chemically resistant gloves), and chemical splash goggles are mandatory.

  • Spill Kit: An accessible spill kit rated for solid chemical spills should be available.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to minimize risk.

Step 1: Waste Identification and Labeling

As soon as the first drop of waste enters the container, it must be labeled.[14] Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste labels.[15][16]

  • Action: Affix a completed hazardous waste label to your designated waste container.

  • Causality: Proper labeling prevents the accidental mixing of incompatible wastes and ensures that the waste is handled correctly by disposal personnel. The label should include:

    • The full chemical name: "this compound" (no abbreviations).[16]

    • The CAS number: 1235865-75-4.

    • An accurate estimation of the concentration and volume.

    • The name of the Principal Investigator (PI) and the laboratory location.[16]

Step 2: Waste Segregation and Collection

  • Action (Solid Waste):

    • If disposing of the pure, solid compound, carefully transfer it into the labeled waste container inside a chemical fume hood to avoid generating dust.

    • If the compound is on contaminated materials (e.g., weighing paper, gloves), place these items directly into the solid waste container.

  • Action (Liquid Waste):

    • If the compound is in a solvent, collect the solution in a compatible, labeled liquid waste container.

    • Do not mix this waste stream with other incompatible wastes, such as strong acids or bases.[11][12]

  • Causality: Segregating waste by its physical state (solid vs. liquid) and chemical compatibility is a fundamental principle of hazardous waste management.[11] This prevents dangerous reactions within the waste container.

Step 3: Container Management in the Satellite Accumulation Area (SAA)

  • Action:

    • Keep the waste container tightly closed at all times, except when adding waste.[10][14][17] A funnel left in the opening is not considered a closed container.

    • Store the container in a designated SAA within secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][15]

    • Conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[16]

  • Causality: Tightly sealed containers prevent the release of harmful vapors, and secondary containment provides a crucial barrier in the event of a primary container failure.

Step 4: Requesting Waste Pickup

  • Action: Once the waste container is full (no more than 90% capacity to allow for expansion), or if the research project is complete, arrange for disposal through your institution's EHS department.[15][17] This is typically done by submitting an online chemical waste pickup request.[12]

  • Causality: Timely removal of full waste containers from the laboratory minimizes the risks associated with long-term storage. EHS personnel are specially trained to handle and transport hazardous waste for final disposal at an approved facility.

The overall workflow for the disposal of this compound is summarized in the diagram below.

G cluster_prep Preparation cluster_handling Waste Handling (in Fume Hood) cluster_storage Storage & Management cluster_disposal Final Disposal PPE Don PPE Container Select & Label Waste Container PPE->Container SAA Designate SAA Container->SAA Collect_Solid Collect Solid Waste SAA->Collect_Solid Collect_Liquid Collect Liquid Waste SAA->Collect_Liquid Store_SAA Store in SAA with Secondary Containment Collect_Solid->Store_SAA Collect_Liquid->Store_SAA Inspect Weekly Inspection Store_SAA->Inspect Request_Pickup Request EHS Pickup Inspect->Request_Pickup Container Full EHS_Disposal EHS Transports to Approved Facility Request_Pickup->EHS_Disposal

Caption: Waste Disposal Workflow Diagram.

Decontamination and Emergency Procedures
  • Empty Containers: The original container of this compound must be managed as hazardous waste. It is not permissible to dispose of it in the regular trash unless it has been triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12][18]

  • Spills: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. If you are trained and it is safe to do so, use a chemical spill kit to contain and clean up the spill. All materials used for cleanup must be placed in a sealed, labeled hazardous waste container.

  • Exposures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move to fresh air.[5] If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water.[5] Do not induce vomiting. Seek immediate medical attention.

By integrating a deep understanding of the chemical's hazards with systematic and compliant disposal procedures, researchers can ensure a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate (CAS No. 1235865-75-4). As a key intermediate in pharmaceutical research and development, particularly in the synthesis of potent molecules like BCL-2 inhibitors, stringent adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research.[1] This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a fluorinated heterocyclic compound that presents several health hazards.[2] Understanding these risks is the foundation of a robust safety plan.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3][4]

  • Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3): H335 - May cause respiratory irritation.[3][4][5]

The presence of a fluorine atom and a pyrrolopyridine core necessitates a cautious approach, as fluorinated organic compounds can have unique reactivity and toxicological profiles.[2] While some research on pyrrolo[2,3-b]pyridine derivatives suggests low toxicity for certain compounds, the immediate, well-documented hazards of this specific intermediate must dictate handling procedures.[6][7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Primary: Disposable nitrile gloves, safety glasses with side shields, and a lab coat.[9][10] - Secondary: For larger quantities or if dust generation is likely, a face shield worn over safety glasses and respiratory protection (e.g., an N95 respirator) are recommended.[11][12]
Solution Preparation and Transfers - Primary: Chemical splash goggles, disposable nitrile gloves (consider double-gloving), and a flame-resistant lab coat.[13] - Secondary: A face shield worn over chemical splash goggles is required when handling larger volumes (>1 liter) or when there is a significant splash hazard.[11][13]
Running Reactions and Work-up - Primary: Chemical splash goggles, appropriate chemical-resistant gloves (consult manufacturer's guide for compatibility with solvents used), and a flame-resistant lab coat.[11][14] - Secondary: Work should be conducted in a certified chemical fume hood.[2] For reactions under pressure or with a high risk of splashing, a face shield is mandatory.[13]
Spill Cleanup and Waste Disposal - Primary: Chemical splash goggles, heavy-duty chemical-resistant gloves, a lab coat or chemical-resistant apron, and closed-toe shoes.[9][10] - Secondary: For significant spills, respiratory protection may be necessary. Ensure an emergency spill kit is readily available.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe locate_safety Locate Safety Equipment (Eyewash, Shower, Spill Kit) gather_ppe->locate_safety weighing Weighing & Aliquoting locate_safety->weighing Proceed with caution dissolving Solution Preparation weighing->dissolving reaction Reaction & Work-up dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Post-experiment waste_segregation Segregate Waste (Halogenated vs. Non-halogenated) decontaminate->waste_segregation dispose Dispose of Waste in Labeled Containers waste_segregation->dispose end End dispose->end start Start start->prep_area

Caption: Workflow for Safe Handling and Disposal

Step-by-Step Handling Procedures:
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or volatile solutions.[2]

    • Before starting any work, ensure that all necessary PPE is available and in good condition.[14]

    • Locate the nearest eyewash station, safety shower, and fire extinguisher.[9][10] Be familiar with their operation.

    • Have a spill kit readily accessible.

  • Handling the Solid:

    • When weighing, use a spatula and handle the compound gently to avoid creating dust.

    • If there is a risk of dust generation, consider using a balance enclosure or a filtered fume hood.[12]

    • Clean any spills of the solid immediately with a damp cloth or paper towel, taking care not to generate dust.

  • Handling Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Use a pipette bulb or other mechanical device for any liquid transfers; never pipette by mouth.[9]

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Handling:

    • After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[10]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE. Contaminated lab coats should be professionally laundered.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: Collect any solid waste contaminated with this compound in a clearly labeled, sealed container for hazardous waste. This includes contaminated gloves, weighing paper, and paper towels.

  • Liquid Waste: As a fluorinated organic compound, all liquid waste containing this chemical must be collected in a designated, labeled container for halogenated organic waste.[2][15]

    • Do not mix this waste with non-halogenated organic waste.

    • Ensure the waste container is compatible with the solvents used and is kept closed when not in use.

Disposal Procedure:
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[16]

  • The primary method for the destruction of fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to handle acidic combustion products like hydrogen fluoride.[16][17]

  • Never dispose of this chemical down the drain or in regular trash.[15]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.